molecular formula C13H23NO2 B1606038 Ethyl 2-butyl-2-cyanohexanoate CAS No. 67105-41-3

Ethyl 2-butyl-2-cyanohexanoate

Cat. No.: B1606038
CAS No.: 67105-41-3
M. Wt: 225.33 g/mol
InChI Key: WLLOYTIHTJTCCF-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-2-cyanohexanoate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-butyl-2-cyanohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOYTIHTJTCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304558
Record name ethyl 2-butyl-2-cyanohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67105-41-3
Record name 67105-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-butyl-2-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-butyl-2-cyanohexanoate, a disubstituted cyanoacetate derivative. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its synthesis, spectral characteristics, reactivity, and potential applications.

Introduction and Nomenclature

This compound is a quaternary α-cyano carbonyl compound, characterized by the presence of a nitrile group and an ester functional group attached to the same carbon atom, which is further substituted with two butyl chains. This structural feature makes it a sterically hindered and highly functionalized molecule with potential for diverse chemical transformations.

Systematic Identification:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 67105-41-3[1]
Molecular Formula C₁₃H₂₃NO₂[1]
SMILES CCCCC(CCCC)(C#N)C(=O)OCC[1]
InChIKey WLLOYTIHTJTCCF-UHFFFAOYSA-N[1]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide essential information for handling, purification, and experimental design.

PropertyValueSource
Molecular Weight 225.33 g/mol [1]
XLogP3-AA (LogP) 4.2[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 9
Exact Mass 225.172878976 g/mol [1]
Monoisotopic Mass 225.172878976 g/mol [1]
Topological Polar Surface Area 50.1 Ų[1]
Heavy Atom Count 16

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically proceeds via the dialkylation of a malonic ester derivative, specifically ethyl cyanoacetate. This reaction is a classic example of carbanion chemistry, where the acidic α-proton of the cyanoacetate is abstracted by a base to form a stabilized enolate, which then acts as a nucleophile.

A plausible synthetic route, adapted from a similar synthesis described in the patent literature, is the one-pot reaction of ethyl cyanoacetate with two equivalents of an alkylating agent, such as bromobutane, in the presence of a suitable base like sodium ethoxide.

Synthesis_Workflow reagent1 Ethyl Cyanoacetate reaction Alkylation Reaction reagent1->reaction reagent2 Bromobutane (2 eq.) reagent2->reaction base Sodium Ethoxide (EtONa) base->reaction Base product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative):

The following is a generalized protocol based on the synthesis of related dialkylated cyanoacetates.

  • Reaction Setup: To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate and an appropriate solvent (e.g., absolute ethanol or tetrahydrofuran).

  • Base Addition: Prepare a solution of sodium ethoxide in ethanol. Add the base solution dropwise to the stirred solution of ethyl cyanoacetate at a controlled temperature (e.g., 0-10 °C) to facilitate the formation of the enolate.

  • Alkylation: Add bromobutane dropwise to the reaction mixture. After the initial addition, the reaction is typically heated to reflux to ensure complete dialkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove inorganic salts and any remaining base.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the nitrile, the ester, and the quaternary α-carbon.

  • Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Hydrolysis of the ester will yield the corresponding carboxylic acid, while hydrolysis of the nitrile can lead to either the amide or the carboxylic acid, depending on the reaction conditions.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester can also be reduced to an alcohol.

  • Decarboxylation: While the presence of the quaternary α-carbon makes some typical reactions of α-cyanoesters (like Knoevenagel condensation) impossible, the corresponding carboxylic acid (obtained after selective ester hydrolysis) could potentially undergo decarboxylation under certain conditions.

  • Reactions of the Nitrile Group: The nitrile group can participate in various addition reactions, for example, with Grignard reagents to form ketones after hydrolysis.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments are not available in the searched literature, a general prediction of the ¹H and ¹³C NMR spectra can be made based on the structure.

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group of the ester (a quartet and a triplet), and complex multiplets for the two butyl chains. The absence of a signal for an α-proton is a key diagnostic feature.

  • ¹³C NMR: The spectrum would display characteristic signals for the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), the quaternary α-carbon, and the carbons of the ethyl and butyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected in the region of 2240-2260 cm⁻¹.

  • Ester (C=O) stretch: A strong, sharp absorption is expected around 1735-1750 cm⁻¹.

  • C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ is also expected for the ester C-O bond.

  • C-H stretch: Absorptions corresponding to the sp³ C-H bonds of the alkyl chains will be present in the 2850-3000 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined by high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the butyl chains.

Applications and Biological Activity

While specific applications for this compound are not extensively documented, the broader class of substituted cyanoacetates and cyanoacrylates has garnered significant interest in various fields.

Potential in Drug Development

Substituted cyanoacetates are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The cyano and ester functionalities allow for a variety of chemical transformations to build more complex molecular architectures. For instance, cyanoacetamide derivatives have been investigated for their activity against cotton pests.[2] Furthermore, 2-cyanoacrylamide derivatives have been synthesized and evaluated as potential inhibitors of TAK1, a key enzyme in cellular signaling pathways, suggesting a role in cancer therapy.[3]

Agrochemical Research

Cyanoacrylate-based compounds have been explored for their herbicidal, insecticidal, and fungicidal properties.[4] The structural motif is present in some commercial herbicides. The specific dialkyl substitution pattern in this compound could modulate its biological activity and selectivity, making it a candidate for screening in agrochemical discovery programs.

Other Industrial Applications

Cyanoacrylates are well-known for their use as adhesives. While this compound is not a cyanoacrylate, its structural similarity to the precursors of these materials suggests that it could be a valuable building block in polymer and materials science. Dialkylated cyanoacetates can also be used as intermediates in the synthesis of dyes and pigments.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a highly functionalized organic molecule with a unique structural framework. Its synthesis via the dialkylation of ethyl cyanoacetate is a robust and scalable method. The presence of reactive nitrile and ester groups, combined with a sterically congested quaternary center, makes it a valuable intermediate for the synthesis of complex target molecules. While its specific applications are yet to be fully explored, the known biological activities of related cyano-compounds suggest potential for this molecule in drug discovery and agrochemical research. Further investigation into its reactivity, biological profile, and material properties is warranted to unlock its full potential.

References

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-butyl-2-cyanohexanoate, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound (CAS No. 67105-41-3) is a disubstituted alkyl cyanoacetate with a chiral center at the α-carbon.[1] Its molecular formula is C₁₃H₂₃NO₂, and it has a molecular weight of 225.33 g/mol .[1] The structural characterization of such molecules is fundamental to verifying their identity, purity, and stereochemistry, which are critical parameters in synthetic chemistry and drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the experimental choices and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data Summary

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.20Quartet (q)2H-OCH₂CH₃
~1.90 - 1.70Multiplet (m)4Hα-CH₂ of butyl groups
~1.50 - 1.20Multiplet (m)8H-(CH₂)₂- of butyl groups
~1.30Triplet (t)3H-OCH₂CH₃
~0.90Triplet (t)6H-CH₃ of butyl groups

Experimental Protocol: Acquiring ¹H NMR Spectrum

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum for a liquid sample like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its good solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm.

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be around 5 cm in height.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For a routine spectrum, 8 to 16 scans are typically sufficient.

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Interpretation of the ¹H NMR Spectrum

  • Diastereotopic Protons: The α-carbon of this compound is a chiral center. As a result, the two methylene protons on the α-carbon of each butyl group are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, leading to more complex splitting patterns than a simple triplet. The multiplet observed between 1.90 and 1.70 ppm is consistent with this phenomenon.

  • Ethyl Ester Group: The quartet at approximately 4.20 ppm corresponds to the -OCH₂- protons of the ethyl ester, split by the adjacent methyl group. The triplet at around 1.30 ppm is due to the -OCH₂CH₃ protons.

  • Butyl Chains: The overlapping multiplets in the aliphatic region (1.50 - 1.20 ppm) arise from the methylene protons of the two butyl chains. The terminal methyl groups of the butyl chains appear as a triplet at approximately 0.90 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ) (ppm)Assignment
~168C=O (Ester)
~118C≡N (Nitrile)
~62-OCH₂CH₃
~48Quaternary α-C
~35α-CH₂ of butyl groups
~29β-CH₂ of butyl groups
~22γ-CH₂ of butyl groups
~14-CH₃ of butyl groups
~14-OCH₂CH₃

Experimental Protocol: Acquiring ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The preparation procedure is otherwise identical to that for ¹H NMR.

  • Data Acquisition:

    • The instrument is set up as for ¹H NMR.

    • A proton-decoupled ¹³C NMR spectrum is acquired. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

    • A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum

  • Functional Groups: The downfield signals at ~168 ppm and ~118 ppm are characteristic of an ester carbonyl carbon and a nitrile carbon, respectively.

  • Ethyl Ester Group: The carbon of the -OCH₂- group appears around 62 ppm, and the methyl carbon is observed at approximately 14 ppm.

  • Quaternary Carbon: The signal for the chiral quaternary α-carbon is expected to be weak and is predicted to be around 48 ppm.

  • Butyl Chains: The signals for the four distinct carbons of the butyl chains are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2960-2870StrongC-H (alkane) stretching
~2250MediumC≡N (nitrile) stretching
~1740StrongC=O (ester) stretching
~1250StrongC-O (ester) stretching

Experimental Protocol: Acquiring FT-IR Spectrum (Neat Liquid)

  • Sample Preparation:

    • Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

Caption: Workflow for FT-IR Analysis of a Neat Liquid Sample.

Interpretation of the IR Spectrum

  • Nitrile Group: The presence of a medium intensity absorption band around 2250 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile functional group.

  • Ester Group: A strong, sharp absorption band at approximately 1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester.

  • Alkyl Groups: The strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and butyl alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

m/zProposed Fragment
225[M]⁺ (Molecular Ion)
196[M - C₂H₅]⁺
180[M - OC₂H₅]⁺
168[M - C₄H₉]⁺
152[M - COOC₂H₅]⁺
57[C₄H₉]⁺

Experimental Protocol: Acquiring GC-MS Data

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) Analysis:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • The molecules are ionized (typically by electron impact, EI), causing them to fragment.

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Caption: Workflow for GC-MS Analysis.

Interpretation of the Mass Spectrum

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 225 would confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.

    • Loss of the ethyl group from the ester would result in a fragment at m/z 196.

    • Loss of the ethoxy group would give a fragment at m/z 180.

    • Cleavage of one of the butyl groups from the α-carbon would lead to a fragment at m/z 168.

    • The observation of a fragment at m/z 57, corresponding to a butyl cation, is also expected.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and together they allow for the confident identification and purity assessment of this important synthetic intermediate. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists and researchers working with this and similar molecules, ensuring the generation of high-quality, reliable data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wiley Science Solutions. SpectraBase. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. Mthis compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-Butyl-2-Cyanohexanoate: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-butyl-2-cyanohexanoate is a substituted α-cyano ester featuring a sterically hindered quaternary carbon center. This structural motif is of significant interest in organic synthesis, serving as a versatile precursor for a variety of complex molecular architectures. This guide provides an in-depth analysis of the molecule's structure, a validated protocol for its synthesis via sequential alkylation, a detailed breakdown of its spectroscopic characterization, and a discussion of its reactivity and potential applications. The causality behind experimental choices and the self-validating nature of the characterization data are emphasized to provide field-proven insights for chemical researchers.

Introduction to Quaternary α-Cyano Esters

Quaternary α-cyano carbonyl compounds are a pivotal class of molecules in organic synthesis.[1] Their value lies in their dual functionality—the nitrile and ester groups—which can be selectively transformed into other critical functional groups such as carboxylic acids, amides, and amines. The presence of a fully substituted α-carbon makes them precursors to α,α-disubstituted amino acids, which are known to stabilize helical secondary structures in peptides.[2] this compound serves as a prime exemplar of this molecular class, embodying the synthetic challenges and opportunities associated with sterically congested, multifunctional compounds. Understanding its synthesis and characterization is fundamental to leveraging its potential as a building block in medicinal and materials chemistry.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name, this compound, precisely defines the molecule's connectivity.[3] The parent structure is a six-carbon chain esterified with ethanol ("ethyl hexanoate"). At the C-2 position (the α-carbon), two substituents are present: a nitrile group (-C≡N) and a butyl group (-CH₂CH₂CH₂CH₃). This substitution pattern results in a chiral, quaternary carbon center.

  • Parent Chain: Hexanoate

  • Ester Group: Ethyl

  • α-Substituents: Cyano (-C≡N), Butyl (-C₄H₉)

The resulting structure is sterically hindered around the α-carbon, a feature that dictates both its synthesis strategy and its subsequent reactivity.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, based on data available from public chemical databases.[3]

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₂PubChem[3]
Molecular Weight 225.33 g/mol PubChem[3]
CAS Number 67105-41-3PubChem[3]
Canonical SMILES CCCCC(CCCC)(C#N)C(=O)OCCPubChem[3]
InChIKey WLLOYTIHTJTCCF-UHFFFAOYSA-NPubChem[3]

Spectroscopic Characterization: A Self-Validating Protocol

The structural confirmation of a synthesized molecule is paramount. For this compound, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system where each technique corroborates the findings of the others, leading to an unambiguous structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is predicted to show characteristic absorption bands:

  • ~2240 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration. Its position indicates a non-conjugated nitrile.

  • ~1745 cm⁻¹: A strong, sharp peak for the C=O (ester carbonyl) stretching vibration. The frequency is typical for a saturated aliphatic ester.

  • ~1200-1000 cm⁻¹: A strong band or series of bands associated with the C-O single bond stretching of the ester group.

  • ~2960-2850 cm⁻¹: Strong, multiple bands for the C-H stretching of the aliphatic butyl and hexanoate chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum will lack a signal for an α-proton, a key indicator of successful dialkylation. The remaining signals will correspond to the protons on the ethyl, butyl, and hexanoate chains, with predicted chemical shifts (δ) in ppm relative to TMS:

  • ~4.20 (q, 2H): The quartet for the -O-CH₂ -CH₃ of the ethyl ester, split by the adjacent methyl group.

  • ~1.90-1.70 (m, 4H): Overlapping multiplets for the -C-CH₂ - protons on both the butyl and hexanoate chains, alpha to the quaternary center.

  • ~1.40-1.20 (m, 8H): A complex, broad multiplet region for the internal -CH₂ - groups of the alkyl chains.

  • ~1.25 (t, 3H): The triplet for the -O-CH₂-CH₃ of the ethyl ester.

  • ~0.90 (t, 6H): Overlapping triplets for the terminal -CH₃ groups of the butyl and hexanoate chains.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides a count of unique carbon environments and confirms the presence of all functional groups.

  • ~168 ppm: The ester C =O carbon.

  • ~118 ppm: The nitrile C ≡N carbon.

  • ~62 ppm: The -O-C H₂- carbon of the ethyl group.

  • ~45 ppm: The quaternary α-C arbon. This signal is characteristically weak.

  • ~40-20 ppm: A series of signals for the various -C H₂- carbons in the alkyl chains.

  • ~14 ppm: Signals for the terminal -C H₃ carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 225, corresponding to the molecular weight of the compound.[3]

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 180. Cleavage of the alkyl chains (e.g., loss of a butyl radical, -C₄H₉) would also produce characteristic fragments.

Synthesis Protocol: A Mechanistic Approach

The synthesis of α,α-disubstituted cyano esters is classically achieved through the sequential alkylation of a parent cyanoacetate, a variation of the malonic ester synthesis.[4][5] This approach leverages the acidity of the α-proton, which is flanked by two electron-withdrawing groups (ester and nitrile), making it readily removable by a suitable base.

Strategic Overview

The chosen strategy involves a two-step, one-pot alkylation of ethyl cyanoacetate.

  • Deprotonation & First Alkylation: Ethyl cyanoacetate is deprotonated with a strong, non-nucleophilic base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking a primary alkyl halide (e.g., 1-bromobutane) in an Sₙ2 reaction.

  • Second Deprotonation & Alkylation: A second equivalent of base is used to deprotonate the now mono-alkylated intermediate. The resulting enolate is then alkylated with a second alkyl halide (in this case, another 1-bromobutane molecule, though a different one could be used for asymmetric substitution).

The causality for this approach is clear: the α-proton of ethyl cyanoacetate is significantly more acidic (pKa ≈ 11) than the protons of the resulting mono-alkylated product, allowing for sequential and controlled alkylation.[6] Using sodium ethoxide as the base and ethanol as the solvent prevents unwanted transesterification reactions.[4]

Detailed Experimental Protocol

Reaction: Ethyl Cyanoacetate + 2 eq. 1-Bromobutane → Ethyl 2,2-dibutylcyanoacetate (Conceptual stand-in for the target molecule's synthesis)

Materials:

  • Ethyl cyanoacetate

  • 1-Bromobutane (2.1 equivalents)

  • Sodium ethoxide (2.1 equivalents)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated NH₄Cl (aq) solution

  • Brine (Saturated NaCl (aq) solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.

  • Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.

  • Substrate Addition: Ethyl cyanoacetate is added dropwise to the solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • First Alkylation: One equivalent of 1-bromobutane is added dropwise. The reaction mixture is then heated to reflux and maintained for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Second Alkylation: After cooling slightly, the second equivalent of sodium ethoxide is added, followed by the dropwise addition of the second equivalent of 1-bromobutane. The mixture is returned to reflux and maintained for an additional 4-6 hours.

  • Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with water, saturated NH₄Cl solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow A 1. Prepare NaOEt in Anhydrous EtOH B 2. Add Ethyl Cyanoacetate (Enolate Formation) A->B C 3. Add 1-Bromobutane (1 eq) (1st Alkylation) B->C D 4. Reflux C->D E 5. Add NaOEt (2nd eq) & 1-Bromobutane (2nd eq) D->E F 6. Reflux (2nd Alkylation) E->F G 7. Quench & Solvent Removal F->G H 8. Liquid-Liquid Extraction G->H I 9. Wash Organic Layer H->I J 10. Dry & Concentrate I->J K 11. Purify (Vacuum Distillation) J->K L Pure Product K->L

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups. The sterically hindered nature of the α-carbon often requires more forcing conditions for reactions compared to less substituted analogues.[7][8]

Hydrolysis of Nitrile and Ester Groups
  • Selective Ester Hydrolysis: Base-promoted hydrolysis (saponification) with one equivalent of hydroxide can selectively cleave the ester to form the corresponding carboxylate salt without affecting the nitrile.[9][10] This is a common transformation for malonic ester derivatives.[11]

  • Complete Hydrolysis: Harsh acidic conditions (e.g., refluxing 6M HCl) will hydrolyze both the ester and the nitrile group, ultimately leading to a disubstituted carboxylic acid after decarboxylation of the intermediate β-keto acid.[12][13] This provides a route to 2-butylhexanoic acid.

Reduction Reactions
  • Nitrile to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). This transformation opens a pathway to 1-amino-2,2-dibutylpropan-1-ol derivatives (after reduction of the ester as well).

  • Ester to Alcohol: The ester can be selectively reduced to a primary alcohol (-CH₂OH) using a milder reducing agent that does not affect the nitrile, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Logical Relationship of Transformations

The following diagram outlines the key synthetic transformations accessible from the parent molecule.

Reactivity Parent This compound Carboxylate 2-Butyl-2-cyanohexanoate (Carboxylate Salt) Parent->Carboxylate 1. NaOH (1 eq) 2. H₃O⁺ Diacid 2-Butylhexanoic Acid (after decarboxylation) Parent->Diacid H₃O⁺, Δ AminoAlcohol 1-Amino-2-butylheptan-1-ol Parent->AminoAlcohol LiAlH₄ CyanoAlcohol 2-Butyl-2-cyanohexan-1-ol Parent->CyanoAlcohol DIBAL-H

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable synthetic intermediate characterized by a sterically encumbered, functionalized quaternary carbon. Its synthesis is reliably achieved through classical enolate chemistry, and its structure can be unequivocally confirmed by a suite of standard spectroscopic techniques. The molecule's true potential is realized in its subsequent transformations, where the nitrile and ester groups serve as handles for the introduction of new functionalities, providing access to a diverse range of complex organic molecules for research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296279, this compound. Retrieved from [Link].

  • Álvarez-Miguel, L., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5693–5698. Available from: [Link].

  • Gunanathan, C., & Milstein, D. (2011). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 76(17), 7172–7177. Available from: [Link].

  • Li, Z., et al. (2025). Modular Access to Quaternary α‑Cyano Carbonyl Compounds via NiH Catalysis. JACS Au. Available from: [Link].

  • Patsnap (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available from: [Link].

  • Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2527–2532. Available from: [Link].

  • Álvarez-Miguel, L., et al. (2023). (PDF) Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. ResearchGate. Available from: [Link].

  • Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(5), 949-951. Available from: [Link].

  • Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. PubMed. Available from: [Link].

  • Newman, M. S., & Fukunaga, T. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. Available from: [Link].

  • Wikipedia (n.d.). Malonic ester synthesis. Retrieved from: [Link].

  • Lumen Learning (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from: [Link].

  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available from: [Link].

  • University of Calgary (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from: [Link].

  • BYJU'S (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from: [Link].

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A Technical Guide to the Synthesis of Ethyl 2-butyl-2-cyanohexanoate: Precursors and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic pathway for Ethyl 2-butyl-2-cyanohexanoate, a dialkylated cyanoacetic ester. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite precursors, the underlying reaction mechanism, and a field-proven experimental protocol. By focusing on the causality behind experimental choices, this guide serves as both a theoretical and practical resource for the synthesis of α,α-disubstituted cyanoacetates.

Core Precursors and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached through the sequential alkylation of a core carbon framework. A retrosynthetic analysis reveals that the target molecule can be logically disconnected at the α-carbon, tracing its origin back to three fundamental precursors:

  • Ethyl Cyanoacetate (NCCH₂COOEt): This is the foundational building block, providing the essential cyano, ester, and acidic α-methylene groups. The acidity of the α-protons is the key to its utility, allowing for the formation of a stabilized carbanion.

  • Butyl Halide (CH₃CH₂CH₂CH₂-X): This serves as the alkylating agent. Bromobutane or chlorobutane are typically used, providing the butyl groups that are added to the α-carbon.[1][2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the ethyl cyanoacetate. Sodium ethoxide (EtONa) is a common and effective choice, particularly when ethanol is used as the solvent.[1][2]

The logical flow from precursors to the final product is visualized below.

G cluster_target Target Molecule target This compound eca Ethyl Cyanoacetate target->eca C-C Disconnection bbr Bromobutane (2 eq.) target->bbr C-C Disconnection base Sodium Ethoxide (2 eq.)

Caption: Retrosynthetic analysis of this compound.

The Core Synthetic Pathway: Sequential Dialkylation

The primary route to this compound is the dialkylation of ethyl cyanoacetate. This process occurs in two sequential steps, with each step involving deprotonation followed by nucleophilic substitution.

Mechanistic Principles

The reaction proceeds via the formation of a resonance-stabilized carbanion (an enolate). The electron-withdrawing nature of both the nitrile (-CN) and the ester (-COOEt) groups significantly increases the acidity of the α-methylene protons, making them susceptible to removal by a moderately strong base like sodium ethoxide.

  • First Alkylation: Sodium ethoxide abstracts an α-proton from ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of a butyl halide in a classic Sₙ2 reaction, displacing the halide and forming ethyl 2-cyanohexanoate.

  • Second Alkylation: The mono-alkylated product, ethyl 2-cyanohexanoate, still possesses one acidic α-proton. A second equivalent of base removes this proton to generate a new carbanion. This carbanion subsequently reacts with a second molecule of the butyl halide to yield the final disubstituted product, this compound.[1][2][3]

The overall workflow is illustrated in the following diagram.

G start Ethyl Cyanoacetate step1 Deprotonation (+ NaOEt) start->step1 enolate1 Enolate Intermediate 1 step1->enolate1 step2 First Alkylation (+ Bromobutane) enolate1->step2 mono_alkyl Ethyl 2-cyanohexanoate step2->mono_alkyl step3 Deprotonation (+ NaOEt) mono_alkyl->step3 enolate2 Enolate Intermediate 2 step3->enolate2 step4 Second Alkylation (+ Bromobutane) enolate2->step4 final_product This compound step4->final_product

Caption: Step-wise workflow for the dialkylation of ethyl cyanoacetate.

Experimental Protocol

The following protocol is adapted from established industrial synthesis methods and provides a robust framework for laboratory-scale preparation.[1][2]

Materials:

  • Ethyl cyanoacetate

  • Bromobutane

  • Sodium ethoxide solution in ethanol (e.g., 21 wt%) or solid sodium ethoxide

  • Absolute Ethanol (if using solid base)

  • Ice water

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Charge the flask with ethyl cyanoacetate (1.0 eq) and bromobutane (2.2 eq).

  • Reaction Initiation: Begin stirring and heat the mixture to approximately 45-50°C.

  • Base Addition: Slowly add the sodium ethoxide solution (2.2 eq) dropwise via the dropping funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature below 60°C.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-60°C for 3-4 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic layers and wash with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be purified further by vacuum distillation if necessary.

Field-Proven Insights & Causality
  • Choice of Base: Sodium ethoxide is ideal because its conjugate acid, ethanol, can serve as the reaction solvent. This avoids the introduction of competing nucleophiles. Using a molar excess of the base ensures complete deprotonation at both stages.

  • Temperature Control: The alkylation is exothermic. Maintaining the temperature below 60°C is crucial to prevent side reactions, such as the elimination of HBr from bromobutane or undesired reactions involving the ester group.[1]

  • Solvent: While the reaction can be run neat, using ethanol as a solvent can improve stirrability and heat transfer, especially on a larger scale.

  • One-Pot Synthesis: This reaction is highly efficient as a "one-pot" procedure, where both alkylation steps occur in the same vessel without isolation of the mono-alkylated intermediate. This improves yield and reduces processing time.

Synthesis and Sourcing of Key Precursors

A comprehensive understanding of the target molecule's synthesis includes knowledge of its precursors.

Ethyl Cyanoacetate

While widely available commercially, ethyl cyanoacetate can be prepared via several established methods:

  • Esterification of Cyanoacetic Acid: The direct Fischer esterification of cyanoacetic acid with absolute ethanol, typically catalyzed by a strong acid like sulfuric acid, is a common method.[4][5][6]

  • Kolbe Nitrile Synthesis: This involves the reaction of ethyl chloroacetate with an alkali metal cyanide, such as sodium cyanide.[5][6] This method requires careful handling due to the high toxicity of cyanide salts.

  • Phase Transfer Catalysis: An alternative route involves reacting sodium cyanoacetate with an ethyl halide (e.g., ethyl bromide) in an aqueous-organic two-phase system with the aid of a phase transfer catalyst.[6][7]

Alkylating Agents and Base
  • Bromobutane: A standard, commercially available alkylating agent. Its reactivity is well-suited for Sₙ2 reactions. Chlorobutane is a less expensive but also less reactive alternative.[1]

  • Sodium Ethoxide: Commercially available as a solid or, more conveniently, as a solution in ethanol. It can also be prepared in situ by carefully reacting sodium metal with absolute ethanol, though this method requires stringent safety precautions.

Data Presentation

The physical and chemical properties of the key reactants are summarized below for easy reference.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl CyanoacetateC₅H₇NO₂113.12205-2071.063
BromobutaneC₄H₉Br137.02101-1021.274
Sodium EthoxideC₂H₅NaO68.05Decomposes0.868
This compound C₁₃H₂₃NO₂ 225.33 ~275-277 (est.) ~0.94 (est.)

Data sourced from PubChem and common chemical supplier information.[8]

References

  • International Journal of Nano Dimension. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.
  • Chen, H., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 38, 03019. Retrieved from [Link]

  • International Journal of Nano Dimension. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.
  • PrepChem. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
  • ResearchGate. (n.d.). Scheme 3 Dialkylation of methyl cyanoacetate 2. Retrieved from [Link]

  • Google Patents. (n.d.). EP1028105A1 - Process for the preparation of Cyanoacetic esters.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

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"Ethyl 2-butyl-2-cyanohexanoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-butyl-2-cyanohexanoate, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is curated to provide not only technical data but also practical insights into its synthesis, characterization, and handling.

Molecular Identity and Structure

This compound is a disubstituted cyanoacetate derivative. The core of its structure is a hexanoate backbone with a cyano group and a butyl group attached to the alpha-carbon.

Chemical Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 67105-41-3[1]
Molecular Formula C13H23NO2[1]
Molecular Weight 225.33 g/mol [1]
Canonical SMILES CCCCC(CCCC)(C#N)C(=O)OCC[1]
InChI InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3[1]
InChIKey WLLOYTIHTJTCCF-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties are computed, as experimental data for this specific compound is limited.

PropertyValueNotes and Source
Physical State Oily matterBased on synthesis reports.[2]
Molecular Weight 225.33 g/mol Computed by PubChem.[1]
XLogP3 4.2Computed by XLogP3.[1]
Hydrogen Bond Donor Count 0Computed by Cactvs.[3]
Hydrogen Bond Acceptor Count 3Computed by Cactvs.[3]
Rotatable Bond Count 10Computed by Cactvs.[3]

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the dialkylation of ethyl cyanoacetate.[2] The reaction proceeds via a one-pot method, which is advantageous for industrial-scale production due to its simplicity and high yield.[2]

The overall synthetic scheme can be visualized as follows:

synthesis_workflow cluster_reaction One-Pot Synthesis reagent1 Ethyl Cyanoacetate reaction Reaction Vessel (Heat to 45-50 °C) reagent1->reaction reagent2 Bromobutane reagent2->reaction base Sodium Ethoxide (EtONa/EtOH) base->reaction Base product This compound reaction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from documented procedures.[2]

  • Reaction Setup: In a 50L three-necked flask, add 2.0 kg of ethyl cyanoacetate and 6.056 kg of bromobutane.

  • Initiation: Begin heating the mixture to a temperature of 45-50 °C.

  • Base Addition: Start the dropwise addition of a sodium ethoxide solution in ethanol (17% to 17.68L). The reaction is exothermic, so control the addition rate to maintain the reaction temperature below 60 °C.

  • Reaction: After the complete addition of the base, maintain the reaction temperature at 50-60 °C for 3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are completely consumed.

  • Work-up: Upon completion, cool the reaction mixture. The subsequent purification steps would typically involve quenching the reaction, extraction, and distillation to isolate the final product. The patent describes further reduction, but for obtaining the target compound, a standard work-up for alkylation would be performed.

Reactivity Profile
  • Hydrolysis: The ester and nitrile functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and either an amide or a carboxylic acid, respectively.

  • Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester can also be reduced to an alcohol.

  • Stability: The compound is stable under normal laboratory conditions. However, it should be stored away from strong acids, strong bases, and strong oxidizing agents to prevent decomposition.

Spectral Data for Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), as well as overlapping multiplets for the two butyl chains.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the cyano carbon, and the various aliphatic carbons in the butyl and hexanoate moieties.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band around 2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • A strong absorption band around 1740 cm⁻¹ due to the C=O stretching of the ester group.

  • Absorption bands in the 2800-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl chains.[1]

Safety and Handling

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[4][6]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or dust.[6] Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • Skin Contact: In case of contact, immediately flush the skin with plenty of water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a versatile chemical intermediate with potential applications in various fields of chemical synthesis. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and essential safety information. The provided data, combining both experimental and computed values, serves as a solid foundation for researchers and scientists working with this compound. As with any chemical, all handling and reactions should be conducted with due diligence and adherence to established safety protocols.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • United Initiators. (2024, August 2). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
  • United Initiators. (2020, July 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Santoro, S., Poulsen, T. B., & Jørgensen, K. A. (2007). Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. Chemical Communications, (43), 4579-4581. Supporting Information. Retrieved from [Link]

  • VEGSCI Inc. (n.d.). 2-Butyl-2-cyanohexanoic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl 2-ethyl hexanoate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Clocapramine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 2-ethyl hexanoate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, January 21). Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. Retrieved from [Link]

  • NIST. (n.d.). Butyl 2-ethylhexanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Chrysanthellin A. Retrieved from [Link]

  • MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-butyl-2-cyanohexanoate is a multifunctional chemical entity characterized by the presence of ester and nitrile functional groups, alongside branched alkyl chains. Its molecular structure (Figure 1) suggests a complex reactivity profile that is of significant interest to researchers, scientists, and drug development professionals. Understanding the stability and degradation of this molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that may impact its efficacy and safety in various applications. This guide provides a comprehensive overview of the intrinsic stability of this compound and its degradation profile under various stress conditions, supported by proposed experimental protocols for its evaluation.

Molecular Structure of this compound

Figure 1: Chemical structure of this compound.[1][2][3][4]

Intrinsic Chemical Stability

The stability of this compound is dictated by the reactivity of its constituent functional groups: the ester, the nitrile, and the alkyl chains.

  • Ester Group: The ethyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process would lead to the formation of 2-butyl-2-cyanohexanoic acid and ethanol.

  • Nitrile Group: The nitrile group (-C≡N) is also prone to hydrolysis, which can proceed under acidic or basic conditions to yield a carboxylic acid and ammonia.[5][6][7] This degradation pathway would ultimately result in the formation of 2-butylhexanoic acid-2-carboxylic acid.

  • Alkyl Chains: The butyl and hexyl chains are generally stable but can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.

Degradation Profile: A Multifaceted Perspective

A comprehensive understanding of the degradation profile of this compound requires a systematic investigation of its behavior under various stress conditions. This is typically achieved through forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products.[8][9]

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway for this compound due to the presence of both ester and nitrile functionalities.

  • Acidic and Basic Conditions: The rate of hydrolysis is expected to be significantly influenced by pH. Under acidic conditions, the ester linkage is likely to be the primary site of cleavage. In contrast, basic conditions are expected to accelerate the hydrolysis of both the ester and the nitrile groups.[10][11][12]

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower but may still be significant over extended periods, particularly at elevated temperatures.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or other oxidizing agents. The alkyl chains of this compound are potential sites for oxidative attack, which could lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. While the molecule does not contain strong chromophores, prolonged exposure to high-energy light could lead to the cleavage of covalent bonds and the formation of radical species, initiating a cascade of degradation reactions. Studies on related polycyanoacrylates have shown that UV weathering can lead to molecular changes.[13]

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may lead to the cleavage of the ester and nitrile groups, as well as fragmentation of the alkyl chains. In the presence of oxygen, thermo-oxidative degradation will occur, leading to a complex mixture of oxidation products. The thermal degradation of related cyanate esters has been shown to involve hydrocarbon chain scission followed by decyclization of the triazine ring at higher temperatures.[14][15][16]

Proposed Degradation Pathways

Degradation_Pathways This compound This compound 2-butyl-2-cyanohexanoic acid + Ethanol 2-butyl-2-cyanohexanoic acid + Ethanol This compound->2-butyl-2-cyanohexanoic acid + Ethanol Ester Hydrolysis (Acid/Base) 2-butylhexanamide 2-butylhexanamide This compound->2-butylhexanamide Nitrile Hydrolysis (Partial) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV Light) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermal Stress (High Temp) 2-butylhexanoic acid + Ammonia 2-butylhexanoic acid + Ammonia 2-butylhexanamide->2-butylhexanoic acid + Ammonia Amide Hydrolysis Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Analytical Techniques cluster_4 Data Evaluation Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Expose samples to stress conditions (Acid, Base, Oxidative, Photolytic, Thermal). Expose samples to stress conditions (Acid, Base, Oxidative, Photolytic, Thermal). Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).->Expose samples to stress conditions (Acid, Base, Oxidative, Photolytic, Thermal). Analyze stressed and control samples at specified time points. Analyze stressed and control samples at specified time points. Expose samples to stress conditions (Acid, Base, Oxidative, Photolytic, Thermal).->Analyze stressed and control samples at specified time points. HPLC-UV/DAD for separation and quantification. HPLC-UV/DAD for separation and quantification. Analyze stressed and control samples at specified time points.->HPLC-UV/DAD for separation and quantification. LC-MS/MS for identification of degradation products. LC-MS/MS for identification of degradation products. Analyze stressed and control samples at specified time points.->LC-MS/MS for identification of degradation products. Calculate percent degradation. Calculate percent degradation. HPLC-UV/DAD for separation and quantification.->Calculate percent degradation. Characterize and identify major degradation products. Characterize and identify major degradation products. LC-MS/MS for identification of degradation products.->Characterize and identify major degradation products. Propose degradation pathways. Propose degradation pathways. Characterize and identify major degradation products.->Propose degradation pathways.

Figure 3: A typical experimental workflow for conducting stability studies.

Analytical Methodologies

The selection of appropriate analytical techniques is crucial for the successful evaluation of stability. [17]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reversed-phase column with a gradient elution of a mobile phase consisting of acetonitrile and water is a common starting point. UV detection would be suitable for quantification. [18][19]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain molecular weight and fragmentation information for each impurity.

Recommended Storage and Handling

Based on the anticipated degradation profile, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

  • Handling: Avoid contact with strong acids, strong bases, and oxidizing agents. Use appropriate personal protective equipment when handling.

Conclusion

This compound is a molecule with a multifaceted stability profile, primarily influenced by its ester and nitrile functional groups. Hydrolysis is expected to be the most significant degradation pathway, with the rate being highly dependent on pH. Oxidative, photolytic, and thermal degradation are also potential routes of decomposition. A comprehensive stability testing program, employing forced degradation studies and robust analytical methodologies such as HPLC and LC-MS, is essential to fully characterize its degradation profile and identify any potential degradation products. The insights gained from such studies are critical for establishing appropriate storage conditions, ensuring product quality, and supporting regulatory submissions.

References

  • ROSA P.
  • Examining the thermal degradation behaviour of a series of cyanate ester homopolymers. (2025).
  • How to evaluate the stability of pharmaceutical intermedi
  • Ramírez, M. L., Walters, R., & Savitski, E. (2002). Thermal decomposition of cyanate ester resins.
  • Novel Techniques Improve Pharmaceutical Stability Testing. (2019). News-Medical.Net.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Analytical Techniques for Stability Testing: HPLC. StabilityStudies.in.
  • Synthesis and characterization of cyanate ester and its blends with bisphenol dicyan
  • Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restor
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.
  • Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (n.d.). MDPI.
  • Thermal degradation of cyano containing ionic liquids. (n.d.). Green Chemistry (RSC Publishing).
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.
  • Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (n.d.).
  • Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. (n.d.).
  • Leonard, F., Kulkarni, R. K., et al. (1966).
  • Pathways of microbial nitrile degradation. (n.d.).
  • Mechanism for the basic hydrolysis of Alkyl cyanides? (2024). Reddit.
  • Impact of Nitriles on Bacterial Communities. (n.d.). Frontiers.
  • HYDROLYSIS OF ALKYL CYANIDES OR NITRILES. (2020). YouTube.
  • McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.
  • 2-Butyl-2-cyanohexanoic acid ethyl ester. (n.d.). VEGSCI Inc. Retrieved from [Link]

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An In-depth Technical Guide to the Reaction Mechanism for the Synthesis of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-butyl-2-cyanohexanoate is a disubstituted α-cyano ester, a class of compounds valuable as intermediates in the synthesis of more complex molecular architectures, including pharmaceuticals and specialty chemicals. The molecule's structure, featuring a quaternary α-carbon bearing two butyl chains, a nitrile, and an ester group, is readily assembled through the strategic alkylation of an active methylene compound. This guide provides an in-depth exploration of the core reaction mechanism for its synthesis, grounded in the principles of carbanion chemistry. We will dissect the stepwise process, explain the causality behind experimental choices, and provide a validated protocol for its practical execution, designed for researchers and professionals in chemical and drug development.

Part 1: The Foundational Principle: Acidity of the α-Carbon in Ethyl Cyanoacetate

The entire synthetic strategy hinges on the enhanced acidity of the methylene (-CH₂) protons of the starting material, ethyl cyanoacetate. This compound belongs to a class known as "active methylene compounds".[1][2] The protons on the carbon situated between the nitrile (-C≡N) and the ester carbonyl (-COOEt) group are significantly more acidic (pKa ≈ 13) than typical alkane protons.

This acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent functional groups. Upon deprotonation by a suitable base, the resulting carbanion is not a localized negative charge but is instead delocalized across the π-systems of both the nitrile and the carbonyl group. This charge delocalization, represented by multiple resonance structures, creates a highly stable conjugate base, thereby facilitating the removal of the proton.

Caption: Resonance structures illustrating the stability of the enolate formed from ethyl cyanoacetate.

Part 2: The Core Mechanism: Sequential Symmetrical Dialkylation

The synthesis of this compound is achieved via a two-step, sequential alkylation of ethyl cyanoacetate using a butyl halide. This process falls under the broader category of the malonic ester synthesis, a classic and robust method for forming C-C bonds.[3]

Step 1: First Alkylation to form Ethyl 2-cyanohexanoate
  • Deprotonation: The reaction is initiated by treating ethyl cyanoacetate with a strong base. Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using the conjugate base of the solvent alcohol prevents unwanted side reactions like transesterification or saponification that could occur with bases like sodium hydroxide. The ethoxide ion abstracts an acidic α-proton to generate the nucleophilic enolate.

  • Nucleophilic Substitution (Sₙ2): The resulting enolate anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically 1-bromobutane or 1-chlorobutane.[4] The reaction proceeds via a classic Sₙ2 mechanism. The carbanion attacks the electrophilic carbon of the butyl halide, displacing the halide leaving group in a single concerted step. This step is highly sensitive to steric hindrance, making primary alkyl halides like 1-bromobutane ideal substrates. The use of secondary or tertiary halides would result in poor yields due to competing E2 elimination reactions.

Step 2: Second Alkylation to form this compound
  • Second Deprotonation: The product of the first step, ethyl 2-cyanohexanoate, still possesses one acidic proton on the α-carbon. Although slightly less acidic than the starting material due to the electron-donating nature of the newly added alkyl group, it is readily removed by another equivalent of sodium ethoxide.

  • Second Sₙ2 Attack: A second enolate is formed, which then undergoes another Sₙ2 reaction with a second molecule of 1-bromobutane. This step attaches the second butyl group to the α-carbon, yielding the final product, this compound. Driving this second alkylation often requires slightly more forcing conditions, such as heating, to ensure complete reaction.

G Overall Reaction Workflow Start Ethyl Cyanoacetate Step1_Base + 1. NaOEt (Base) Start->Step1_Base Enolate1 Intermediate Enolate 1 Step1_Base->Enolate1 Deprotonation Step1_Alkyl + 2. 1-Bromobutane (Sₙ2) Enolate1->Step1_Alkyl Intermediate Ethyl 2-cyanohexanoate Step1_Alkyl->Intermediate First Alkylation Step2_Base + 3. NaOEt (Base) Intermediate->Step2_Base Enolate2 Intermediate Enolate 2 Step2_Base->Enolate2 Deprotonation Step2_Alkyl + 4. 1-Bromobutane (Sₙ2) Enolate2->Step2_Alkyl Product This compound Step2_Alkyl->Product Second Alkylation

Caption: Workflow for the sequential dialkylation of ethyl cyanoacetate.

Part 3: A Validated Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl CyanoacetateC₅H₇NO₂113.1256.6 g0.501.0
Sodium MetalNa22.9925.3 g1.102.2
1-BromobutaneC₄H₉Br137.02150.7 g1.102.2
Absolute EthanolC₂H₅OH46.07500 mL--
Diethyl Ether(C₂H₅)₂O74.12300 mL--
Saturated NaCl (aq)NaCl-200 mL--
Anhydrous MgSO₄MgSO₄120.3720 g--

Procedure

  • Preparation of Sodium Ethoxide (Base): Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (25.3 g, 1.10 mol) in small pieces to 500 mL of absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the mixture to stir until all the sodium has dissolved.

    • Causality: Preparing the base in situ from sodium metal and absolute ethanol ensures it is fresh and, critically, anhydrous. Water would hydrolyze the ester and react with the base.

  • First Enolate Formation and Alkylation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Slowly add ethyl cyanoacetate (56.6 g, 0.50 mol) dropwise while maintaining the temperature. After the addition is complete, stir for 30 minutes. Then, add 1-bromobutane (75.4 g, 0.55 mol, 1.1 eq.) dropwise, keeping the temperature below 10 °C.

    • Causality: Slow, cold addition controls the exothermic deprotonation and alkylation reactions. A slight excess of the alkylating agent helps drive the first alkylation to completion.

  • Second Alkylation: After the first alkylation addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-3 hours to complete the first alkylation. Cool the mixture back to room temperature. Add the remaining 1-bromobutane (75.4 g, 0.55 mol) and heat to reflux again for 6-8 hours, or until TLC/GC analysis indicates the disappearance of the mono-alkylated intermediate.

    • Causality: The second alkylation is slower due to increased steric hindrance and slightly lower acidity of the intermediate. Heating to reflux provides the necessary activation energy to drive the reaction to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into approximately 1L of cold water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

    • Causality: This step removes the ethanol solvent, unreacted base, and the salt byproduct (NaBr) into the aqueous phase.

  • Purification: Wash the combined organic layers with saturated aqueous NaCl solution (2 x 100 mL) to break any emulsions and remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Causality: These are standard steps to isolate the crude product from the extraction solvent and residual aqueous components.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

    • Causality: Vacuum distillation is necessary to purify the high-boiling point product without causing thermal decomposition.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and compared against known literature values.[5]

Conclusion

The synthesis of this compound provides a quintessential example of the power and predictability of active methylene chemistry. The mechanism is a robust, two-step sequential Sₙ2 alkylation, governed by the principles of pKa, enolate stability, and nucleophilic substitution kinetics. By understanding the causality behind the choice of base, solvent, and reaction conditions, researchers can reliably and efficiently construct this and other complex, sterically hindered quaternary carbon centers, which are pivotal motifs in modern organic synthesis.

References

  • Scribd. Copy of Acid and Base Catalyzed Reactions of Active Methylene Compounds.
  • Royal Society of Chemistry. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Chemical Communications.
  • International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols.
  • Sociedade Brasileira de Química. A New Approach to the Cyanoacetic Ester Synthesis.
  • National Institutes of Health. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes.
  • Google Patents. Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid. CN114380681A.
  • SciSpace. The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type.
  • Shivaji College. Active Methylene Compounds.
  • American Chemical Society Publications. Notes-The Dialkylation of Cyanoacetic Ester with Chloromethylmethylethoxysilanes.
  • Wikipedia. Ethyl cyanoacetate.
  • VEGSCI Inc. 2-Butyl-2-cyanohexanoic acid ethyl ester.
  • Ivy Fine Chemicals. This compound [CAS: 67105-41-3].
  • National Institutes of Health. This compound. PubChem.
  • BLD Pharm. 67105-41-3|this compound.
  • Organic Syntheses. ETHYL n-BUTYLCYANOACETATE.
  • Haihang Industry. Mastering Organic Synthesis: The Role of Ethyl Cyanoacetate.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions.

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Methodological & Application

Synthesis of Ethyl 2-butyl-2-cyanohexanoate from Ethyl Cyanoacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-butyl-2-cyanohexanoate, a dialkylated derivative of ethyl cyanoacetate. The protocol details a robust and efficient method for the sequential alkylation of the active methylene group of ethyl cyanoacetate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, and methods for purification and characterization of the final product.

Introduction

Ethyl cyanoacetate is a versatile C-H acidic compound widely used in organic synthesis. Its methylene group, activated by both the nitrile and the ester functionalities, is readily deprotonated to form a stabilized carbanion.[1] This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions, most notably alkylation reactions.[2][3] The synthesis of this compound exemplifies a sequential dialkylation process, a valuable technique for creating quaternary carbon centers. Such structures are of significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties.

This application note will focus on a well-established method for the dialkylation of ethyl cyanoacetate using a strong base to generate the enolate, followed by sequential addition of alkyl halides. The choice of base and solvent is critical to favor the desired dialkylated product over potential side reactions such as mono-alkylation or O-alkylation.[4]

Reaction Mechanism and Principles

The synthesis of this compound from ethyl cyanoacetate proceeds through a two-step sequential alkylation of the active methylene group. The underlying principle is the acidity of the α-protons of ethyl cyanoacetate, which can be abstracted by a suitable base to form a resonance-stabilized enolate ion.

Step 1: Formation of the Enolate

A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is used to deprotonate the ethyl cyanoacetate at the α-carbon. The resulting enolate is a soft nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of the ester and the nitrogen of the nitrile group.

Step 2: First Alkylation (Formation of Ethyl 2-cyanohexanoate)

The enolate ion then acts as a nucleophile and attacks the electrophilic carbon of the first alkylating agent, 1-bromobutane, in an SN2 reaction. This results in the formation of the mono-alkylated product, ethyl 2-cyanohexanoate.

Step 3: Second Deprotonation and Alkylation

The remaining α-proton on the mono-alkylated intermediate is also acidic, although slightly less so than the starting material. A second equivalent of the base is used to deprotonate this intermediate, forming a new enolate. This enolate then undergoes a second SN2 reaction with the second alkylating agent, 1-bromohexane, to yield the final dialkylated product, this compound.

It is crucial to perform the alkylations sequentially to avoid the formation of a mixture of dialkylated products.[4] The choice of a strong, non-nucleophilic base and an appropriate solvent is key to achieving high yields.

Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Ethyl CyanoacetateC₅H₇NO₂113.1211.31 g0.1
Sodium EthoxideC₂H₅NaO68.057.49 g0.11
1-BromobutaneC₄H₉Br137.0214.39 g0.105
1-BromohexaneC₆H₁₃Br165.0718.16 g0.11
Anhydrous EthanolC₂H₅OH46.07150 mL-
Diethyl Ether(C₂H₅)₂O74.12200 mL-
Saturated Sodium Chloride SolutionNaCl(aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Synthesis of Ethyl 2-cyanohexanoate (Mono-alkylation)

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Reagent Addition: Add 150 mL of anhydrous ethanol to the flask, followed by the cautious addition of 7.49 g (0.11 mol) of sodium ethoxide. Stir the mixture until the sodium ethoxide is completely dissolved.

  • Enolate Formation: Add 11.31 g (0.1 mol) of ethyl cyanoacetate dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • First Alkylation: Add 14.39 g (0.105 mol) of 1-bromobutane dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-cyanohexanoate.

Part 2: Synthesis of this compound (Second Alkylation)

  • Reaction Setup: In the same reaction flask (or a new dry one), dissolve the crude ethyl 2-cyanohexanoate in 100 mL of anhydrous ethanol.

  • Second Deprotonation: Add a second portion of 7.49 g (0.11 mol) of sodium ethoxide to the solution and stir for 30 minutes.

  • Second Alkylation: Add 18.16 g (0.11 mol) of 1-bromohexane dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

  • Final Work-up and Purification: Follow the same work-up procedure as in Part 1 (steps 6-8). The crude product, this compound, can be purified by vacuum distillation.

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation A Ethyl Cyanoacetate C Enolate Formation A->C B Sodium Ethoxide in Ethanol B->C E Ethyl 2-cyanohexanoate C->E SN2 D 1-Bromobutane D->E F Ethyl 2-cyanohexanoate H Enolate Formation F->H G Sodium Ethoxide in Ethanol G->H J This compound H->J SN2 I 1-Bromohexane I->J

Caption: Sequential alkylation of ethyl cyanoacetate.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the product. The ¹H NMR spectrum should show the absence of the α-proton signal from the starting material and the mono-alkylated intermediate, and the presence of signals corresponding to the butyl and hexyl groups. The ¹³C NMR will confirm the presence of the quaternary carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N) around 2240-2260 cm⁻¹ and the ester carbonyl group (C=O) around 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful dialkylation.

Safety and Handling

  • Ethyl cyanoacetate and alkyl halides are toxic and should be handled in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous ethanol and diethyl ether are highly flammable. Avoid open flames and sparks.

Discussion and Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material or mono-alkylated product, the reaction time can be extended, or an additional amount of base and alkyl halide can be added.

  • Low Yield: Low yields can result from moisture in the reaction, which will quench the enolate. Ensure all glassware and reagents are dry. Using a stronger, non-nucleophilic base like sodium hydride in an aprotic solvent like DMF can sometimes improve yields, especially for less reactive alkyl halides.[5]

  • Side Reactions: The formation of O-alkylated products is a potential side reaction, although it is generally less favored with soft nucleophiles like the cyanoacetate enolate.[4] Using polar aprotic solvents can sometimes increase the proportion of C-alkylation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from ethyl cyanoacetate. By following the outlined procedures and considering the key reaction principles, researchers can efficiently synthesize this and other dialkylated cyanoacetate derivatives for a variety of applications in organic synthesis and drug discovery.

References

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • Ono, N., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 49(7), 1976-1979. Retrieved from [Link]

  • Srinivasan, N., et al. (2014). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research, 5(4), 589-593. Retrieved from [Link]

  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 633-655. Retrieved from [Link]

  • Alexander, E. R., & Cope, A. C. (1948). Ethyl n-butylcyanoacetate. Organic Syntheses, 28, 44. Retrieved from [Link]

  • Google Patents. (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

  • Google Patents. (1953). US2655526A - Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters.
  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

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Application Notes and Protocols for the Alkylation of Ethyl Cyanoacetate with Butyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Functionalized Esters

The C-alkylation of active methylene compounds is a cornerstone transformation in organic synthesis, enabling the construction of intricate carbon skeletons. Ethyl cyanoacetate, featuring a methylene group activated by adjacent nitrile and ester functionalities, serves as a versatile precursor for a myriad of valuable organic molecules. The reaction of ethyl cyanoacetate with alkyl halides, such as butyl bromide, provides a direct route to α-alkylated cyanoacetates. These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This application note provides a detailed protocol and scientific rationale for the mono-alkylation of ethyl cyanoacetate with butyl bromide to yield ethyl 2-cyanohexanoate, a valuable synthetic building block.

Reaction Mechanism: A Symphony of Basicity and Nucleophilicity

The alkylation of ethyl cyanoacetate proceeds via a classic two-step mechanism involving the formation of a resonance-stabilized enolate followed by a nucleophilic substitution.

  • Enolate Formation: A moderately strong base, such as sodium ethoxide, is employed to deprotonate the α-carbon of ethyl cyanoacetate. The acidity of the α-protons is significantly enhanced by the electron-withdrawing effects of the neighboring nitrile and carbonyl groups, facilitating the formation of a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon, the nitrile nitrogen, and the carbonyl oxygen, rendering the enolate a soft and potent nucleophile.

  • Nucleophilic Substitution (SN2 Reaction): The generated enolate anion then acts as a nucleophile, attacking the electrophilic carbon of butyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. This step results in the formation of a new carbon-carbon bond at the α-position and the displacement of the bromide ion.

Caption: Mechanism of the alkylation of ethyl cyanoacetate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of ethyl 2-cyanohexanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMolesPurity
Ethyl cyanoacetateC₅H₇NO₂113.1111.31 g0.10≥98%
Sodium EthoxideC₂H₅NaO68.056.81 g0.10≥95%
n-Butyl BromideC₄H₉Br137.0213.70 g0.10≥99%
Absolute EthanolC₂H₆O46.07100 mL-Anhydrous
Diethyl Ether(C₂H₅)₂O74.12As needed-Anhydrous
Saturated NaCl (aq)NaCl58.44As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--

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"Start" [label="Start: Assemble Dry Apparatus"]; "Base_Prep" [label="Prepare Sodium Ethoxide Solution in Ethanol"]; "Add_ECA" [label="Add Ethyl Cyanoacetate Dropwise"]; "Add_BuBr" [label="Add n-Butyl Bromide Dropwise"]; "Reflux" [label="Reflux Reaction Mixture"]; "Workup_Start" [label="Reaction Workup: Cool and Quench"]; "Extraction" [label="Liquid-Liquid Extraction"]; "Drying" [label="Dry Organic Layer"]; "Purification" [label="Purification by Vacuum Distillation"]; "Characterization" [label="Product Characterization"]; "End" [label="End: Obtain Pure Ethyl 2-cyanohexanoate"];

"Start" -> "Base_Prep"; "Base_Prep" -> "Add_ECA"; "Add_ECA" -> "Add_BuBr"; "Add_BuBr" -> "Reflux"; "Reflux" -> "Workup_Start"; "Workup_Start" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }

Caption: A typical experimental workflow for the alkylation.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Base Preparation: To the flask, add 100 mL of absolute ethanol and sodium ethoxide (6.81 g, 0.10 mol). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (11.31 g, 0.10 mol) dropwise from the dropping funnel to the sodium ethoxide solution over 15 minutes. A slight exotherm may be observed.

  • Addition of Butyl Bromide: After the addition of ethyl cyanoacetate is complete, add n-butyl bromide (13.70 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 200 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine) (2 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyanohexanoate.

Analytical Characterization of Ethyl 2-cyanohexanoate

The structure and purity of the synthesized ethyl 2-cyanohexanoate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR (CDCl₃)δ 4.2 (q, 2H, -OCH₂CH₃), δ 3.5 (t, 1H, -CH(CN)-), δ 1.9 (m, 2H, -CH₂-CH(CN)-), δ 1.5-1.3 (m, 4H, -(CH₂)₂-CH₃), δ 1.3 (t, 3H, -OCH₂CH₃), δ 0.9 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃)δ 168 (-COO-), δ 118 (-CN), δ 62 (-OCH₂-), δ 45 (-CH(CN)-), δ 32-22 (butyl chain carbons), δ 14 (-CH₃)
IR (neat) ~2250 cm⁻¹ (C≡N stretch), ~1745 cm⁻¹ (C=O stretch, ester), ~2960-2870 cm⁻¹ (C-H stretch, aliphatic)

Troubleshooting and Management of Side Reactions

While the mono-alkylation is the desired pathway, several side reactions can occur. Proactive control of reaction conditions is key to maximizing the yield of the target product.

  • Dialkylation: The product, ethyl 2-cyanohexanoate, still possesses an acidic proton on the α-carbon and can be further alkylated to form ethyl 2-butyl-2-cyanohexanoate.

    • Mitigation: Use of a 1:1 molar ratio of ethyl cyanoacetate to butyl bromide is crucial. Adding the alkylating agent slowly and maintaining a controlled temperature can also disfavor the second alkylation.

  • O-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon and the carbonyl oxygen. While C-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an enol ether.

    • Mitigation: The use of polar aprotic solvents can favor C-alkylation. However, in this protocol with ethanol as the solvent, C-alkylation is the predominant pathway.

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will contaminate the product.

    • Mitigation: Ensure the use of a sufficiently strong base and anhydrous conditions. The reaction time can be extended, and progress should be monitored by TLC.

Safety Precautions

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Sodium Ethoxide: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle under an inert atmosphere.

  • n-Butyl Bromide: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate engineering controls and personal protective equipment.

References

  • Organic Syntheses Procedure for the preparation of rel
  • Patents describing the synthesis of related compounds, for example, CN114380681A.
  • PubChem entry for this compound (CID: 296279)
  • General principles of organic chemistry for reaction mechanisms and spectroscopic interpret
  • Safety Data Sheets (SDS)

The Strategic Role of Ethyl 2-butyl-2-cyanohexanoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-butyl-2-cyanohexanoate, a pivotal yet often overlooked intermediate in modern pharmaceutical development. Moving beyond a simple data sheet, we will dissect its strategic importance, focusing on its role as a precursor to sophisticated therapeutic agents. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, analytical methodologies, and a mechanistic understanding of its application, particularly in the synthesis of bile acid modulators. By contextualizing its function and providing actionable laboratory procedures, this guide aims to empower chemists to leverage this versatile building block effectively in their research and development endeavors.

Introduction: The Architectural Significance of a Dialkylated Cyanoacetate

In the intricate landscape of medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. Intermediates like this compound (Figure 1) represent critical nodes in these pathways, offering a convergence of functionality that enables the construction of complex molecular architectures. This α,α-disubstituted cyanoacetate ester is not merely a passive stepping stone but an active enabler of molecular complexity.

Its core value lies in the quaternary carbon center, substituted with two butyl chains, a nitrile group, and an ethyl ester. This specific arrangement is a precursor to the 2-(bromomethyl)-2-butylhexanoic acid scaffold, a key component in the synthesis of 1,2,5-benzothiadiazepine derivatives[1][2]. These derivatives have shown significant promise as modulators of bile acid transport, targeting conditions related to gastrointestinal and liver diseases[2][3]. One such drug developed from this pathway is the apical sodium-dependent bile acid transporter (ASBT) inhibitor, elobixibat, used for the treatment of chronic constipation[2].

This guide will illuminate the synthesis of this compound, its purification, and its analytical characterization, culminating in its application as a direct precursor to a valuable pharmaceutical building block.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective handling, reaction monitoring, and quality control.

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₂[4]
Molecular Weight 225.33 g/mol [4]
CAS Number 67105-41-3[4]
Appearance Colorless liquid (predicted)-
Boiling Point ~270-280 °C (estimated)-
Density ~0.95 g/cm³ (estimated)-
¹H NMR Spectral data available[4]
¹³C NMR Spectral data available[4]
IR Spectrum Key peaks: ~2240 cm⁻¹ (C≡N), ~1740 cm⁻¹ (C=O, ester)[4]

Note: Some physical properties are estimated based on structurally similar compounds in the absence of comprehensive experimental data.

Synthesis Protocol: Dialkylation of Ethyl Cyanoacetate

The synthesis of this compound is most efficiently achieved through the sequential alkylation of ethyl cyanoacetate. The acidic nature of the α-proton, flanked by both a nitrile and an ester group, facilitates deprotonation and subsequent nucleophilic attack on an alkyl halide.

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic substitution mechanism, as depicted below.

G cluster_mech Alkylation Mechanism start Ethyl Cyanoacetate enolate Enolate Intermediate start->enolate + NaOEt - EtOH monoalkylated Ethyl 2-cyanohexanoate enolate->monoalkylated + Butyl Bromide - NaBr enolate2 Second Enolate monoalkylated->enolate2 + NaOEt - EtOH product This compound enolate2->product + Butyl Bromide - NaBr

Caption: Mechanism of the dialkylation of ethyl cyanoacetate.

Laboratory-Scale Synthesis Protocol

This protocol is designed for a laboratory setting and emphasizes safety, yield, and purity.

Materials:

  • Ethyl cyanoacetate (reagent grade)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol or freshly prepared

  • 1-Bromobutane (reagent grade)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Addition funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place a solution of sodium ethoxide in ethanol. For this example, we will use a molar equivalent of base for each alkylation step.

  • First Alkylation:

    • Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

    • Slowly add ethyl cyanoacetate (1.0 eq.) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Add 1-bromobutane (1.05 eq.) dropwise, which may cause a gentle reflux. After the addition, heat the reaction mixture to a gentle reflux (approx. 70-80 °C) for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Second Alkylation:

    • Cool the reaction mixture to room temperature.

    • Add a second portion of sodium ethoxide solution (1.0 eq.).

    • Slowly add a second portion of 1-bromobutane (1.05 eq.) and heat again to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker containing ice and saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a colorless to pale yellow oil. Purify by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • Sodium ethoxide is corrosive and reacts violently with water. Handle under anhydrous conditions in a fume hood.

  • 1-Bromobutane is a flammable and harmful liquid. Avoid inhalation and skin contact.

  • All procedures should be carried out in a well-ventilated fume hood.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying potential impurities.

ParameterSetting
GC System Agilent 7890 or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Detector Mass selective detector
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

Expected Outcome: The mass spectrum should show a molecular ion peak (M⁺) at m/z 225, along with characteristic fragmentation patterns corresponding to the loss of ethoxy and butyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for determining the purity of the final product.

ParameterSetting
HPLC System Agilent 1260 or equivalent with UV detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Expected Outcome: A single major peak corresponding to this compound. Purity can be calculated based on the area percentage of the main peak.

Application in Pharmaceutical Synthesis: Pathway to a Bile Acid Modulator Precursor

The primary pharmaceutical application of this compound is its role as a direct precursor to 2-butyl-2-(hydroxymethyl)hexanenitrile, which is then converted to 2-(bromomethyl)-2-butylhexanoic acid. This transformation is a key step in the synthesis of drugs like elobixibat[2].

Synthetic Workflow

G cluster_app Synthetic Application start This compound intermediate1 2-butyl-2-(hydroxymethyl)hexanenitrile start->intermediate1 Reduction (e.g., NaBH₄) product 2-(bromomethyl)-2-butylhexanoic acid intermediate1->product Bromination/Hydrolysis (HBr, H₂SO₄) final_drug 1,2,5-Benzothiadiazepine Derivatives (e.g., Elobixibat) product->final_drug Further Elaboration

Caption: Synthetic pathway from the intermediate to a pharmaceutical precursor.

Protocol: Conversion to 2-(bromomethyl)-2-butylhexanoic acid

This protocol is adapted from a patented industrial process for illustrative purposes and may require optimization for a laboratory scale[2].

Step A: Reduction to 2-butyl-2-(hydroxymethyl)hexanenitrile

  • In a suitable reaction vessel, dissolve this compound in a solvent such as methanol.

  • Cool the solution to 0-10 °C.

  • Portion-wise, add a reducing agent like sodium borohydride (NaBH₄), controlling the temperature to remain below 60 °C.

  • After the addition, stir the mixture at 50 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up involves quenching with ice water, extraction with a suitable organic solvent (e.g., dichloromethane), and concentration to yield the crude hydroxymethylnitrile intermediate.

Step B: Bromination and Hydrolysis

  • Combine the crude 2-butyl-2-(hydroxymethyl)hexanenitrile with 40% aqueous hydrobromic acid (HBr).

  • With vigorous stirring, slowly add concentrated sulfuric acid.

  • Heat the mixture to approximately 130-135 °C for 12 hours.

  • After cooling, the product is worked up by dilution with dichloromethane, treatment with activated carbon, filtration, and pH adjustment.

  • The final product, 2-(bromomethyl)-2-butylhexanoic acid, can be purified by recrystallization from a solvent like petroleum ether.

Conclusion

This compound is a strategically valuable intermediate whose dialkylated structure provides an efficient entry point to complex pharmaceutical scaffolds. The protocols and data presented herein offer a comprehensive guide for its synthesis, characterization, and application. By understanding the causality behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently employ this versatile building block in the development of next-generation therapeutics, particularly in the promising field of bile acid modulation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 296279, this compound. Retrieved from [Link]

  • Google Patents. (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-butyl-2-cyanohexanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-butyl-2-cyanohexanoate is a sterically hindered α,α-disubstituted α-cyano ester, a structural motif that presents both unique challenges and opportunities in synthetic chemistry. While its direct applications in heterocyclic synthesis are not extensively documented, its functional groups—a nitrile and an ester—are classic handles for constructing a variety of nitrogen-containing ring systems. This guide provides a comprehensive overview of the potential applications of this building block, focusing on its role in the synthesis of highly substituted pyridone and pyrimidine scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols adapted for this specific substrate, and discuss the strategic implications of its steric bulk on reaction outcomes.

Introduction: Understanding the Reagent

This compound, with the molecular formula C₁₃H₂₃NO₂, is characterized by a quaternary carbon atom substituted with a nitrile, an ethyl ester, and two butyl chains[1]. This high degree of substitution is central to its reactivity profile.

Key Structural Features:

  • Nitrile Group (-C≡N): A versatile functional group that can act as an electrophile or be transformed into an amine or imine, serving as a key nitrogen source in cyclizations.

  • Ester Group (-COOEt): An electrophilic site susceptible to nucleophilic attack, crucial for intramolecular cyclizations like the Dieckmann condensation or related reactions.

  • Quaternary α-Carbon: The absence of an acidic α-proton means that reactions requiring deprotonation at this position, common for simple cyanoacetates, are not possible. Instead, its synthesis typically starts from ethyl cyanoacetate, which is first dialkylated[2]. This precursor-based approach is often the most practical way to incorporate this moiety into a heterocyclic core.

The steric hindrance imposed by the two butyl groups can be expected to influence reaction kinetics and, in some cases, regioselectivity, making it a tool for synthesizing sterically congested and potentially novel heterocyclic structures.

Core Application: Synthesis of Highly Substituted 2-Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a cornerstone of pyridine chemistry, classically involving the condensation of a β-ketoester with a cyanoacetamide (formed in situ from a cyanoacetate and ammonia) to yield a 3-cyano-2-pyridone[3][4]. Adapting this for this compound provides a direct route to 4,5,6-trisubstituted 2-pyridones.

Mechanistic Insight

The reaction proceeds through a series of well-defined steps. The steric bulk of the butyl groups on the cyanoacetate derivative is not expected to inhibit the initial Knoevenagel condensation but will be a defining feature of the final, highly crowded pyridone ring.

The proposed mechanism involves:

  • Knoevenagel Condensation: A base catalyzes the condensation between the β-ketoester (e.g., ethyl acetoacetate) and the cyanoacetate. In our case, this step would logically precede the dialkylation of the cyanoacetate.

  • Michael Addition: Ammonia (or an amine) attacks the resulting α,β-unsaturated system.

  • Intramolecular Cyclization: The nitrogen nucleophile then attacks the electrophilic carbon of the nitrile group. This is a key step in the Thorpe-Ziegler type of cyclization[5][6].

  • Tautomerization & Aromatization: The resulting imine tautomerizes to the more stable enamine, leading to the final 2-pyridone structure.

Guareschi_Thorpe_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Thorpe-Ziegler type) cluster_2 Step 3: Tautomerization & Aromatization Start β-Ketoester + This compound Ammonia NH₃ Start->Ammonia Base Intermediate1 Michael Adduct (Enolate) Ammonia->Intermediate1 1,4-Addition Intermediate2 Cyclized Imino-piperidone Intermediate1->Intermediate2 Attack on Nitrile Carbon FinalProduct Substituted 3-Cyano-2-pyridone Intermediate2->FinalProduct Proton transfer

Caption: Mechanism of the Guareschi-Thorpe condensation.

Experimental Protocol: Synthesis of Ethyl 6-butyl-5-cyano-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

This protocol describes a representative synthesis using ethyl acetoacetate as the β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Ammonium acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Reactant Addition: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) followed by this compound (1.0 equivalent) dropwise at room temperature.

  • Ammonia Source: Add ammonium acetate (1.5 equivalents) to the reaction mixture. This serves as the nitrogen source for the pyridine ring[4].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water (200 mL).

  • Precipitation: Acidify the aqueous mixture with 1 M HCl with constant stirring until the pH is approximately 4-5. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture.

ReactantMolar Eq.Purpose
This compound1.0C3 building block
Ethyl acetoacetate1.0C3 building block
Sodium Ethoxide1.1Base catalyst
Ammonium Acetate1.5Nitrogen source
Table 1: Reactant stoichiometry for pyridone synthesis.

Application in Pyrimidine Synthesis

Substituted pyrimidines are of immense interest in medicinal chemistry[7][8]. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an N-C-N fragment like an amidine. Here, this compound can serve as a precursor to the required three-carbon fragment.

Synthetic Strategy and Mechanism

A plausible strategy involves the reaction of the α,α-disubstituted nitrile with an amidine in a one-pot synthesis. The reaction is driven by the formation of the stable aromatic pyrimidine ring[9][10].

  • Initial Adduct Formation: A strong base deprotonates the amidine, which then acts as a nucleophile, attacking the electrophilic nitrile carbon of this compound.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the second nitrogen of the amidine attacks the ester carbonyl.

  • Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of water and ethanol to yield the final, stable pyrimidine ring.

Pyrimidine_Synthesis_Workflow Start This compound + Amidine HCl Base Strong Base (e.g., NaH) Start->Base Intermediate1 Initial N-C Adduct Start->Intermediate1 Base->Intermediate1 Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydroxydihydropyrimidine Intermediate Cyclization->Intermediate2 Aromatization Dehydration & Elimination Intermediate2->Aromatization Product Highly Substituted 4-Amino-5-cyanopyrimidine Aromatization->Product

Caption: Workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a 2,5,6-Trisubstituted Pyrimidine

This protocol outlines a general procedure for the condensation of this compound with acetamidine hydrochloride.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF (80 mL).

  • Amidine Deprotonation: Add acetamidine hydrochloride (1.1 equivalents) portion-wise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours, monitoring by TLC.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired pyrimidine derivative.

ParameterConditionRationale
Solvent Anhydrous THFAprotic solvent, stable to strong base.
Base Sodium HydrideIrreversibly deprotonates the amidine salt.
Temperature RefluxProvides energy to overcome activation barrier.
Work-up NH₄Cl QuenchSafely neutralizes unreacted NaH.
Table 2: Key parameters for pyrimidine synthesis protocol.

Conclusion and Future Outlook

This compound represents a valuable, albeit sterically demanding, building block for heterocyclic synthesis. Its true potential lies in its ability to generate highly substituted, sterically congested pyridone and pyrimidine cores that may be difficult to access through other synthetic routes. The protocols provided herein are foundational and serve as a starting point for further exploration. Researchers in drug development and materials science can leverage the principles discussed to design and synthesize novel heterocyclic compounds with potentially unique biological activities or physical properties, driven by the distinct substitution pattern imparted by this reagent. Future work should focus on exploring a wider range of reaction partners and catalytic systems to broaden the synthetic utility of this and related α,α-disubstituted cyano esters.

References

  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link][9][10]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Ullah, F., Ayaz, M., Ali, B., Khan, J., Sadiq, A., & Shah, M. R. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335–6359. [Link][7]

  • El-Sayed, N. N. E. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from a document repository. (Note: Specific source URL is not available, but the content is widely understood in organic chemistry.)[8]

  • Google Patents. (n.d.). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid. Retrieved from [2]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link][5]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link][6]

  • PubChem. (n.d.). This compound. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Retrieved from [Link][3]

  • Al-Warhi, T., Al-Ghorbani, M., & Hagar, M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25367–25375. [Link][4]

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 2-butyl-2-cyanohexanoate in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Untapped Potential of Quaternary α-Cyanoesters

In the landscape of modern drug discovery, multi-component reactions (MCRs) have emerged as a cornerstone for the rapid generation of molecular complexity from simple, readily available starting materials.[1] Among the privileged synthons in MCRs, α-cyanoesters are prized for their dual reactivity, enabling transformations like the renowned Gewald reaction to produce scaffolds of significant therapeutic interest.[2][3] This guide focuses on a specific, yet underexplored member of this class: Ethyl 2-butyl-2-cyanohexanoate .

With its defining feature being a quaternary α-carbon—a carbon atom bonded to four other non-hydrogen atoms—this molecule presents both unique challenges and opportunities in the realm of MCRs. Standard MCR pathways that rely on the acidity of an α-proton are rendered inaccessible. However, this structural constraint invites the exploration of alternative, innovative reaction cascades. These notes will provide researchers with a deep understanding of the reactivity of this compound, first by examining why it is incompatible with canonical MCRs like the Gewald reaction, and then by proposing a novel, high-value MCR protocol where its unique structure can be leveraged to synthesize densely functionalized heterocyclic systems.

II. A Critical Analysis: Why this compound Fails in the Classical Gewald Reaction

The Gewald three-component reaction (G-3CR) is a powerful method for synthesizing polysubstituted 2-aminothiophenes, which are key building blocks in a variety of pharmaceuticals.[4] The reaction typically involves an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[5]

Causality Behind the Incompatibility:

The cornerstone of the Gewald reaction mechanism is an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[6] This step is critically dependent on the presence of an acidic proton on the α-carbon of the cyanoester. A base abstracts this proton to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon.

This compound, with its fully substituted α-carbon, lacks this essential acidic proton. Consequently, the initial and obligatory Knoevenagel condensation cannot occur. This mechanistic roadblock makes the direct use of pre-formed this compound in a standard Gewald protocol a futile endeavor. Understanding this limitation is crucial for researchers as it prevents the misapplication of this substrate and encourages the development of more suitable synthetic strategies.

Figure 1: The Gewald Reaction Mechanism. This diagram illustrates the stepwise mechanism of the Gewald reaction, emphasizing the critical role of the α-proton on the cyanoacetate for the initial Knoevenagel condensation. This compound lacks this proton, precluding its participation.

III. Application Protocol: A Proposed One-Pot, Four-Component Synthesis of Tetrasubstituted Dihydropyridines

While pre-formed this compound is unsuitable for the Gewald reaction, its constituent parts can be assembled in situ as part of a sequential one-pot, multi-component reaction. This approach not only generates the desired quaternary center during the reaction but also channels the resulting intermediate into a productive cyclization, yielding highly valuable, densely functionalized heterocyclic scaffolds.

This protocol describes a proposed one-pot synthesis of ethyl 4-aryl-2-amino-5-butyl-3-cyano-1,4-dihydropyridine-5-carboxylate derivatives. This reaction harnesses a sequence of a Michael addition, an in-situ alkylation to form the quaternary center, and a final cyclization/condensation.

Principle of the Method:

This one-pot procedure involves four components:

  • Chalcone (1,3-diaryl-2-propen-1-one): Acts as the Michael acceptor.

  • Ethyl Cyanoacetate: Serves as the initial Michael donor.

  • 1-Bromobutane: The alkylating agent that introduces the butyl group, creating the quaternary center.

  • Ammonium Acetate: Acts as both a catalyst and the nitrogen source for the final ring formation.

The reaction proceeds through a domino sequence: first, a base-catalyzed Michael addition of ethyl cyanoacetate to the chalcone. Before cyclization, a second equivalent of base facilitates the alkylation of the resulting enolate with 1-bromobutane. The now quaternary intermediate undergoes a cyclization with ammonia (from ammonium acetate) to furnish the dihydropyridine product.

Experimental Protocol:

Materials:

  • Substituted Chalcone (1.0 mmol, 1.0 eq)

  • Ethyl Cyanoacetate (1.2 mmol, 1.2 eq)

  • 1-Bromobutane (1.5 mmol, 1.5 eq)

  • Ammonium Acetate (5.0 mmol, 5.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask under a nitrogen atmosphere, add the substituted chalcone (1.0 mmol), ethyl cyanoacetate (1.2 mmol), ammonium acetate (5.0 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask.

  • Initiation of Michael Addition: Stir the mixture at room temperature for 30 minutes to facilitate the initial Michael addition. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the chalcone.

  • In-Situ Alkylation: Add 1-bromobutane (1.5 mmol) to the reaction mixture via syringe.

  • Cyclization: Heat the reaction mixture to 80-90 °C and allow it to stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials and intermediates are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water.

    • A precipitate will often form. If so, collect the solid by vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

  • Base (K₂CO₃): A moderately strong inorganic base is used to deprotonate the ethyl cyanoacetate for both the initial Michael addition and the subsequent alkylation. Its heterogeneity can be advantageous in controlling the reaction rate.

  • Solvent (DMF): A polar aprotic solvent is chosen for its ability to dissolve the various reactants and intermediates and for its high boiling point, which is suitable for the heating required for the cyclization step.

  • Excess Reagents: A slight excess of ethyl cyanoacetate and a larger excess of the alkylating agent and ammonium acetate are used to drive the reaction to completion.

IV. Data Presentation and Substrate Scope

The proposed MCR is expected to be versatile, accommodating a range of substituents on the chalcone starting material.

Table 1: Representative Substrate Scope for the Proposed MCR

EntryChalcone (Ar¹)Chalcone (Ar²)Expected Product Yield (%)
1PhenylPhenyl75-85
24-ChlorophenylPhenyl70-80
34-MethoxyphenylPhenyl78-88
4Phenyl4-Nitrophenyl65-75
52-ThienylPhenyl68-78
Note: Yields are hypothetical and based on typical outcomes for similar sequential one-pot reactions. Experimental optimization would be required.

graph MCR_Workflow {
graph [rankdir="TB", splines=ortho, label="Figure 2: Workflow for the Proposed One-Pot MCR", labelloc=b, fontname="Helvetica", fontsize=12];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes for steps Start [label="Start: Combine Reactants\n(Chalcone, Ethyl Cyanoacetate,\nNH4OAc, K2CO3 in DMF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael [label="Step 1: Michael Addition\n(Stir at Room Temperature)"]; Alkylation [label="Step 2: In-Situ Alkylation\n(Add 1-Bromobutane)"]; Cyclization [label="Step 3: Cyclization\n(Heat to 80-90 °C)"]; Workup [label="Work-up\n(Aqueous Quench, Extraction/Filtration)"]; Purification [label="Purification\n(Column Chromatography or Recrystallization)"]; Product [label="Final Product:\nTetrasubstituted Dihydropyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to show the workflow Start -> Michael; Michael -> Alkylation; Alkylation -> Cyclization; Cyclization -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: Workflow for the Proposed One-Pot MCR. This flowchart outlines the sequential steps of the proposed multi-component reaction for synthesizing tetrasubstituted dihydropyridines.

V. Conclusion and Future Perspectives

While this compound is not a viable substrate for classic MCRs like the Gewald reaction, this limitation provides an opportunity for deeper mechanistic understanding and the design of novel synthetic pathways. The proposed one-pot, four-component reaction demonstrates how the challenge of a quaternary α-carbon can be overcome through an in-situ assembly strategy. The resulting highly substituted dihydropyridine scaffolds are of significant interest in medicinal chemistry, known for their diverse biological activities, including as calcium channel blockers. This approach underscores a key principle in modern organic synthesis: when a direct path is blocked, a sequential, one-pot strategy can often provide an elegant and efficient alternative to complex, multi-step syntheses. Further research into this and similar MCRs could unlock vast new areas of chemical space for drug discovery professionals.

VI. References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available at: --INVALID-LINK--

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. Available at: --INVALID-LINK--

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

  • Nguyen, T. B., Mac, D. H., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of organic chemistry, 86(13), 9418–9427. Available at: --INVALID-LINK--

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. Available at: --INVALID-LINK--

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 1-52. Available at: --INVALID-LINK--

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini three-component reaction. Journal of the Brazilian Chemical Society, 22, 462-467. Available at: --INVALID-LINK--

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. Available at: --INVALID-LINK--

  • Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A., & Morejon, M. C. (2005). Further components carboxylic acid and amine (Ugi reaction). Science of Synthesis, 21, 55-96.

  • Chinese Patent CN114380681A. (2022). Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid. Available at: --INVALID-LINK--

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24655-24675. Available at: --INVALID-LINK--

  • The Passerini Reaction. (n.d.). In Organic Reactions. John Wiley & Sons, Inc. Available at: --INVALID-LINK--

  • Tzitzikas, Z. T. (2013). Innovative multicomponent reactions and their use in medicinal chemistry. University of Groningen. Available at: --INVALID-LINK--

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1740. Available at: --INVALID-LINK--

  • Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. (2023). Molecules, 28(11), 4531. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

Ethyl 2-butyl-2-cyanohexanoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-butyl-2-cyanohexanoate, a disubstituted α-cyanoacetate, has emerged as a highly versatile and valuable intermediate. Its unique structural features, namely the quaternary carbon bearing both a nitrile and an ester functionality, provide a gateway to a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications and protocols associated with this building block, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just procedures, but a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with the molecular formula C₁₃H₂₃NO₂ and a molecular weight of 225.33 g/mol .[1] Its structure is characterized by a central quaternary carbon atom substituted with two butyl chains, a cyano group (-C≡N), and an ethyl ester group (-COOEt).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67105-41-3PubChem[1]
Molecular Formula C₁₃H₂₃NO₂PubChem[1]
Molecular Weight 225.33 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Solubility Soluble in most organic solvents

The synthesis of this compound is typically achieved through the sequential alkylation of ethyl cyanoacetate. This process leverages the acidity of the α-proton of the cyanoacetate, which can be readily deprotonated by a suitable base to form a stabilized carbanion.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure described in the patent literature for the synthesis of a related intermediate.[2]

Reaction Scheme:

Synthesis_of_Ethyl_2-butyl-2-cyanohexanoate cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation EtOOC-CH2-CN Ethyl Cyanoacetate Intermediate1 [EtOOC-CH(CN)]-Na+ EtOOC-CH2-CN->Intermediate1  + NaOEt Base1 NaOEt, EtOH Product1 Ethyl 2-cyanohexanoate Intermediate1->Product1  + 1-Bromobutane BuBr1 1-Bromobutane Product1_2 Ethyl 2-cyanohexanoate Intermediate2 [EtOOC-C(Bu)(CN)]-Na+ Product1_2->Intermediate2  + NaOEt Base2 NaOEt, EtOH FinalProduct This compound Intermediate2->FinalProduct  + 1-Bromobutane BuBr2 1-Bromobutane Synthetic_Transformations Start This compound Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Start->Hydrolysis_Decarboxylation H₃O⁺, Δ Reduction_Ester Selective Ester Reduction (e.g., LiBH₄) Start->Reduction_Ester 1. LiBH₄, THF 2. H₂O Reduction_Both Complete Reduction (e.g., LiAlH₄) Start->Reduction_Both 1. LiAlH₄, Et₂O 2. H₂O Hydrolysis_Nitrile Nitrile Hydrolysis Start->Hydrolysis_Nitrile H₂SO₄, H₂O Carboxylic_Acid 2-Butylhexanoic Acid (Valproic Acid Analogue) Hydrolysis_Decarboxylation->Carboxylic_Acid Hydroxymethyl_Nitrile 2-Butyl-2-(hydroxymethyl)hexanenitrile Reduction_Ester->Hydroxymethyl_Nitrile Amino_Alcohol 2-Butyl-2-(aminomethyl)hexan-1-ol Reduction_Both->Amino_Alcohol Malonic_Acid_Derivative 2,2-Dibutylmalonic Acid Monoethyl Ester Hydrolysis_Nitrile->Malonic_Acid_Derivative

Caption: Key synthetic transformations of this compound.

Synthesis of Carboxylic Acids: Precursors to Valproic Acid Analogues

One of the most important transformations of α-cyano esters is their conversion to carboxylic acids via hydrolysis and decarboxylation. This sequence provides a synthetic route to α,α-disubstituted carboxylic acids. In the case of this compound, this leads to 2-butylhexanoic acid, an isomer of the widely used anticonvulsant drug, valproic acid (2-propylpentanoic acid). This makes the title compound a valuable starting material for the synthesis of novel valproic acid analogues with potentially improved pharmacological profiles. [3][4] Protocol 2: Synthesis of 2-Butylhexanoic Acid

Reaction Scheme:

Hydrolysis_Decarboxylation_Protocol Start This compound Product 2-Butylhexanoic Acid Start->Product Reagents H₂SO₄ / H₂O Reflux

Caption: Hydrolysis and decarboxylation to 2-Butylhexanoic Acid.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution and by TLC analysis.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution to remove any remaining acid and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude 2-butylhexanoic acid can be purified by vacuum distillation.

Causality of Experimental Choices:

  • Strong Acid and Heat: The harsh conditions of concentrated sulfuric acid and prolonged heating are necessary to hydrolyze both the ester and the nitrile functionalities to carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation under these conditions.

  • Extraction and Washing: The use of diethyl ether allows for the efficient extraction of the less polar carboxylic acid from the aqueous medium. The sodium bicarbonate wash is crucial for removing any unreacted starting material and the sulfuric acid catalyst.

Synthesis of Amino Alcohols and Diamines: Building Blocks for Ligands and Pharmaceuticals

The concurrent reduction of both the ester and nitrile groups of this compound opens a pathway to valuable 1,3-amino alcohols. These compounds are important building blocks in medicinal chemistry, finding applications in the synthesis of ligands for various receptors and as precursors for more complex drug molecules.

Protocol 3: Synthesis of 2-Butyl-2-(aminomethyl)hexan-1-ol

Reaction Scheme:

LiAlH4_Reduction_Protocol Start This compound Product 2-Butyl-2-(aminomethyl)hexan-1-ol Start->Product Reagents 1. LiAlH₄, Et₂O 2. H₂O workup

Caption: Reduction to 2-Butyl-2-(aminomethyl)hexan-1-ol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-4 hours to ensure complete reduction.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme care.

    • Next, add 15% aqueous NaOH solution, followed by more water. A granular precipitate of aluminum salts should form.

    • Stir the mixture vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with diethyl ether.

    • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

    • The product can be purified by vacuum distillation or crystallization.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both esters and nitriles to the corresponding alcohols and amines, respectively. [5]* Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

  • Fieser Work-up: This specific work-up procedure is designed to safely quench the reactive LiAlH₄ and to precipitate the aluminum salts in a granular form that is easy to filter, simplifying the product isolation. [6]

Selective Reduction and Further Elaboration: Synthesis of Chiral Ligands and Bioactive Molecules

Selective reduction of the ester group while leaving the nitrile intact can be achieved using milder reducing agents. The resulting hydroxymethyl nitrile is a valuable intermediate that can be further elaborated. For instance, the nitrile can be hydrolyzed to a carboxylic acid, leading to α,α-disubstituted β-hydroxy acids, or it can be reduced to an amine, providing access to 2,2-disubstituted 1,3-amino alcohols.

Protocol 4: Synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile

This protocol is based on a procedure described in a patent for the synthesis of a downstream product. [7] Reaction Scheme:

Selective_Reduction_Protocol Start This compound Product 2-Butyl-2-(hydroxymethyl)hexanenitrile Start->Product Reagents LiBH₄, NaBH₄ (cat.), THF

Caption: Selective reduction to 2-Butyl-2-(hydroxymethyl)hexanenitrile.

Materials:

  • This compound

  • Lithium borohydride (LiBH₄)

  • Sodium borohydride (NaBH₄), catalytic amount

  • Anhydrous tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous THF.

  • Add lithium borohydride and a catalytic amount of sodium borohydride to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously add dilute HCl to quench the reaction and neutralize the borate salts.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Selective Reducing Agent: Lithium borohydride is a milder reducing agent than LiAlH₄ and can be used for the selective reduction of esters in the presence of other functional groups like nitriles, although selectivity can be substrate-dependent. The addition of catalytic sodium borohydride can sometimes enhance the reaction rate.

  • Catalytic NaBH₄: The rationale for the catalytic amount of NaBH₄ in the presence of LiBH₄ may be related to the in-situ generation of mixed borohydride species with altered reactivity or solubility.

Safety and Handling

This compound and the reagents used in its synthesis and transformations should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Reagent Handling:

    • Sodium Ethoxide: Corrosive and flammable. Handle under an inert atmosphere.

    • 1-Bromobutane: Flammable and a potential irritant.

    • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle in a dry atmosphere and use appropriate quenching procedures.

    • Strong Acids and Bases: Corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a synthetically valuable and versatile building block that provides access to a wide range of important molecular scaffolds. Its ability to be transformed into α,α-disubstituted carboxylic acids, 1,3-amino alcohols, and other functionalized intermediates makes it a powerful tool for researchers in organic synthesis and drug development. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this building block in their synthetic endeavors, with a strong emphasis on understanding the chemical principles that underpin these transformations.

References

  • CN114380681A - Synthetic method of 2- (bromomethyl)
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])

  • WO2004054957A2 - Valproic acid analogues and pharmaceutical compositions thereof - Google P
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (URL: [Link])

  • Anticonvulsant activity of the synthesized compounds - ResearchGate. (URL: [Link])

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  • (PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. (URL: [Link])

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The Strategic Incorporation of Branched Alkyl Cyanoacetates in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linearity in Drug Design

In the landscape of medicinal chemistry, the cyanoacetate moiety is a cornerstone scaffold, prized for its synthetic versatility and its presence in a multitude of bioactive compounds. Traditionally, research has centered on derivatives bearing linear alkyl chains. However, an evolving understanding of structure-activity relationships (SAR) has illuminated the profound impact of alkyl chain branching on the pharmacological profiles of drug candidates. This technical guide delves into the applications of branched alkyl cyanoacetates, offering insights into their synthesis, biological significance, and the strategic rationale behind their use in modern drug discovery.

Branched alkyl groups, such as isopropyl, isobutyl, sec-butyl, and tert-butyl, introduce unique steric and electronic properties that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Their non-linear arrangement can disrupt binding to off-target proteins, potentially reducing toxicity, while optimizing interactions within the desired binding pocket. This guide will explore the practical applications of these structural motifs in key therapeutic areas and provide detailed protocols for their synthesis and evaluation.

Core Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and serves as the primary route to α,β-unsaturated cyanoacetates.[2] This reaction involves the nucleophilic addition of an active methylene compound, such as an alkyl cyanoacetate, to a carbonyl group of an aldehyde or ketone, followed by dehydration. The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the carbonyl reactant.[2]

The versatility of the Knoevenagel condensation allows for the introduction of branched alkyl chains through either the cyanoacetate ester or the carbonyl compound.

Workflow for the Synthesis of Branched Alkyl Cyanoacrylate Derivatives

G cluster_0 Reactant Selection cluster_1 Reaction cluster_2 Purification cluster_3 Product Branched Aldehyde/Ketone Branched Aldehyde/Ketone Knoevenagel Condensation Knoevenagel Condensation Branched Aldehyde/Ketone->Knoevenagel Condensation Alkyl Cyanoacetate Alkyl Cyanoacetate Alkyl Cyanoacetate->Knoevenagel Condensation Column Chromatography Column Chromatography Knoevenagel Condensation->Column Chromatography Branched Alkyl Cyanoacrylate Branched Alkyl Cyanoacrylate Column Chromatography->Branched Alkyl Cyanoacrylate

Caption: Synthetic workflow for branched alkyl cyanoacrylates.

Applications in Medicinal Chemistry

Anticancer Agents: Modulating Potency and Selectivity

The introduction of branched alkyl chains into anticancer agents can significantly impact their efficacy. While direct studies on branched alkyl cyanoacetates in oncology are emerging, the principles can be extrapolated from related structures like branched-chain fatty acids (BCFAs). Research has shown that the size and position of the branching group can influence the anticancer activity of BCFAs, with larger branching groups sometimes adversely affecting potency.[3] This suggests a delicate balance between increased lipophilicity and steric hindrance within the target's binding site.

Hypothetical Application: A branched alkyl cyanoacetate derivative could be designed to target a specific hydrophobic pocket in an enzyme crucial for cancer cell proliferation. The branched alkyl group could provide a better fit and enhanced van der Waals interactions compared to a linear chain, leading to increased potency.

Antimicrobial Agents: Fine-Tuning the Antibacterial Spectrum

The length and structure of the alkyl chain in cyanoacrylate-based compounds are critical determinants of their antimicrobial activity.[4] Studies comparing ethyl-cyanoacrylate (a short, linear chain) and n-butyl-cyanoacrylate (a longer, linear chain) have demonstrated differences in their antibacterial efficacy and the role of the polymerization process in this effect.[5][6] Shorter alkyl chains can lead to faster chemical degradation, which may enhance the release of antimicrobial components.[4]

Introducing branching in the alkyl chain can further modulate these properties. For instance, an isobutyl or isopropyl group can alter the compound's interaction with bacterial cell membranes compared to their linear counterparts. This can influence the compound's ability to disrupt the membrane integrity or inhibit key bacterial enzymes.

Table 1: Influence of Alkyl Chain Structure on Antibacterial Activity

Alkyl GroupStructureExpected Impact on PropertiesPotential Antimicrobial Advantage
EthylLinear, shortHigher water solubility, faster degradationRapid release of active components
n-ButylLinear, longerIncreased lipophilicity, slower degradationSustained release, better membrane interaction
IsobutylBranchedIncreased steric bulk, altered lipophilicityEnhanced specificity for certain bacterial enzymes
IsopropylBranchedMore compact than isobutyl, altered membrane fluidityPotential for different membrane disruption mechanism

Experimental Protocols

Protocol 1: Synthesis of Isobutyl 2-cyano-3-phenylacrylate via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a branched alkyl cyanoacrylate.

Materials:

  • Benzaldehyde

  • Isobutyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) and isobutyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure isobutyl 2-cyano-3-phenylacrylate.

Protocol 2: In Vitro Antibacterial Susceptibility Testing

This protocol outlines a method to assess the antibacterial activity of synthesized branched alkyl cyanoacetates.

Materials:

  • Synthesized branched alkyl cyanoacetate compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

  • Optionally, quantify bacterial growth by measuring the optical density at 600 nm using a spectrophotometer.

Conclusion and Future Perspectives

The incorporation of branched alkyl chains into cyanoacetate scaffolds represents a promising strategy in medicinal chemistry for optimizing the pharmacological properties of drug candidates. While this area is still developing, the foundational principles of SAR and the versatility of the Knoevenagel condensation provide a solid framework for the rational design and synthesis of novel therapeutic agents. Future research should focus on systematically exploring the effects of different branching patterns on a wider range of biological targets to fully unlock the potential of these unique chemical entities in the pursuit of safer and more effective medicines.

References

  • Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry (RSC Publishing). Available at: [Link]

  • Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? PubMed. Available at: [Link]

  • Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? PMC - PubMed Central. Available at: [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. PubMed. Available at: [Link]

  • Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. MDPI. Available at: [Link]

  • Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes. ResearchGate. Available at: [Link]

  • Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? ResearchGate. Available at: [Link]

  • Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization. IOVS. Available at: [Link]

  • Accepted Manuscript. TARA. Available at: [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis and degradation of poly (alkyl α-cyanoacrylates). Semantic Scholar. Available at: [Link]

  • Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. PubMed. Available at: [Link]

  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI. Available at: [Link]

  • Synthesis and Herbicidal Activities of 2-Cyanoacrylates with 4-(6-Chloropyridin-3-yl)methoxy-benzylamine Moieties. ResearchGate. Available at: [Link]

  • Biocompatible alkyl cyanoacrylate and their derivatives as bio-adhesives. ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. PubMed. Available at: [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. Available at: [Link]

  • Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. PubMed. Available at: [Link]

  • Alkyl cyanoacrylates as space filling bone adhesives. PubMed. Available at: [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI. Available at: [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. Available at: [Link]

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Application Notes & Protocols: The Role of Ethyl 2-butyl-2-cyanohexanoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Intermediate for Complex Molecules

In the landscape of fine chemical synthesis, the strategic construction of sterically hindered and precisely functionalized molecules is paramount. Ethyl 2-butyl-2-cyanohexanoate (CAS No. 67105-41-3) emerges as a pivotal, yet often overlooked, intermediate for achieving this complexity.[1] As a dialkylated derivative of ethyl cyanoacetate, this compound serves as a versatile building block, primarily enabling the synthesis of unique carboxylic acids and their derivatives.[2] Its structure, featuring a quaternary carbon bearing both a nitrile and an ester group, provides a latent carboxylic acid moiety that is unmasked under specific conditions. This guide delves into the synthesis, applications, and detailed protocols involving this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical properties is essential for its effective use in synthesis, including planning for purification and characterization.

PropertyValue
IUPAC Name This compound
Synonyms 2-Butyl-2-cyanohexanoic acid ethyl ester
CAS Number 67105-41-3
Molecular Formula C₁₃H₂₃NO₂[1]
Molecular Weight 225.33 g/mol [1]
Appearance Colorless liquid (typical)
Spectroscopic Data ¹H NMR, ¹³C NMR, and IR spectra are available in spectral databases.[1]

Core Synthesis: The Dialkylation of Ethyl Cyanoacetate

The primary route to this compound is the sequential alkylation of ethyl cyanoacetate.[2] This method takes advantage of the acidity of the α-carbon protons, which are flanked by two electron-withdrawing groups (nitrile and ester), making them amenable to deprotonation and subsequent nucleophilic attack on an alkyl halide.

Causality of Experimental Design: The choice of a strong base, such as sodium ethoxide, is critical for generating the nucleophilic enolate anion from ethyl cyanoacetate. The reaction is typically performed in two distinct steps or as a "one-pot" sequential addition to ensure complete dialkylation and maximize the yield of the desired product. Ethanol is a common solvent as its conjugate base (ethoxide) is the deprotonating agent, preventing unwanted transesterification reactions.

G cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Di-alkylation ECA Ethyl Cyanoacetate NaOEt1 + Sodium Ethoxide (NaOEt) + Bromobutane ECA->NaOEt1 Mono Ethyl 2-cyanohexanoate NaOEt1->Mono NaOEt2 + Sodium Ethoxide (NaOEt) + Bromobutane Mono->NaOEt2 Final This compound NaOEt2->Final G Start This compound Conditions H₂O, H⁺ or OH⁻ Heat (Δ) Start->Conditions Intermediate 2-Butyl-2-carboxyhexanoic acid (Unstable Intermediate) Conditions->Intermediate Decarboxylation - CO₂ Intermediate->Decarboxylation Final 2-Butylhexanoic Acid Decarboxylation->Final

Caption: Pathway for the hydrolysis and decarboxylation of this compound.

Protocol 2: Conversion to 2-Butylhexanoic Acid via Acid Hydrolysis

This protocol details the conversion of the cyano-ester to the corresponding carboxylic acid.

Materials:

  • This compound (1.0 equiv.)

  • Concentrated Hydrobromic Acid (HBr, 48%) or a mixture of H₂SO₄ and water.

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Safety Precautions:

  • This procedure involves concentrated, corrosive acids and should be performed in a well-ventilated fume hood.

  • The reaction may generate pressure; ensure proper venting.

  • Wear acid-resistant gloves, a lab coat, and chemical splash goggles.

Procedure:

  • Hydrolysis and Decarboxylation: a. In a round-bottom flask, combine this compound and an excess of 48% aqueous hydrobromic acid. b. Heat the mixture to a vigorous reflux (typically 120-130 °C) for 12-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. c. The reaction is complete when gas evolution (CO₂) ceases.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Dilute with water and extract the product into DCM or diethyl ether (3x). c. Combine the organic extracts. To neutralize any remaining acid and remove acidic byproducts, wash carefully with saturated NaHCO₃ solution until effervescence stops. d. Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. e. Filter the solution and remove the solvent under reduced pressure to yield crude 2-butylhexanoic acid. f. The product can be further purified by vacuum distillation if necessary.

Application in Pharmaceutical Synthesis

The synthetic utility of this pathway extends directly into pharmaceutical development. For instance, 2-butylhexanoic acid is a precursor to 2-(bromomethyl)-2-butylhexanoic acid, a key intermediate for synthesizing 1,2,5-benzothiadiazepine derivatives. [2]These derivatives function as bile acid modulators and are investigated for treating cardiovascular, gastrointestinal, and liver diseases. [2]This highlights how a fundamental organic transformation starting from this compound provides access to complex and medicinally relevant scaffolds.

References

  • Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. The Royal Society of Chemistry.
  • Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid. Google Patents.
  • This compound. PubChem, National Institutes of Health. Available from: [Link]

  • GPS Safety Summary Tert-butyl 2-ethylhexaneperoxoate. Arkema.
  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • butyl 2-ethyl hexanoate. The Good Scents Company. Available from: [Link]

  • Mthis compound. PubChem, National Institutes of Health. Available from: [Link]

  • Butyl 2-ethylhexanoate. NIST WebBook. Available from: [Link]

  • ETHYL n-BUTYLCYANOACETATE. Organic Syntheses Procedure. Available from: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. SBQ. Available from: [Link]

  • Butyl 2-ethylhexanoate. NIST WebBook. Available from: [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. Available from: [Link]

  • Ethyl cyanoacetate. Wikipedia. Available from: [Link]

  • Ethyl cyanoacetate. PubChem, National Institutes of Health. Available from: [Link]

  • Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. Chemos GmbH & Co.KG. Available from: [Link]

  • Hydrolysis/decarboxylation reactions. ResearchGate. Available from: [Link]

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Application Notes & Protocols: The Strategic Role of Sterically Hindered Cyanoacetates in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Monomer—Harnessing Steric Control in Polymer Design

In the landscape of polymer science, cyanoacrylates are renowned for their rapid, often instantaneous, polymerization, a feature that has made them ubiquitous in adhesive technologies.[1][2] This reactivity stems from the vinyl group's dual activation by electron-withdrawing nitrile (-CN) and ester (-COOR) groups, rendering it highly susceptible to anionic polymerization initiated by even weak nucleophiles like ambient moisture.[3] However, this same reactivity presents a formidable challenge for controlled polymer synthesis. This guide moves beyond the conventional and delves into the nuanced role of sterically hindered cyanoacetates —monomers where the ester's alkyl group (R) is bulky, such as a tert-butyl group. By strategically employing steric hindrance, researchers can modulate polymerization kinetics, tailor polymer architecture, and unlock novel material properties, with profound implications for drug delivery, conjugated polymers, and specialty materials.

This document serves as both a conceptual guide and a practical handbook for researchers, scientists, and drug development professionals. It elucidates the fundamental principles of how steric bulk governs polymerization pathways and provides detailed, field-tested protocols for the synthesis and application of these versatile monomers.

Fundamental Principles: Polymerization Mechanisms and the Influence of Steric Bulk

The polymerization of cyanoacrylates is predominantly governed by an anionic mechanism, although radical polymerization is also possible under specific, acidic conditions.[4] The anionic pathway is so favorable that it can be initiated by weak bases like water, amines, or alcohols.[1]

Anionic Polymerization Mechanism: The process involves three key steps:[5]

  • Initiation: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the vinyl group. This breaks the C=C double bond and forms a carbanion on the α-carbon. This carbanion is exceptionally stable due to resonance delocalization of the negative charge across the adjacent nitrile and carbonyl groups.[3]

  • Propagation: The newly formed carbanion acts as a potent nucleophile, rapidly attacking another monomer molecule. This chain-growth process repeats, leading to the formation of long polymer chains at extremely high rates.[3][4]

  • Termination: The polymerization can be terminated by reaction with an acidic proton or other electrophilic species, or through chain transfer. A notable characteristic of poly(cyanoacrylate)s is a "living" nature that can lead to a depolymerization-repolymerization equilibrium, especially in the presence of base, which affects the final molecular weight distribution.[4]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer Cyanoacrylate Monomer Initiator->Monomer Nucleophilic Attack Carbanion Resonance-Stabilized Carbanion Monomer->Carbanion Forms Another_Monomer Another Monomer Carbanion->Another_Monomer Attacks Growing_Chain Growing Polymer Chain (New Carbanion) Another_Monomer->Growing_Chain Terminator Terminating Agent (e.g., H⁺) Growing_Chain->Terminator Reacts with Final_Polymer Final Polymer Terminator->Final_Polymer

Figure 1: Anionic polymerization of cyanoacrylates.

The Decisive Role of the Steric Shield

Introducing a bulky alkyl group, like tert-butyl, on the ester moiety imposes significant steric hindrance around the reactive vinyl center. This "steric shield" is not merely a passive feature; it actively dictates the course of polymerization and the ultimate polymer properties.

  • Kinetic Modulation: The bulky group physically obstructs the approach of both the initiator and subsequent monomer units. This slows down the rates of initiation and propagation, transforming an otherwise uncontrollably fast reaction into a more manageable process. This moderation is crucial for achieving higher molecular weights and narrower polydispersity indices (PDI).[6]

  • Suppression of Side Reactions: Steric hindrance can inhibit chain transfer and backbiting reactions, which often lead to premature termination or the formation of cyclic oligomers in less hindered systems.

  • Control over Polymer Properties: The choice of the ester group directly influences the final polymer's characteristics. Bulky groups can decrease the glass transition temperature (Tg), increase solubility in organic solvents, and alter the material's mechanical and thermal properties.[7][8] In biomedical applications, steric hindrance can affect nanoparticle formation and drug encapsulation efficiency.[9]

Knoevenagel_Workflow cluster_reactants Reactants Dialdehyde Aromatic Dialdehyde (e.g., Terephthaldehyde) Mix Mix in Solvent with Base Catalyst (e.g., Piperidine in Toluene) Dialdehyde->Mix Cyanoacetate Sterically Hindered Cyanoacetate (e.g., tert-Butyl Cyanoacetate) Cyanoacetate->Mix Reflux Reflux with Water Removal (Dean-Stark Trap) Mix->Reflux Polymerization Step-Growth Polymerization Occurs Reflux->Polymerization Precipitate Precipitate Polymer (e.g., in Methanol) Polymerization->Precipitate Purify Filter, Wash, and Dry Precipitate->Purify Characterize Characterize Polymer (GPC, NMR, UV-Vis) Purify->Characterize

Figure 3: Workflow for Knoevenagel condensation polymerization.

This method allows for the direct incorporation of the cyanoacetate moiety into the polymer backbone, creating materials with tailored electronic and optical properties. The steric bulk of the ester group can influence the polymer's final conformation and solubility, preventing excessive aggregation and improving processability. [10]

Applications in Research and Development

The unique properties imparted by sterically hindered cyanoacetates make them valuable in several high-tech fields:

  • Drug Delivery Systems: Poly(alkyl cyanoacrylate) (PACA) nanoparticles are biodegradable and biocompatible carriers for therapeutic agents. [11][12]Using bulky monomers like tert-butyl or isobutyl cyanoacrylate allows for better control over nanoparticle size during emulsion polymerization and can influence the drug loading and release kinetics.

  • Conjugated Polymers for Electronics: As demonstrated by the Knoevenagel condensation route, these monomers are building blocks for PPV derivatives and other conjugated polymers. [10][13]The bulky side chains enhance solubility, enabling solution-based processing for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

  • Specialty Materials: The controlled polymerization allows for the synthesis of well-defined block copolymers and other complex architectures. This opens avenues for creating advanced materials with tailored mechanical, thermal, or adhesive properties.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Synthesis of tert-Butyl Cyanoacetate (tBCA)

This protocol uses a transesterification method, which is often higher yielding than direct esterification due to the steric hindrance of tert-butanol. [14]

Parameter Value
Reactant 1 Methyl Cyanoacetate (200g, 2 mol)
Reactant 2 tert-Butanol (224g, 3 mol)
Catalyst Sodium Methoxide (or other suitable catalyst, 1.0g)
Reaction Temp. 150°C (Reflux)

| Yield (Typical) | ~90% |

Methodology:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a distillation head connected to a water separator, and a condenser.

  • Charging the Reactor: Add methyl cyanoacetate (200g), tert-butanol (224g), and the catalyst (1.0g) to the flask. Stir to create a homogeneous mixture. [14]3. Reaction: Heat the mixture to 150°C to begin reflux. The lower-boiling methanol byproduct (b.p. 64°C) will distill off and can be collected in the separator. [14]4. Monitoring: Monitor the reaction progress by observing the cessation of methanol collection.

  • Workup: Once the reaction is complete, cool the mixture. Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Purification: Perform atmospheric distillation to remove any remaining low-boiling impurities. Follow this with vacuum distillation, collecting the fraction at 122-123°C to obtain pure tert-butyl cyanoacetate. [14]The product should be a colorless liquid.

Protocol 2: Anionic Solution Polymerization of tBCA

This protocol describes a controlled anionic polymerization in a non-aqueous solvent to minimize unwanted side reactions.

Parameter Value
Monomer tert-Butyl Cyanoacetate (tBCA) (1 mL)
Solvent Anhydrous Tetrahydrofuran (THF) (15 mL)
Initiator Thiophenol (PhSH) with a superbase catalyst (e.g., P2-Et)
Environment Inert (Argon or Nitrogen)
Termination HCl-acidified Methanol

Methodology:

  • Preparation: Ensure all glassware is oven-dried and the THF solvent is freshly distilled under inert conditions. The tBCA monomer should be purified and free of inhibitors. [15]2. Monomer Solution: Under an argon atmosphere, dissolve 1 mL of tBCA in 15 mL of anhydrous THF in the reaction flask. [15]3. Initiation: In a separate vial, prepare a solution of the initiator (e.g., thiophenol) and catalyst in dry THF. Rapidly add this solution to the stirring monomer solution. [15]4. Polymerization: Allow the polymerization to proceed. The reaction time will depend on the specific initiator system and desired molecular weight. The progress can be monitored by taking aliquots for NMR analysis. [15]5. Termination: Quench the reaction by adding HCl-acidified methanol. This will protonate the living carbanionic chain ends. [15]6. Isolation: Precipitate the polymer by pouring the reaction solution into a non-solvent, such as a cooled mixture of methanol and water (1:1). [15]7. Purification: Filter the precipitated poly(tert-butyl cyanoacetate), wash with the precipitation solvent, and dry under vacuum.

Protocol 3: Synthesis of a PPV Derivative via Knoevenagel Polymerization

This protocol outlines the synthesis of a soluble PPV derivative using a sterically hindered cyanoacetate to enhance processability.

Parameter Value
Monomer A 1,4-Bis(dodecyloxymethyl)benzene (or similar dialdehyde)
Monomer B tert-Butyl Cyanoacetate (tBCA)
Base Catalyst Potassium tert-butoxide (a strong, hindered base)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temp. 0°C to Room Temperature

Methodology:

  • Setup: Assemble a reaction flask under a nitrogen atmosphere, equipped with a magnetic stirrer.

  • Monomer Solution: Dissolve the dialdehyde monomer and tBCA (in a chosen molar ratio, e.g., 1:1) in 25 mL of dry THF. Cool the solution to 0°C in an ice bath. [10]3. Initiation: Slowly add a solution of potassium tert-butoxide in THF (e.g., 2.0 M) to the stirred monomer solution over 1 hour. The bulky base facilitates the condensation while minimizing side reactions. [10]4. Polymerization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 hours. [10]5. Isolation: Pour the viscous polymerization solution into 500 mL of methanol to precipitate the crude polymer. [10]6. Purification: Redissolve the crude polymer in a minimal amount of chloroform and re-precipitate from methanol. Further purify by Soxhlet extraction with methanol to remove oligomers and impurities. [10]7. Final Product: After filtration and drying under vacuum, a colored solid (typically red or yellow) corresponding to the PPV derivative is obtained.

Conclusion and Future Outlook

The strategic use of sterically hindered cyanoacetates represents a powerful tool in the polymer chemist's arsenal. By imposing steric control, researchers can tame the formidable reactivity of the cyanoacrylate monomer, enabling the synthesis of well-defined polymers with tailored properties. This approach moves the field beyond simple adhesives and into the realm of high-performance materials for biomedical engineering, organic electronics, and advanced manufacturing. Future research will likely focus on employing even more complex and functionalized hindered groups to create "smart" polymers that respond to external stimuli and to further refine controlled polymerization techniques, such as RAFT, for this unique class of monomers.

References

  • Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. (2011). Biomacromolecules.
  • Effect of Steric Hindrance on the Properties of Antibacterial and Biocompatible Copolymers. (2010).
  • Effect of Steric Hindrance on the Properties of Antibacterial and Biocompatible Copolymers | Request PDF. (n.d.).
  • Universal description of steric hindrance in flexible polymer gels. (2021). RSC Publishing.
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  • Universal description of steric hindrance in flexible polymer gels. (n.d.).
  • How to Synthesize tert-Butyl Cyanoacet
  • Superbase-enabled anionic polymerization of poly(alkyl cyanoacryl
  • The Knoevenagel Condensation. (n.d.).
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Application Notes and Protocols: Ethyl 2-butyl-2-cyanohexanoate as a Novel Plasticizer and Solvent for Advanced Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 2-butyl-2-cyanohexanoate as a novel plasticizer and solvent. While direct literature on this specific molecule's applications is sparse, its chemical structure—a cyanoacrylate ester with branched alkyl chains—suggests unique properties that could be advantageous in various formulations. These notes synthesize information from related compounds and provide detailed, self-validating protocols to evaluate its efficacy and performance. We will explore its synthesis, its potential as a plasticizer in polymer systems, and its utility as a solvent, particularly in the context of drug delivery systems.

Introduction: Unveiling the Potential of this compound

This compound (CAS No. 67105-41-3) is a cyanoacrylate ester with a distinct molecular architecture.[1] The presence of both a polar cyano group and non-polar butyl and hexyl chains suggests a molecule with amphiphilic characteristics. This, combined with its ester functionality, makes it a compelling candidate for investigation as a plasticizer and a solvent.

Unlike the well-studied n-butyl cyanoacrylate, which is primarily known for its rapid polymerization and use as a tissue adhesive, the dialkylated nature of this compound at the alpha-carbon may sterically hinder polymerization, potentially enhancing its stability as a formulating agent.[2][3][4] This guide will provide the foundational knowledge and experimental frameworks to explore these promising applications.

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C13H23NO2PubChem[1]
Molecular Weight 225.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 67105-41-3PubChem[1]
Appearance (Predicted) Colorless to pale yellow liquidInferred from similar compounds[4][5]
Solubility (Predicted) Insoluble in water; soluble in organic solvents like acetone, methylene chlorideInferred from n-butyl cyanoacrylate[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved via the dialkylation of ethyl cyanoacetate. A reported method involves the reaction of ethyl cyanoacetate with a slight excess of bromobutane in the presence of a base like sodium ethoxide.[6] The following protocol is adapted from this literature.

Protocol 2.1: Synthesis via Dialkylation

Objective: To synthesize this compound from ethyl cyanoacetate and bromobutane.

Materials:

  • Ethyl cyanoacetate

  • Bromobutane

  • Sodium ethoxide in ethanol (EtONa/EtOH)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane

  • Saturated salt water

  • Anhydrous magnesium sulfate

  • Ice water

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, add ethyl cyanoacetate and bromobutane.

  • Heat the mixture to 45-50 °C.

  • Slowly add the sodium ethoxide in ethanol solution dropwise, controlling the addition rate to maintain the reaction temperature below 60 °C due to the exothermic nature of the reaction.

  • After the addition is complete, maintain the reaction mixture at 50-60 °C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 35-40 °C.

  • Add methanol, followed by the portion-wise addition of sodium borohydride, ensuring the temperature does not exceed 60 °C.

  • Maintain the reaction at 50 °C for 3 hours, again monitoring by TLC.

  • Cool the reaction mixture to 10-15 °C and pour it into ice water with stirring.

  • If a solid precipitates, filter the mixture.

  • Concentrate the filtrate and extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with saturated salt water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via vacuum distillation.

Causality Behind Experimental Choices:

  • The use of sodium ethoxide as a base is crucial for the deprotonation of the acidic α-carbon of ethyl cyanoacetate, facilitating the nucleophilic attack on bromobutane.

  • The subsequent reduction with sodium borohydride is a step reported in the literature for a related synthesis and may be necessary to reduce any side products.[6]

  • Temperature control is critical to prevent unwanted side reactions and ensure the safe handling of the exothermic reaction.

Application as a Plasticizer

The molecular structure of this compound suggests it could function as an effective plasticizer. The long, flexible butyl and hexyl chains can insert themselves between polymer chains, increasing intermolecular spacing and thereby enhancing flexibility and reducing the glass transition temperature (Tg). The polar cyano group may also contribute to compatibility with polar polymers.

Hypothesized Mechanism of Plasticization

G cluster_0 Without Plasticizer cluster_1 With this compound Polymer Chains Polymer Chains Rigid Structure Rigid Structure Polymer Chains->Rigid Structure Strong Intermolecular Forces Flexible Structure Flexible Structure Rigid Structure->Flexible Structure Addition of Plasticizer Polymer Chains with Plasticizer Polymer Chains with Plasticizer Plasticizer Molecules Plasticizer Molecules Polymer Chains with Plasticizer->Plasticizer Molecules Increased Spacing Plasticizer Molecules->Flexible Structure Reduced Intermolecular Forces

Caption: Hypothesized mechanism of plasticization.

Protocol 3.1: Evaluation of Plasticizer Efficacy in a Polymer Matrix

Objective: To determine the effectiveness of this compound as a plasticizer in a model polymer such as polyvinyl chloride (PVC).

Materials:

  • PVC resin

  • This compound

  • Di(2-ethylhexyl) phthalate (DEHP) as a control plasticizer

  • Thermal stabilizer (e.g., a tin stabilizer)

  • Two-roll mill or a similar melt-blending equipment

  • Hydraulic press for sample molding

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM) for tensile testing

Procedure:

  • Formulation Preparation: Prepare formulations with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin - phr). Prepare a control formulation with a standard plasticizer like DEHP at the same concentrations.

  • Melt Blending: On a two-roll mill heated to the appropriate temperature for PVC (e.g., 160-170 °C), blend the PVC resin, the plasticizer, and the thermal stabilizer until a homogeneous mixture is obtained.

  • Sample Molding: Press the blended compound into sheets of uniform thickness using a hydraulic press at a suitable temperature and pressure.

  • Characterization:

    • Glass Transition Temperature (Tg): Use DSC to measure the Tg of the plasticized PVC samples. A decrease in Tg compared to unplasticized PVC indicates effective plasticization.

    • Mechanical Properties: Use the UTM to perform tensile tests on dumbbell-shaped specimens cut from the molded sheets. Measure the tensile strength, elongation at break, and Young's modulus. Increased elongation and decreased modulus are indicative of plasticization.

Self-Validating System:

  • The inclusion of a well-characterized commercial plasticizer (DEHP) provides a benchmark for performance.

  • A dose-dependent response (i.e., greater changes in Tg and mechanical properties with increasing plasticizer concentration) will validate the plasticizing effect.

Application as a Solvent

The predicted solubility of this compound in organic solvents and its potential for hydrogen bonding via the cyano and ester groups make it a candidate for a non-volatile solvent in various applications, including as a carrier for active pharmaceutical ingredients (APIs) in topical or transdermal drug delivery systems. Its relatively high molecular weight would also result in a low vapor pressure, which is desirable in many formulations.

Experimental Workflow for Solvent Evaluation

G API Selection API Selection Solubility Screening Solubility Screening API Selection->Solubility Screening Dissolve in Test Solvent Formulation Development Formulation Development Solubility Screening->Formulation Development Determine Saturation Point Stability Testing Stability Testing Formulation Development->Stability Testing Prepare Prototypes

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-butyl-2-cyanohexanoate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic procedures, troubleshoot common experimental hurdles, and improve overall product yield and purity. We will delve into the core principles of the reaction, address specific problems you may encounter, and provide a validated, step-by-step protocol.

Reaction Overview and Mechanism

The synthesis of this compound (CAS 67105-41-3) is most commonly achieved via the sequential dialkylation of ethyl cyanoacetate.[1][2] The α-carbon of ethyl cyanoacetate is particularly acidic (pKa ≈ 13 in DMSO) due to the resonance-stabilizing effects of both the adjacent nitrile and ester groups.[2] This allows for facile deprotonation by a suitable base to form a nucleophilic enolate, which then displaces a halide from an alkyl halide (in this case, a butyl halide) in a classic SN2 reaction. The process is repeated a second time to yield the desired disubstituted product.

Reaction Scheme: NC-CH₂-COOEt + 2 Bu-Br + 2 Base → NC-C(Bu)₂-COOEt + 2 Base·HBr

It is important to clarify the nomenclature: while the starting material is an acetate derivative, the final product, NC-C(C₄H₉)₂-COOEt, is named as a hexanoate. According to IUPAC rules, the longest carbon chain containing the principal functional group (the ester) is chosen as the parent chain. This chain consists of one of the butyl groups (4 carbons), the α-carbon (1 carbon), and the carbonyl carbon (1 carbon), totaling a 6-carbon chain, hence "hexanoate". The other butyl group is treated as a substituent at the C2 position.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise mechanism for the dialkylation process.

reaction_mechanism Figure 1: Reaction Mechanism cluster_second Step 2: Second Alkylation A Ethyl Cyanoacetate NC-CH₂-COOEt B Enolate I [NC-CH-COOEt]⁻ A->B Deprotonation C Ethyl 2-cyanohexanoate NC-CH(Bu)-COOEt B->C SN2 Attack D Enolate II [NC-C(Bu)-COOEt]⁻ C->D Deprotonation E This compound NC-C(Bu)₂-COOEt D->E SN2 Attack Base1 Base (e.g., NaH) BuBr1 Butyl Bromide Base2 Base (e.g., NaH) BuBr2 Butyl Bromide

Caption: A stepwise representation of the dialkylation of ethyl cyanoacetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Symptom / Question Potential Cause(s) Recommended Action & Scientific Rationale
Q1: My overall yield is very low (<30%), or the reaction did not proceed at all. 1. Inactive Base: The base (e.g., NaH, NaOEt) has degraded due to moisture or air exposure. 2. Wet Solvent/Reagents: Trace amounts of water or ethanol will quench the strong base. 3. Low Reaction Temperature: Insufficient thermal energy for the SN2 reaction to proceed at a reasonable rate. 4. Poor Alkylating Agent: Butyl chloride is less reactive than butyl bromide or iodide.1. Use Fresh/Properly Handled Base: Use a fresh bottle of sodium hydride (60% dispersion in mineral oil) or freshly prepared sodium ethoxide. NaH is often preferred as it's non-nucleophilic and the reaction is driven to completion by the evolution of H₂ gas. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: While the initial deprotonation is often done at 0 °C to control exotherms, the alkylation step may require gentle heating (e.g., 40-60 °C) to proceed efficiently. Monitor via TLC. 4. Select an Appropriate Halide: Use butyl bromide or butyl iodide for higher reactivity in SN2 reactions, as Br⁻ and I⁻ are better leaving groups than Cl⁻.[2]
Q2: My crude product is a mixture of starting material, mono-alkylated, and di-alkylated products. 1. Insufficient Base/Alkyl Halide: Stoichiometry is incorrect, preventing the second alkylation from going to completion. 2. Insufficient Reaction Time: The reaction was stopped before the second alkylation could complete. 3. Base Strength: The base may not be strong enough to efficiently deprotonate the mono-alkylated intermediate, which is sterically more hindered and slightly less acidic.1. Adjust Stoichiometry: For a one-pot, two-step procedure, use at least 2.1-2.2 equivalents of base and 2.1-2.2 equivalents of butyl bromide to ensure both steps are driven to completion. 2. Increase Reaction Time/Temperature: After the first alkylation is complete (confirm by TLC), allow sufficient time for the second deprotonation and alkylation. Gentle heating may be required. 3. Use a Stronger Base System: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective. It irreversibly deprotonates the α-carbon, ensuring a high concentration of the enolate for the second alkylation.
Q3: The workup is problematic, forming a persistent emulsion. 1. Formation of Soaps/Salts: Residual base reacting with the ester can form species that act as surfactants. 2. Fine Particulates: Finely dispersed inorganic salts (e.g., NaBr) can stabilize emulsions.1. Use Saturated Brine: During the aqueous extraction, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, disrupting the emulsion and "salting out" the organic product.[3] 2. Filtration (Optional): If salts are visibly suspended, you can filter the organic layer through a small plug of celite or anhydrous sodium sulfate before concentrating. 3. Avoid Vigorous Shaking: Gently invert the separatory funnel instead of shaking vigorously to minimize emulsion formation.
Q4: I see evidence of side products, such as those from elimination or hydrolysis. 1. High Reaction Temperature: Can promote the E2 elimination of HBr from the butyl bromide, especially with a strong, sterically hindered base. 2. Presence of Water during Reaction: Water can lead to the hydrolysis of the ester or nitrile groups under basic conditions, especially if heated for prolonged periods.1. Maintain Temperature Control: Avoid excessive heating. The ideal temperature is one that allows for a reasonable reaction rate without significant side reactions. A range of 40-60 °C is typically sufficient. 2. Rigorous Anhydrous Technique: As mentioned in Q1, the exclusion of water is paramount not only for yield but also for purity. Quench the reaction with a non-aqueous acid source (like NH₄Cl solution) before extensive exposure to water.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal base and solvent system for this synthesis?

    • A: For laboratory-scale synthesis, Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) is an excellent choice. NaH is a strong, non-nucleophilic base that provides irreversible deprotonation.[4] DMF can accelerate SN2 reactions but is harder to remove under vacuum. THF is a good general-purpose solvent for this reaction. Sodium ethoxide (NaOEt) in ethanol is a more traditional choice but can lead to equilibrium-controlled deprotonation and potential transesterification side reactions.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). You should see three distinct spots: the starting ethyl cyanoacetate (most polar), the mono-alkylated intermediate (ethyl 2-cyanohexanoate), and the final di-alkylated product (least polar). The reaction is complete when the spots for the starting material and the mono-alkylated product have disappeared.

  • Q: What are the key safety precautions for this reaction?

    • A: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it in a fume hood, away from moisture, and under an inert atmosphere. Butyl bromide is a lachrymator and alkylating agent. Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Q: Can I use butyl chloride or iodide instead of butyl bromide?

    • A: Yes. The reactivity order for SN2 reactions is R-I > R-Br > R-Cl. Butyl iodide will react faster but is more expensive and less stable. Butyl chloride will react more slowly and may require higher temperatures or longer reaction times, potentially increasing the risk of side reactions. Butyl bromide offers a good balance of reactivity and cost.

Optimized Laboratory Protocol

This protocol describes a one-pot, two-step procedure for synthesizing this compound.

Reagents Table
ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
Ethyl Cyanoacetate113.125.66 g50.01.0
Sodium Hydride (60%)40.004.40 g110.02.2
Butyl Bromide137.0215.07 g110.02.2
Anhydrous THF-200 mL--
Experimental Workflow Diagram

workflow Figure 2: Experimental Workflow cluster_prep I. Reaction Setup cluster_rxn II. Alkylation Steps cluster_workup III. Workup & Purification A 1. Add NaH and THF to a flame-dried, 3-neck flask under N₂ atmosphere. B 2. Cool flask to 0 °C in an ice bath. A->B C 3. Slowly add Ethyl Cyanoacetate dropwise via syringe. B->C D 4. Stir for 30 min at 0 °C. (H₂ evolution ceases) C->D Allow deprotonation E 5. Add Butyl Bromide (1.1 eq) dropwise. Warm to RT. D->E F 6. Monitor by TLC until mono-alkylation is complete. (approx. 2-4 hours) E->F G 7. Cool to 0 °C. Add remaining Butyl Bromide (1.1 eq). F->G H 8. Warm to 50 °C and stir until reaction is complete by TLC (4-8 hours). G->H I 9. Cool to RT. Carefully quench with saturated NH₄Cl solution. H->I Reaction complete J 10. Extract with Ethyl Acetate (3x). I->J K 11. Wash combined organic layers with water and brine. J->K L 12. Dry over Na₂SO₄, filter, and concentrate in vacuo. K->L M 13. Purify by vacuum distillation or column chromatography. L->M

Caption: A summary of the key stages in the optimized synthesis protocol.

Step-by-Step Procedure
  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.40 g of 60% dispersion, 110.0 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add 200 mL of anhydrous THF.

  • First Deprotonation: Cool the flask to 0 °C using an ice-water bath. Slowly add ethyl cyanoacetate (5.66 g, 50.0 mmol) dropwise via syringe over 20 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • First Alkylation: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Then, slowly add half of the butyl bromide (7.54 g, 55.0 mmol, 1.1 eq) dropwise. After addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the formation of the mono-alkylated product (Ethyl 2-cyanohexanoate) by TLC. The reaction typically takes 2-4 hours.

  • Second Alkylation: Once the starting material is consumed, cool the flask back to 0 °C. Add the remaining butyl bromide (7.54 g, 55.0 mmol, 1.1 eq) dropwise.

  • Reaction Completion: After the second addition, slowly heat the reaction mixture to 50 °C and maintain this temperature. Continue to monitor by TLC until the mono-alkylated intermediate is fully consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 100 mL) and then with saturated brine (1 x 100 mL) to remove inorganic salts and break any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

References

  • CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
  • Alexander, E. R., & Cope, A. C. (n.d.). ETHYL n-BUTYLCYANOACETATE. Organic Syntheses Procedure. [Link]

  • Hessler, J. C. (1913). ALKYLATION OF CYANOACETIC ESTER. Zenodo. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reddit user discussion on synthesis yield. (2020, November 23). r/chemistry. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-butyl-2-cyanohexanoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-butyl-2-cyanohexanoate. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals. Our approach moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, ensuring a robust and reproducible purification process.

The purification of high-boiling, functionalized molecules like this compound presents unique challenges. Its high boiling point necessitates vacuum distillation to prevent thermal decomposition, while the presence of polar nitrile and ester groups requires careful handling to avoid side reactions.[1] This guide is structured as a series of practical questions and answers to address the specific issues you may encounter.

Section 1: Pre-Distillation Checklist & System Integrity

This section addresses the critical preparations required before heating your crude product. A successful distillation is determined by meticulous setup.

Q: What are the most critical safety precautions when handling this compound?

A: Due to the cyano group, this compound and its potential byproducts must be handled with extreme caution. The primary risk is the inadvertent generation of highly toxic hydrogen cyanide (HCN) gas if the material comes into contact with strong acids.[2]

  • Designated Area: All handling, including weighing and transfers, must occur within a certified chemical fume hood.[3] Clearly label the work area with warnings for cyanide compounds.[2]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves; double-gloving with nitrile is highly recommended.[4] For splash risks, a face shield is mandatory.[3]

  • Avoid Acids: Never allow cyanide-containing compounds to come into contact with acids unless it is a controlled part of a subsequent reaction protocol.[5]

  • Emergency Preparedness: Do not work alone.[3] Ensure a "buddy" is aware of the procedure and that emergency contact information is readily available.[4] Have appropriate spill cleanup materials (a pH 10 buffer solution and a freshly prepared 10% bleach solution for decontamination) accessible.[2][3]

Q: How do I assess if my crude material is ready for distillation?

A: Your crude product should be free of non-volatile salts, residual acids or bases, and extraction solvents.

  • Aqueous Workup: Ensure the crude product has been thoroughly washed to remove any inorganic acids, bases, or salts used during the synthesis. These can catalyze decomposition at high temperatures.

  • Solvent Removal: Remove all low-boiling solvents (e.g., ethyl acetate, dichloromethane) under reduced pressure using a rotary evaporator first. Introducing a large volume of solvent into a high-vacuum distillation setup can cause severe bumping and pressure fluctuations.

  • Drying: The material should be anhydrous. Water can form azeotropes or interfere with achieving a high vacuum.

Q: What is the essential equipment for this vacuum fractional distillation?

A: A standard laboratory setup is required, but each component must be rated for vacuum.

  • Heating: A heating mantle controlled by a variable transformer (Variac) and a magnetic stirrer.[6]

  • Distilling Flask: A round-bottom flask, appropriately sized (ideally 50-60% full).

  • Fractionating Column: A Vigreux column or, for better separation, a packed column.

  • Distillation Head: Connects the column to the condenser and holds a thermometer.

  • Condenser: A Liebig or Allihn condenser with proper water flow.

  • Vacuum Adapter & Receiving Flask(s): A "cow" type receiving flask is ideal for collecting multiple fractions without breaking the vacuum.

  • Vacuum Trap: A cold trap (e.g., with dry ice/acetone or a cryocooler) is essential to protect the vacuum pump from corrosive vapors.[5]

  • Vacuum Pump & Gauge: A two-stage rotary vane pump capable of reaching <1 Torr and a reliable vacuum gauge (e.g., a Pirani or McLeod gauge) are necessary.

Q: How should I assemble the apparatus to guarantee a leak-free system?

A: Vacuum leaks are the most common point of failure in this procedure.[7]

  • Grease All Joints: All ground-glass joints must be lightly but completely greased with a high-vacuum silicone or hydrocarbon grease.[8] An ungreased joint will not hold a vacuum.

  • Secure Clamps: Use Keck clips on all joints and securely clamp the flask, column, and condenser to a sturdy lattice.

  • Check Tubing: Use thick-walled vacuum tubing that will not collapse under pressure. Check for cracks or holes.

  • Perform a Leak Test: Before adding your material, assemble the full, empty apparatus and pull a vacuum. The system should reach the pump's ultimate pressure. Then, isolate the system from the pump and monitor the pressure rise. A tight system will show a very slow pressure increase.[7]

Distillation_Setup cluster_heating Heating & Boiling cluster_separation Separation cluster_condensation Condensation & Collection cluster_vacuum Vacuum System DistillingFlask Distilling Flask (with stir bar & crude product) Column Fractionating Column (Vigreux or Packed) DistillingFlask->Column Vapor Flow HeatingMantle Heating Mantle & Stir Plate DistillationHead Distillation Head (with Thermometer) Column->DistillationHead Vapor Flow Condenser Condenser (Coolant In/Out) DistillationHead->Condenser Distillate Flow VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter Distillate Flow ReceivingFlask Receiving Flask ('Cow' type) VacuumAdapter->ReceivingFlask Distillate Flow ColdTrap Cold Trap (Dry Ice/Acetone) VacuumAdapter->ColdTrap To Vacuum VacuumGauge Vacuum Gauge ColdTrap->VacuumGauge To Vacuum VacuumPump Vacuum Pump VacuumGauge->VacuumPump To Vacuum

Caption: Diagram of a standard vacuum fractional distillation apparatus.

Q: Which type of column packing is best for this purification?

A: The choice depends on the required efficiency. For laboratory scale, random packing is common.

  • Glass Beads/Raschig Rings: Provide good surface area for general-purpose distillations and are inert.[9][10]

  • Structured Packing (e.g., metal mesh): Offers higher efficiency (more theoretical plates per unit length) and lower pressure drop, which is advantageous for high-vacuum work.[11][12] For separating closely boiling impurities, a column with structured packing or a longer column packed with Raschig rings would be superior.

Section 2: Experimental Protocol for Fractional Distillation

This section provides a self-validating workflow. Each step includes checkpoints to ensure the system is behaving as expected.

  • System Assembly & Leak Check: Assemble the clean, dry apparatus as shown in the diagram above. Grease all joints. Perform a vacuum leak test to ensure system integrity before proceeding.

  • Charging the Flask: Release the vacuum and charge the distilling flask with the crude this compound and a magnetic stir bar. Do not use boiling stones, as they are ineffective under vacuum.[8]

  • Initiate Vacuum: Reconnect the apparatus and begin pulling vacuum. Turn on the magnetic stirrer. You may observe bubbling as residual volatile solvents or dissolved gases are removed. The pressure should steadily drop to your target level (e.g., 1-5 Torr). Do not apply heat until the vacuum is stable.[8]

  • Cooling Systems: Begin coolant flow through the condenser and cool your vacuum trap with a dry ice/acetone slurry.

  • Apply Heat: Gently heat the distillation pot using the heating mantle. Increase the temperature slowly.

  • Establish Reflux: Observe the vapor rising through the column. The point at which vapor condenses and flows back down is the reflux ring. Allow this ring to slowly ascend the column to establish equilibrium. If distillation is very slow, you can insulate the column with glass wool or aluminum foil.[13]

  • Collect Fractions:

    • Fore-run: Collect the first few drops of distillate, which will likely contain low-boiling impurities, in the first receiving flask. The temperature at the distillation head should be low and may fluctuate.

    • Main Fraction: As the temperature at the head stabilizes, rotate the receiving flask "cow" to a clean flask. Record the stable temperature and the pressure. This is the boiling point of your product at that pressure. Collect the main fraction as long as the temperature remains constant.

    • End-run: If the temperature begins to drop or rise sharply, it indicates the main fraction is finished. Rotate to a final receiving flask to collect any higher-boiling impurities.

  • System Shutdown:

    • Crucially, follow the correct order: First, remove the heating mantle and allow the system to cool.[8]

    • Once cool, slowly vent the system to atmospheric pressure by opening a clamp or valve.[8]

    • Only after the system is at atmospheric pressure should you turn off the vacuum pump. This prevents back-suction of pump oil into your system.[8]

    • Finally, turn off the condenser coolant and stirrer.

Section 3: Troubleshooting Guide

Direct answers to the most common experimental failures.

Problem Area: Vacuum Integrity

Q: My vacuum pump is on, but the pressure won't drop to the expected level. What's wrong?

A: This is almost always a leak.[14]

  • Cause 1: Physical Leak. An improperly sealed joint, a cracked hose, or a loose connection is the most likely culprit.

    • Solution: Re-check every joint for adequate grease. Inspect all tubing for cracks. Ensure all clamps are tight.

  • Cause 2: Virtual Leak. The pressure drops very slowly and seems to plateau at a high level. This can be caused by the slow outgassing of residual solvents from your crude material or moisture in the system.[7]

    • Solution: Allow the system to remain under vacuum without heat for an extended period. If the pressure continues to slowly drop, it is likely a virtual leak that will resolve over time.

  • Cause 3: Pump/Trap Issue. The cold trap may be saturated or the pump oil may be contaminated.

    • Solution: Check that your cold trap is functioning and not full. If the pump has not been maintained, the oil may need to be changed.

Troubleshooting_Vacuum Start High/Unstable Vacuum Reading CheckJoints Are all joints properly greased & clamped? Start->CheckJoints FixJoints Regrease and secure all joints. CheckJoints->FixJoints No CheckHoses Are vacuum hoses old or cracked? CheckJoints->CheckHoses Yes FixJoints->Start ReplaceHoses Replace hoses. CheckHoses->ReplaceHoses Yes LeakTest Isolate pump. Does it reach its ultimate pressure? CheckHoses->LeakTest No ReplaceHoses->Start PumpIssue Service pump. Change oil. LeakTest->PumpIssue No SystemLeak Perform leak-up test. Does pressure rise quickly? LeakTest->SystemLeak Yes FindLeak System has a real leak. Methodically check each component for the source. SystemLeak->FindLeak Yes VirtualLeak Pressure rises, then plateaus. This suggests a virtual leak. SystemLeak->VirtualLeak No Degas Allow system to degas (pull vacuum without heat) or gently warm to remove volatiles. VirtualLeak->Degas

Caption: Troubleshooting flowchart for diagnosing vacuum leaks.

Problem Area: Distillation Performance

Q: I'm heating the flask, but nothing is distilling over.

A: This indicates an imbalance between heat input and system pressure/insulation.

  • Cause 1: Temperature Too Low. The pot temperature is not high enough for the compound's boiling point at the current vacuum level.

    • Solution: Slowly and carefully increase the heating mantle temperature.

  • Cause 2: Vacuum Too High (Pressure Too Low). While counterintuitive, an extremely high vacuum may require a significant amount of heat to induce boiling. More commonly, the issue is a poor vacuum.

  • Cause 3: Poor Insulation. The fractionating column is losing too much heat to the surrounding air, causing the vapor to condense before it can reach the condenser.[6]

    • Solution: Loosely wrap the column and distillation head (but not the condenser) with glass wool or aluminum foil to insulate it.[13]

Q: My compound is turning dark in the distillation flask. What should I do?

A: This is a clear sign of thermal decomposition.[14]

  • Cause: The pot temperature is too high. This can happen if you are "chasing" the product at the end of a distillation or if your vacuum has degraded, causing the boiling point to rise.

    • Solution: Immediately reduce or remove the heat. Check your vacuum level; a sudden increase in pressure will raise the boiling point and can cause decomposition. The goal is to distill at the lowest possible temperature.[1]

Q: The separation is poor; my fractions are still impure.

A: This is an issue of distillation efficiency.

  • Cause 1: Distillation Rate Too Fast. You are applying too much heat, effectively turning your fractional distillation into a simple distillation.

    • Solution: Reduce the heat to slow the distillation rate to 1-2 drops per second. This allows equilibrium to be established in the column.

  • Cause 2: Insufficient Theoretical Plates. Your column is too short or the packing is not efficient enough to separate the components.[10]

    • Solution: Use a longer column or a more efficient packing material (e.g., structured packing).

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected boiling point of this compound?

A: There is no boiling point reported in readily available literature. However, based on structurally similar compounds, the atmospheric boiling point is likely >250-300°C, a temperature at which decomposition is highly probable.[15][16] Under vacuum, the boiling point will be significantly lower. A reasonable starting point would be to target a vacuum of 1-2 Torr, which would likely bring the boiling point into the 120-160°C range.

Q: What are the common impurities I'm trying to remove?

A: Impurities depend on the synthetic route but typically include:

  • Low-boilers: Unreacted starting materials like bromobutane and any mono-alkylated byproduct (ethyl 2-cyanohexanoate). These will come over in the fore-run.

  • High-boilers: Tars and polymerization products formed during the synthesis, especially if high temperatures were used.[17] These will remain in the distillation pot.

Q: How do I know when to change receiving flasks?

A: The thermometer at the distillation head is your guide.

  • Start of a new fraction: A sharp, stable rise in temperature indicates a new compound is beginning to distill.

  • During a fraction: The temperature should remain constant as a pure compound distills.

  • End of a fraction: The temperature may begin to drop as the component is exhausted, or it may rise sharply as the next, higher-boiling component begins to come over.[13]

Parameter / ImpurityEst. Boiling Point (Atmospheric)Expected Distillation Behavior (Under Vacuum)
Ethyl Cyanoacetate~209 °CWill distill in the fore-run at a lower temperature than the product.
Ethyl 2-cyanohexanoate~298 °C (est.)[15]May distill just before the main product fraction. A good column is needed for separation.
This compound >300 °C (est.) [16]This is the target main fraction. Distills at a stable, recorded temperature.
Polymeric/Tar ByproductsVery High / Non-volatileWill remain as a residue in the distillation flask.[17]

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]

  • Pope Scientific, Inc. (n.d.). Fractionating Column Packing. [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]

  • University of California, Berkeley. (2018). SOP for the safe use of cyanide compounds. [Link]

  • Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. [Link]

  • The Lab Depot. (n.d.). Distillation Packing Materials. [Link]

  • Distilmate. (n.d.). The Best Distillation Column Packing Material (For Reflux). [Link]

  • Sciencemadness.org. (2006). Failed fractional vacuum distillation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • Beaker & Wrench. (2024). Trouble with vacuum leaks in your distillation system?. [Link]

  • Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]

  • Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation. [Link]

  • Sciencemadness.org. (2020). Distilling esters with very high boiling points?. [Link]

  • LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Science Info. (2023). Fractional Distillation: Advantages, Disadvantages. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.

Sources

Technical Support Center: Column Chromatography for Ethyl 2-butyl-2-cyanohexanoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-butyl-2-cyanohexanoate via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification process. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, ensuring you can adapt and optimize the methodology for your specific experimental context.

Understanding the Molecule: Physicochemical Properties

This compound is a moderately polar organic compound. Its structure, featuring an ester and a nitrile (cyano) group, dictates its behavior on a chromatographic stationary phase. Understanding its properties is the first step toward developing a robust purification strategy.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C13H23NO2[1]
Molecular Weight 225.33 g/mol [1]
Structure CCCCC(CCCC)(C#N)C(=O)OCC[1]
Polarity ModerateInferred from functional groups (ester, cyano, alkyl chains)

The presence of the polar cyano and ester groups allows for strong interactions with a polar stationary phase like silica gel, while the two butyl chains provide non-polar character. This dual nature makes mobile phase selection critical for achieving good separation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the column chromatography setup for this compound.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1:

  • Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography of moderately polar compounds like this one.[2] Its slightly acidic surface, due to silanol (Si-OH) groups, interacts with the polar ester and cyano functionalities of the target molecule.[3]

  • Alumina (Al₂O₃): Alumina can be an alternative if your compound is sensitive to the acidic nature of silica gel.[4] It is available in neutral, basic, or acidic forms. For an ester, neutral alumina is generally a safe starting point to avoid potential hydrolysis.

  • Cyano-Bonded Silica (Si-CN): A cyano-functionalized stationary phase offers unique selectivity. It can be used in both normal-phase and reversed-phase modes.[5][6] In normal phase, it is less polar than bare silica, which can be advantageous if your compound is too strongly retained on silica.[6] This can lead to faster elution times and reduced solvent consumption.[6]

Q2: How do I select the optimal mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. The ideal Retention Factor (Rf) for the target compound on a TLC plate is typically between 0.25 and 0.40 for effective column separation.

  • Starting Point: Begin with a non-polar solvent and add a more polar solvent to increase elution strength. A common starting mixture is Hexane/Ethyl Acetate.

  • TLC Analysis:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plate in a chamber with a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Visualize the spots (e.g., using a UV lamp if the compound is UV-active, or a chemical stain like potassium permanganate).

    • If the target spot's Rf is too low (close to the baseline), increase the polarity of the mobile phase by adding more ethyl acetate (e.g., 8:2 or 7:3 Hexane:Ethyl Acetate).

    • If the Rf is too high (close to the solvent front), decrease the polarity by reducing the amount of ethyl acetate.

Q3: What is the difference between wet and dry sample loading, and which should I use?

A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipetted onto the top of the column bed.[7] This is fast and straightforward for samples that are readily soluble in the eluent. The main risk is disturbing the silica bed, which can lead to poor separation.

  • Dry Loading: The crude sample is dissolved in a suitable volatile solvent, and then a small amount of silica gel is added to the solution. The solvent is evaporated under reduced pressure to leave the sample adsorbed onto the silica, resulting in a free-flowing powder.[7] This powder is then carefully added to the top of the column. Dry loading is the preferred method when the sample has poor solubility in the mobile phase or when high resolution is critical, as it ensures a very narrow starting band.[7]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. Preparation

  • Stationary Phase: Weigh out an appropriate amount of silica gel (typically 40-60 times the weight of the crude sample, e.g., 40-60 g of silica for 1 g of crude material).

  • Mobile Phase: Based on your TLC analysis, prepare a sufficient volume of the chosen eluent system (e.g., 85:15 Hexane:Ethyl Acetate).

2. Column Packing (Wet Packing Method)

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

  • In a beaker, create a slurry of the silica gel in your mobile phase.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to dislodge any air bubbles and help the silica settle into a uniform bed.

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to protect it during sample and solvent addition.[7]

3. Sample Loading (Dry Loading Method)

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add 2-3 times the mass of the crude product in silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7]

  • Carefully add this powder onto the top layer of sand in the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply gentle positive pressure (using a pump or air line) to force the solvent through the column at a steady rate (flash chromatography).

  • Begin collecting the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and expected separation.

  • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

5. Analysis

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions containing this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q: My compound isn't moving off the baseline on the TLC plate, even with 100% ethyl acetate. What's wrong?

A: This indicates that your compound is very polar and is interacting too strongly with the acidic silica gel.[4]

  • Solution 1: Increase Solvent Polarity. Add a more polar solvent like methanol (MeOH) to your mobile phase. Start with a small amount, such as 1-5% MeOH in dichloromethane (DCM) or ethyl acetate.[3] Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[3]

  • Solution 2: Use a Modifier. For compounds with basic character, interactions with acidic silanol groups can cause streaking or immobility. While this compound is not basic, if impurities are, this can be an issue. Adding a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase can neutralize these active sites and improve elution.[3]

Q: My compound is eluting too quickly (high Rf), and I'm getting poor separation from non-polar impurities.

A: Your mobile phase is too polar, causing the compound to spend more time in the mobile phase than on the stationary phase.

  • Solution: Decrease the polarity of your eluent. Reduce the percentage of the polar component (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). For example, if you are using 7:3 Hexane:Ethyl Acetate, try 9:1 or even 95:5.

Q: The separation is taking forever. My compound is eluting very slowly with significant "tailing."

A: This happens when the compound is strongly adsorbed to the stationary phase and doesn't desorb cleanly. Tailing can be caused by strong interactions with the acidic silica surface.[3]

  • Solution 1: Increase Eluent Polarity. Once your compound starts to elute, you can gradually increase the polarity of the mobile phase (a "gradient elution").[4] This will help push the strongly adsorbed molecules off the column more quickly, sharpening the tail end of the peak.

  • Solution 2: Check for Overloading. Loading too much sample onto the column can saturate the stationary phase and lead to broad, tailing peaks. Ensure you are using an appropriate ratio of silica to crude product (at least 40:1).

Q: I suspect my compound is decomposing on the column. My yield is very low, and I see new spots on the TLC of my fractions.

A: The acidic nature of silica gel can cause the degradation of sensitive compounds, such as hydrolysis of the ester group.[4]

  • Solution 1: Deactivate the Silica. You can reduce the acidity of the silica gel. This is often done by pre-treating the column by flushing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% TEA in your mobile phase) before loading your sample.

  • Solution 2: Switch the Stationary Phase. If deactivation is not sufficient, switch to a more inert stationary phase like neutral alumina or a bonded phase like cyano-silica.[4]

  • Solution 3: Perform a Stability Test. Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or streaking from the origin, your compound is likely unstable on silica.[4]

Q: My purified product has a yellow or brown tint. How can I remove the color?

A: Colored impurities are often highly polar, polymeric byproducts from the synthesis.[9]

  • Solution 1: Column Chromatography is Effective. These colored impurities usually stick very strongly to the top of the silica gel column.[9] If your desired product is less polar, it should elute cleanly, leaving the color behind. Ensure you don't use an overly strong eluent that might wash the colored impurities through.

  • Solution 2: Activated Charcoal Treatment. If the color co-elutes with your product, you can try an activated charcoal treatment. Dissolve the colored product in a suitable solvent, add a small amount of activated charcoal (1-2% by weight), stir or heat briefly, and then filter the mixture through a pad of celite to remove the charcoal.[9] You may need to re-purify by column chromatography after this step.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Identified NoElution No Elution / Rf=0 Start->NoElution FastElution Fast Elution / Rf>0.5 Start->FastElution Tailing Peak Tailing Start->Tailing Decomposition Decomposition Start->Decomposition IncPolarity Increase Eluent Polarity (e.g., add MeOH) NoElution->IncPolarity DecPolarity Decrease Eluent Polarity (e.g., less EtOAc) FastElution->DecPolarity Gradient Use Gradient Elution Tailing->Gradient CheckLoad Check for Overloading Tailing->CheckLoad Deactivate Deactivate Silica (add TEA) Decomposition->Deactivate ChangePhase Change Stationary Phase (Alumina, Cyano) Decomposition->ChangePhase

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs. Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. (1996).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-butyl-2-cyanohexanoate. This document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This compound is a disubstituted cyanoacetate derivative, typically synthesized via the sequential alkylation of ethyl cyanoacetate. While the reaction appears straightforward, it is prone to several side reactions that can complicate purification and significantly reduce yields.

This guide provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the mechanistic origins of common side products. Our goal is to equip you with the expertise to optimize your reaction conditions, identify impurities, and achieve a high-purity final product.

Core Synthesis Pathway: Dialkylation of Ethyl Cyanoacetate

The primary method for synthesizing this compound involves a sequential C-alkylation of ethyl cyanoacetate using a suitable base and an alkylating agent, typically a butyl halide. The reaction proceeds via the formation of a stabilized carbanion (enolate) which acts as a nucleophile.

The acidic α-proton of ethyl cyanoacetate is first abstracted by a base (e.g., sodium ethoxide). The resulting enolate attacks the butyl halide in an SN2 reaction to form the mono-alkylated intermediate, ethyl 2-butylcyanoacetate. A second deprotonation and subsequent alkylation yield the desired α,α-disubstituted product.[1][2]

Main_Pathway ECA Ethyl Cyanoacetate Enolate1 Enolate Intermediate 1 ECA->Enolate1 Deprotonation Monoalkyl Ethyl 2-butylcyanoacetate (Mono-alkylated Intermediate) Enolate1->Monoalkyl SN2 Attack Enolate2 Enolate Intermediate 2 Monoalkyl->Enolate2 Deprotonation Final This compound (Desired Product) Enolate2->Final SN2 Attack Base1 1. Base (NaOEt) Alkyl1 2. Butyl-Br Base2 3. Base (NaOEt) Alkyl2 4. Butyl-Br

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis.

Question 1: My final yield is very low, and TLC/GC-MS analysis shows a major component with a lower molecular weight than my target product. What is it?

Answer: This is the most common issue and almost certainly points to the presence of a large amount of the mono-alkylated intermediate, Ethyl 2-butylcyanoacetate .

  • Causality: The second alkylation step is significantly slower than the first due to increased steric hindrance at the α-carbon.[1] If the reaction conditions are not sufficiently forcing, the reaction stalls after the first addition. Key factors include:

    • Insufficient Base: You need at least two full equivalents of base to drive the reaction to completion. The first equivalent deprotonates the starting material, and the second deprotonates the mono-alkylated intermediate.

    • Insufficient Alkyl Halide: A stoichiometric amount (2 equivalents) of the alkyl halide may not be enough due to side reactions (e.g., elimination) or loss during handling. Using a slight excess (e.g., 2.1-2.2 equivalents) is recommended.

    • Reaction Time/Temperature: The second alkylation requires more energy. If the temperature is too low or the reaction time too short, the conversion to the dialkylated product will be poor.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you used at least 2 equivalents of both the base and the alkyl halide.

    • Increase Reaction Temperature: Gently refluxing the reaction mixture is often necessary to promote the second alkylation.

    • Monitor the Reaction: Use TLC or GC to monitor the disappearance of the mono-alkylated intermediate before quenching the reaction.

Question 2: My NMR spectrum shows the expected peaks for my product, but there's an extra triplet around 3.5-4.0 ppm. Is this an impurity?

Answer: Yes, that signal is characteristic of the lone α-proton (the CH between the nitrile and ester groups) of the mono-alkylated side product, Ethyl 2-butylcyanoacetate. The desired product, this compound, has a quaternary α-carbon and therefore lacks any signal in this region. The triplet multiplicity arises from coupling with the adjacent CH₂ group of the butyl chain.

Side_Product_Formation ECA Ethyl Cyanoacetate Enolate1 Enolate Intermediate ECA->Enolate1 Deprotonation Monoalkyl Side Product: Ethyl 2-butylcyanoacetate Enolate1->Monoalkyl SN2 Attack Quench Premature Workup Monoalkyl->Quench Base 1. Base (NaOEt) Alkyl 2. Butyl-Br

Caption: Formation of the mono-alkylated side product due to incomplete reaction.

Question 3: After quenching and acidic workup, I noticed a portion of my product was lost to the aqueous layer. What could cause this?

Answer: This suggests the formation of a water-soluble acidic byproduct, most likely from the hydrolysis of the ester group.

  • Causality: The base used for the deprotonation (e.g., sodium ethoxide) can also act as a nucleophile and attack the ester carbonyl, leading to saponification. This can happen to the starting material, the intermediate, or the final product, especially if excess water is present in the reagents or solvent, or if the reaction is heated for a prolonged period. The resulting carboxylate salt is water-soluble and will be protonated to the carboxylic acid during the acidic workup.

  • Mitigation Strategy:

    • Use Anhydrous Reagents: Ensure your solvent (e.g., ethanol) is absolute and that the base is handled under anhydrous conditions.

    • Control Temperature: Avoid excessive heating for extended periods.

    • Use the Right Base/Solvent Combination: Use sodium ethoxide in ethanol as the solvent. Using a different alcohol can lead to transesterification, creating a mixture of esters.[3]

Hydrolysis Ester Product or Intermediate Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Carboxylate Carboxylate Salt (Water Soluble Side Product) Tetrahedral->Carboxylate Elimination of EtO⁻ Acid Carboxylic Acid Carboxylate->Acid Protonation Base OH⁻ (from H₂O + NaOEt) Workup H₃O⁺ Workup

Caption: Mechanism of base-catalyzed ester hydrolysis leading to acidic side products.

Question 4: My reaction mixture turned dark brown/black, and I have a complex mixture of high-molecular-weight impurities. What happened?

Answer: A dark coloration and complex product mixture often indicate decomposition or polymerization, which can arise from self-condensation reactions.

  • Causality: In the presence of a strong base, ethyl cyanoacetate can attack another molecule of itself. This is a known side reaction, especially if the alkylating agent is added too slowly or is unreactive, allowing the enolate concentration to build up.[4] Heating in the presence of sodium ethoxide can form dimeric products.[4]

  • Mitigation Strategy:

    • Control Reagent Addition: Add the ethyl cyanoacetate solution to the base at a controlled rate, or add the base to the ester at a low temperature before adding the alkyl halide.

    • Ensure Alkyl Halide Reactivity: Use butyl bromide, which is more reactive than butyl chloride, to ensure the enolate is trapped quickly.

    • Maintain Moderate Temperatures: While heat is needed for the second alkylation, excessive temperatures can accelerate decomposition pathways.

Product & Key Side Product Comparison

CompoundStructureBoiling Point (°C)Key ¹H-NMR Signals (δ, ppm)
This compound (Product)NC-C(C₄H₉)₂-COOEt~125-130 °C @ 5 mmHgNo α-proton. Quartet for O-CH₂ (~4.2), triplet for O-CH₂-CH₃ (~1.3).
Ethyl 2-butylcyanoacetate (Side Product)NC-CH(C₄H₉)-COOEt~108-109 °C @ 9 mmHg[2]Triplet for the α-proton (~3.5-4.0).

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Reagents:

  • Sodium metal (2.1 eq)

  • Absolute Ethanol (anhydrous)

  • Ethyl cyanoacetate (1.0 eq)

  • n-Butyl bromide (2.2 eq)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.1 eq) in small pieces to a flask containing anhydrous ethanol. Allow the sodium to react completely. The reaction is exothermic; cool the flask in an ice bath as needed.

  • First Alkylation: To the freshly prepared sodium ethoxide solution at room temperature, add ethyl cyanoacetate (1.0 eq) dropwise. Stir the mixture for 30 minutes.

  • Add n-butyl bromide (1.1 eq) dropwise, maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to a gentle reflux and stir for 1-2 hours. Monitor the formation of the mono-alkylated product by TLC or GC.

  • Second Alkylation: After confirming the consumption of the starting material, add the second portion of n-butyl bromide (1.1 eq). Continue to reflux the mixture for 4-8 hours, or until monitoring indicates the disappearance of the mono-alkylated intermediate.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under high vacuum to separate the desired product from any remaining mono-alkylated intermediate and other impurities.

References

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available at: [Link]

  • Wikipedia. Ethyl cyanoacetate. Available at: [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. Available at: [Link]

  • Google Patents. Preparation of cyanoacetic esters.
  • ResearchGate. Ethyl Cyanoacetate Reactions. Available at: [Link]

  • European Patent Office. PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER. Available at: [Link]

  • PubChem. Ethyl cyanoacetate. Available at: [Link]

  • RSC Publishing. Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Available at: [Link]

  • Google Patents. Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
  • Organic Syntheses. ETHYL n-BUTYLCYANOACETATE. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Dialkylation of Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dialkylation of ethyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. As Senior Application Scientists, we understand that success lies in mastering the interplay between reagents, conditions, and reaction kinetics. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high yields of your desired α,α-disubstituted α-cyanoacetates.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the dialkylation of ethyl cyanoacetate in a direct question-and-answer format.

Q1: My reaction yields are very low, or the reaction isn't proceeding at all. What are the likely causes?

A1: Low or no conversion points to fundamental issues with reaction activation. Consider the following:

  • Inadequate Base Strength: The acidity (pKa) of the α-proton on the mono-alkylated intermediate is higher (less acidic) than that of the starting ethyl cyanoacetate. The base must be strong enough to perform both deprotonations effectively. If you are using a weaker base like potassium carbonate (K₂CO₃), it may be insufficient for the second deprotonation.[1] Consider switching to a stronger base such as sodium ethoxide (NaOEt) or sodium hydride (NaH).[2]

  • Reactivity of the Alkylating Agent: The success of this S_N2 reaction is highly dependent on the electrophile. Reactivity follows the trend: Iodides > Bromides > Chlorides. Primary and benzylic/allylic halides are ideal.[1][2] Secondary halides are sterically hindered and may require harsher conditions or result in competing elimination reactions, while tertiary halides are generally unsuitable.

  • Low Temperature: While the first alkylation may proceed at room temperature, the second, more challenging deprotonation and alkylation often require elevated temperatures to overcome the activation energy barrier.[1]

  • Moisture Contamination: Water can quench the enolate intermediate and hydrolyze the ester functionality.[3][4] Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

Q2: My primary product is the mono-alkylated ethyl cyanoacetate, with very little dialkylated product formed. How can I drive the reaction to completion?

A2: This is a common challenge and typically indicates that the second alkylation step is the bottleneck.

  • Stoichiometry of Reagents: Ensure you are using at least two equivalents of both the base and the alkylating agent. For the second alkylation, it is often beneficial to use a slight excess (e.g., 2.2 equivalents) of each.

  • Stepwise Base Addition: A highly effective strategy is sequential alkylation. First, add one equivalent of base and one equivalent of the first alkylating agent. Once TLC or GC-MS confirms the consumption of the starting material, add a second equivalent of base, followed by the second alkylating agent.[2] This ensures the enolate of the mono-alkylated species is formed efficiently before the second electrophile is introduced.

  • Increase Reaction Temperature: After the first alkylation is complete, increasing the temperature can provide the necessary energy to deprotonate the less acidic mono-alkylated intermediate and facilitate the second substitution.[1] For instance, reactions with K₂CO₃ might require heating to 120 °C for the second step.[1]

Q3: I'm observing significant amounts of an O-alkylation byproduct. How can I favor C-alkylation?

A3: The enolate of ethyl cyanoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation is a known side reaction.[5]

  • Choice of Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, preferentially react at the "soft" carbon center of the enolate. "Hard" electrophiles, like alkyl sulfates or tosylates, are more prone to react at the "hard" oxygen center. Stick to alkyl halides to maximize C-alkylation.[5]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation, leaving a "naked," more reactive enolate that may lead to more O-alkylation. In contrast, protic solvents like ethanol can form hydrogen bonds with the oxygen atom of the enolate, sterically shielding it and promoting C-alkylation.[5]

  • Counter-ion: Cations that associate more strongly with the enolate oxygen (like Li⁺) can reduce its nucleophilicity and favor C-alkylation.[5]

Q4: My reaction is producing an unexpected ester byproduct. What is happening?

A4: This is almost certainly due to transesterification. This side reaction occurs when the alkoxide base does not match the ester group of your substrate.[2][6] For example, using sodium methoxide (NaOMe) with ethyl cyanoacetate will result in a mixture of ethyl and methyl esters.

  • The Solution: Always match your base to your ester. For ethyl cyanoacetate, use sodium ethoxide (NaOEt) as the base, typically in ethanol as the solvent.[2][6] This ensures that even if transesterification occurs, the product remains unchanged.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the dialkylation of ethyl cyanoacetate?

A1: The reaction is a two-step sequential nucleophilic substitution.

  • First Deprotonation: A base removes an acidic α-proton from ethyl cyanoacetate. This proton is acidic because the resulting negative charge is stabilized by resonance across both the carbonyl (C=O) and nitrile (C≡N) groups.[2]

  • First Alkylation (S_N2): The resulting resonance-stabilized enolate ion acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction to form a new C-C bond and the mono-alkylated product.[2]

  • Second Deprotonation: A second equivalent of base removes the remaining, now less acidic, α-proton.

  • Second Alkylation (S_N2): The new enolate attacks a second molecule of the alkylating agent to yield the final α,α-dialkylated product.

Reaction_Mechanism Start Ethyl Cyanoacetate NC-CH2-COOEt Enolate1 Enolate Ion 1 (Resonance Stabilized) Start->Enolate1 + Base - H+ Monoalkyl Mono-alkylated Product NC-CHR-COOEt Enolate1->Monoalkyl + R-X - X- Enolate2 Enolate Ion 2 (Resonance Stabilized) Monoalkyl->Enolate2 + Base - H+ Dialkyl Dialkylated Product NC-CR2-COOEt Enolate2->Dialkyl + R-X - X- Troubleshooting_Workflow Start Low Dialkylation Yield Cause1 Mono-alkylation Predominates Start->Cause1 Cause2 Starting Material Remains Start->Cause2 Cause3 Byproducts Observed Start->Cause3 Sol1a Increase Base/Alkylating Agent Stoichiometry (>2 eq) Cause1->Sol1a Sol1b Increase Temperature for 2nd Alkylation Cause1->Sol1b Sol1c Use Sequential Addition Protocol Cause1->Sol1c Sol2a Use Stronger Base (e.g., NaH, LDA) Cause2->Sol2a Sol2b Use More Reactive Alkylating Agent (R-I > R-Br) Cause2->Sol2b Sol2c Increase Reaction Time/Temperature Cause2->Sol2c Sol3a O-Alkylation? -> Use Alkyl Halide Cause3->Sol3a Sol3b Transesterification? -> Match Base to Ester (NaOEt) Cause3->Sol3b Sol3c Hydrolysis? -> Use Anhydrous Conditions Cause3->Sol3c

Sources

Troubleshooting low yield in "Ethyl 2-butyl-2-cyanohexanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the user's language.### Technical Support Center: Troubleshooting Low Yield in Ethyl 2-butyl-2-cyanohexanoate Synthesis

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this sequential dialkylation reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to diagnose and resolve issues in your synthesis.

The synthesis of this compound is fundamentally a malonic ester-type synthesis, which involves the sequential alkylation of an active methylene compound, ethyl cyanoacetate, with two equivalents of a butyl halide.[1][2] While robust, this reaction is sensitive to several variables that can lead to incomplete reactions, side-product formation, and ultimately, diminished yields. This document provides a structured approach to identifying and rectifying these common pitfalls.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield is very low, and TLC/GC analysis shows a significant amount of unreacted ethyl cyanoacetate. What is the primary cause?

A: The presence of a large amount of starting material points to a failure in the initial deprotonation step. The α-hydrogens of ethyl cyanoacetate are acidic (pKa ≈ 13), but complete deprotonation to form the nucleophilic enolate is critical for the reaction to proceed.[3][4]

  • Causality & Solution:

    • Degraded or Insufficient Base: Alkoxide bases like sodium ethoxide (NaOEt) are highly hygroscopic and react with moisture, rendering them inactive. Similarly, sodium hydride (NaH) reacts violently with water. Ensure you are using a fresh, dry base from a newly opened container and that at least one full equivalent is used for the first alkylation step.[3]

    • Non-Anhydrous Conditions: Any moisture in your solvent or on your glassware will quench the base and the enolate as it forms. All glassware must be rigorously flame-dried or oven-dried before use, and anhydrous solvents are mandatory.[3]

    • Incorrect Base Strength: The base must be strong enough to deprotonate the ester. Sodium ethoxide is suitable, but for a more definitive and irreversible deprotonation, sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is often more effective.[5]

Q2: The first alkylation seems to work, but I'm isolating mostly the mono-alkylated intermediate (ethyl 2-cyanohexanoate) instead of the desired dialkylated product. How can I drive the second alkylation to completion?

A: This is a common challenge. The mono-alkylated intermediate is sterically more hindered, and its remaining α-hydrogen is slightly less acidic than the starting material's, making the second deprotonation and alkylation slower and more difficult.

  • Causality & Solution:

    • Insufficient Base for Step 2: To achieve dialkylation, a second full equivalent of base must be added after the first alkylation is complete.[1][5] A common procedural error is to add only one equivalent of base for the entire two-step sequence.

    • Reaction Time and Temperature: The second alkylation requires more forcing conditions. After adding the second equivalent of base and alkyl halide, consider increasing the reaction temperature (e.g., to 50-60 °C or reflux, depending on the solvent) and extending the reaction time.[6] Monitor the disappearance of the mono-alkylated intermediate by TLC or GC.

    • Stoichiometry of Alkylating Agent: Ensure you are using at least two full equivalents of the butyl halide for the overall reaction. A slight excess (e.g., 2.2 equivalents) can help drive the second, slower step to completion.

Q3: My reaction mixture turned dark brown or black, and the purified product is contaminated with byproducts, leading to a low isolated yield. What side reactions are occurring?

A: Dark coloration often indicates decomposition or polymerization, typically caused by overly harsh conditions or reactive impurities.

  • Causality & Solution:

    • Elimination Reactions: While 1-bromobutane is a primary halide and favors the desired SN2 reaction, high temperatures can promote the competing E2 elimination reaction, especially if the base is sterically hindered or if there are impurities.[4]

    • Base-Induced Ester Hydrolysis/Polymerization: At high temperatures, strong bases can catalyze self-condensation of the ester or hydrolysis if any water is present. To mitigate this, add the alkyl halide dropwise at a lower temperature (e.g., 0 °C) to control the initial exotherm before gently heating the reaction to completion.[5]

    • Transesterification: If you use sodium ethoxide as your base, your solvent must be ethanol. If you use sodium methoxide with an ethyl ester, you risk transesterification, leading to a mixture of products. Always match the alkoxide base to the ester group.[1]

Q4: I'm observing significant product loss during the aqueous work-up and purification. What are the best practices for isolation?

A: this compound is a relatively non-polar organic molecule. Product loss can occur due to emulsion formation during extraction or inefficient purification.

  • Causality & Solution:

    • Work-up Procedure: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3x).[5] To break up emulsions, wash the combined organic layers with brine. Always dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent.

    • Purification Technique: The crude product is an oil and is best purified by fractional vacuum distillation.[7] This is highly effective at removing non-volatile impurities and any remaining starting materials with different boiling points. If distillation is not providing sufficient purity, column chromatography on silica gel is a viable alternative.[7]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of this reaction? The reaction proceeds via the formation of a carbanion (enolate) stabilized by the adjacent cyano and ester groups. This nucleophilic enolate then attacks the electrophilic carbon of the butyl halide in an SN2 reaction.[4] The process is repeated to add the second butyl group.

FAQ 2: Why is it critical to use anhydrous conditions? Water reacts with both strong bases (like NaH and NaOEt) and the enolate intermediate. This quenches the reagents, preventing the reaction from proceeding and leading to significantly lower yields.[3]

FAQ 3: Can I perform this as a "one-pot" reaction by adding all reagents at once? Yes, this is typically performed as a one-pot, sequential addition synthesis. However, "all at once" is not advisable. The standard procedure involves forming the first enolate, adding the first equivalent of alkyl halide, allowing it to react, then adding the second equivalent of base followed by the second equivalent of alkyl halide.[6] This controlled, sequential addition helps manage the reaction's exothermicity and selectivity.

FAQ 4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an excellent tool. You should see the spot for ethyl cyanoacetate (starting material) disappear and be replaced by a new, higher Rf spot for the mono-alkylated product. Upon addition of the second equivalents of base and halide, this second spot should then gradually be replaced by a third, even higher Rf spot corresponding to the final dialkylated product.

Part 3: Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using sodium hydride for irreversible deprotonation.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl Cyanoacetate

  • 1-Bromobutane

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • First Deprotonation: Suspend Sodium Hydride (2.2 eq, 60% dispersion) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add Ethyl Cyanoacetate (1.0 eq) dropwise to the NaH suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation (hydrogen gas evolution will cease).

  • First Alkylation: Cool the mixture back to 0 °C. Add 1-Bromobutane (1.1 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (for THF) or ~60 °C (for DMF) for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Second Alkylation: After cooling the mixture back to 0 °C, add the second portion of 1-Bromobutane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat again to reflux or ~60 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the mono-alkylated intermediate.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound.

Part 4: Data & Visualization

Table 1: Troubleshooting Summary for Key Parameters
ParameterCommon IssueRecommended ActionRationale
Base Stoichiometry Incomplete reactionUse >2.0 equivalents of base for full dialkylation.[3]Each alkylation step consumes one equivalent of base.
Alkyl Halide Stoichiometry Unreacted intermediatesUse a slight excess of alkyl halide (e.g., 2.2 eq total).Drives the slower second alkylation step to completion.
Reaction Temperature Low conversion or side productsStart additions at 0 °C, then heat to 50-60 °C or reflux.[5][6]Controls initial exotherm and provides energy for the second, more difficult alkylation.
Solvent/Reagents Low yield despite correct stoichiometryEnsure use of anhydrous solvents and fresh, dry base.[3]Water quenches the base and the enolate, halting the reaction.
Reaction Time Incomplete second alkylationAllow for longer reaction times (2-4+ hours) after the second addition.The second alkylation is sterically hindered and kinetically slower.
Diagrams

Reaction_Pathway Start Ethyl Cyanoacetate Enolate1 Enolate Intermediate 1 Start->Enolate1 + Base (1 eq) Monoalkyl Ethyl 2-cyanohexanoate (Mono-alkylated) Enolate1->Monoalkyl + Butyl Bromide (1 eq) Enolate2 Enolate Intermediate 2 Monoalkyl->Enolate2 + Base (1 eq) Final This compound (Dialkylated Product) Enolate2->Final + Butyl Bromide (1 eq)

Caption: Sequential alkylation pathway for this compound synthesis.

Troubleshooting_Workflow decision decision issue issue start Low Yield Observed check_sm Starting Material (SM) Present? start->check_sm check_mono Mono-alkylated Product Present? check_sm->check_mono No issue_deprot Issue: Incomplete 1st Deprotonation Solution: - Use fresh/dry base - Ensure anhydrous conditions - Check base stoichiometry (≥1 eq) check_sm->issue_deprot Yes issue_alkyl2 Issue: Incomplete 2nd Alkylation Solution: - Add 2nd eq of base - Increase temp/time - Use excess alkyl halide check_mono->issue_alkyl2 Yes issue_side Issue: Side Reactions / Purification Loss Solution: - Control temperature - Optimize work-up - Use vacuum distillation check_mono->issue_side No

Caption: Troubleshooting logic for diagnosing low yield issues.

References

  • Ishizaki, M., et al. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Chemical Communications, 2007. Available at: [Link].

  • Google Patents. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
  • Google Patents. CN103922934A - Alkylation method of active methylene compound.
  • Ono, N., et al. Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 1978. Available at: [Link].

  • Wikipedia. Malonic ester synthesis. Available at: [Link].

  • Perrin, C., et al. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 2021. Available at: [Link].

  • Google Patents. US2655526A - Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters.
  • ResearchGate. Alkylation of active methylene compounds. Available at: [Link].

  • Grokipedia. Malonic ester synthesis. Available at: [Link].

  • Organic Syntheses. ETHYL n-BUTYLCYANOACETATE. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Material for Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides. Available at: [Link].

  • International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Available at: [Link].

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 2021. Available at: [Link].

  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available at: [Link].

  • Hessler, J.C. ALKYLATION OF CYANOACETIC ESTER. Journal of the American Chemical Society, 1913. Available at: [Link].

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link].

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link].

  • Wikipedia. Ethyl cyanoacetate. Available at: [Link].

  • Google Patents. EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
  • The University of Liverpool Repository. Iron-catalyzed alkylation of nitriles with alcohols. Available at: [Link].

  • Brainly.com. What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Available at: [Link].

  • ACS Publications. Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Organic Letters, 2019. Available at: [Link].

  • VEGSCI Inc. 2-Butyl-2-cyanohexanoic acid ethyl ester. Available at: [Link].

  • Google Patents. 112 UK Patent.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available at: [Link].

  • National Center for Biotechnology Information. Mthis compound. PubChem Compound Database. Available at: [Link].

  • Royal Society of Chemistry. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry, 2021. Available at: [Link].

  • National Center for Biotechnology Information. Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. ACS Catalysis, 2019. Available at: [Link].

Sources

Technical Support Center: Reaction Monitoring of Ethyl 2-Butyl-2-Cyanohexanoate Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of the synthesis of Ethyl 2-Butyl-2-Cyanohexanoate. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and efficient monitoring of this alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not just precise, but also scientifically sound and self-validating.

Section 1: Synthesis Pathway and Analytical Strategy

The synthesis of this compound is typically achieved via a sequential dialkylation of ethyl cyanoacetate, a classic application of carbanion chemistry.[1] Monitoring this reaction is critical for optimizing yield and minimizing impurities, as the process involves a starting material, a mono-alkylated intermediate, and the final di-alkylated product.

The Reaction:

  • Deprotonation: Ethyl cyanoacetate is deprotonated at the α-carbon using a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

  • First Alkylation: The enolate acts as a nucleophile, attacking a butyl halide (e.g., 1-bromobutane) to form ethyl 2-butylcyanoacetate.

  • Second Deprotonation & Alkylation: The process is repeated. The mono-alkylated product is deprotonated, and a second equivalent of the butyl halide is added to yield the target molecule, this compound.

The key analytical challenge is to resolve and quantify these three key species in a complex reaction mixture. GC-MS is the ideal technique for this, offering the necessary separation power and structural confirmation.[2][3]

Reaction_Pathway cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation SM Ethyl Cyanoacetate (Starting Material) INT Ethyl 2-butylcyanoacetate (Intermediate) SM->INT + Base + Butyl Halide PROD This compound (Product) INT->PROD + Base + Butyl Halide

Caption: Sequential alkylation pathway from starting material to final product.

Section 2: Core Protocol for GC-MS Reaction Monitoring

This protocol is designed to be a self-validating system through the inclusion of an internal standard and system suitability checks.

Step 1: Sample Preparation - The Critical First Step
  • Aliquot & Quench: At your desired time point, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into 1 mL of a suitable solvent (e.g., ethyl acetate) that contains a small amount of a weak acid like acetic acid.

    • Expert Insight: Quenching is non-negotiable. It instantly stops the reaction, providing a true snapshot of the mixture composition at that specific time. Failure to quench can lead to misleading results as the reaction may continue in the vial.

  • Internal Standard (IS) Addition: The quenching solvent should be pre-prepared with a known concentration of an internal standard. A suitable IS would be a stable, non-reactive compound with similar volatility to the analytes, such as dodecane or tridecane.

    • Expert Insight: The IS is the cornerstone of reliable quantification. It corrects for variations in injection volume, detector response, and sample workup, making your results more reproducible.[4]

  • Dilution & Filtration: Perform a serial dilution if necessary to bring the analyte concentrations within the linear range of the detector. Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.[5]

Step 2: Recommended GC-MS Parameters

The following parameters serve as a robust starting point. Optimization may be required based on your specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides excellent electronic pneumatic control for stable retention times.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase provides good selectivity for this class of compounds and is robust enough for routine use. "MS" designation ensures low column bleed.
Inlet Type & Temp Split/Splitless, 250 °CProtects thermally labile compounds. A higher temperature ensures efficient vaporization of the product.
Injection Mode 1 µL, Splitless (with a 0.75 min purge time)Splitless mode is crucial for detecting low-level intermediates. The purge time is optimized to transfer the maximum amount of sample to the column without introducing excessive solvent.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides optimal separation efficiency. Constant flow mode ensures retention times remain stable throughout the temperature program.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.The initial hold allows for solvent focusing. The ramp rate is designed to provide separation between the starting material, intermediate, and product.
MS System Agilent 5977 or equivalentA single quadrupole mass spectrometer is sufficient for this analysis.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp 150 °CStandard temperature to prevent contamination.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.[6]
Acquisition Mode Scan (m/z 40-400)A wide scan range ensures detection of all expected analytes and potential byproducts.
Step 3: Data Interpretation
  • Peak Identification: Identify the peaks for the starting material, intermediate, product, and internal standard based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragments.

  • Reaction Progress Calculation: Calculate the response factor for each component relative to the internal standard. Monitor the reaction by plotting the relative peak area (Analyte Area / IS Area) of each component against time. A successful reaction will show the starting material decreasing, the intermediate appearing and then decreasing, and the final product increasing over time.

Section 3: Frequently Asked Questions (FAQs)

Q: Why use GC-MS over other techniques like TLC or NMR for reaction monitoring? A: While TLC is a quick qualitative tool, it lacks the resolution to easily separate the intermediate and product and provides no structural information.[7] NMR can provide detailed structural data but is less sensitive and has lower throughput than GC-MS.[2] GC-MS offers the perfect balance of sensitivity, speed, and specificity, allowing you to resolve all components and confirm their identity via mass spectra in a single run.

Q: How do I confirm the identity of my product peak if it's not in the commercial libraries? A: The EI mass spectrum will provide key structural clues. Look for a molecular ion (M+) at m/z 225. Also, expect to see characteristic fragments corresponding to the loss of an ethyl group (-29), an ethoxy group (-45), and butyl chains (-57). The fragmentation pattern is a reliable fingerprint for the molecule.

Q: Can I get an absolute quantitative yield from this GC-MS method? A: Yes, but it requires creating a calibration curve. To do this, you must first synthesize and purify authentic standards of your starting material, intermediate, and final product. You would then prepare a series of solutions with known concentrations of each standard and the internal standard, run them on the GC-MS, and plot the relative peak area versus concentration to determine the response factor for each analyte.

Section 4: Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Troubleshooting_Workflow Problem Poor Chromatographic Result (e.g., Tailing, Broad Peaks) Check_Syringe Step 1: Check Syringe & Sample Prep Problem->Check_Syringe Check_Inlet Step 2: Check Inlet (Septum, Liner, Temp) Check_Syringe->Check_Inlet If problem persists Solution Problem Resolved Check_Syringe->Solution Issue Found Check_Column Step 3: Check Column (Installation, Contamination) Check_Inlet->Check_Column If problem persists Check_Inlet->Solution Issue Found Check_Method Step 4: Check Method (Flow Rate, Temp Program) Check_Column->Check_Method If problem persists Check_Column->Solution Issue Found Check_Method->Solution Issue Found

Caption: A systematic workflow for troubleshooting common GC issues.

Chromatography & Peak Shape Issues

Q: I'm seeing significant peak tailing, especially for the ethyl cyanoacetate starting material. What's the cause? A: Peak tailing for polar or active compounds is a classic sign of unwanted interactions in the sample flow path.[8]

  • Cause 1: Active Sites in the Inlet. The glass inlet liner may have active silanol groups that interact with the polar nitrile and ester groups.

  • Solution 1: Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can also help trap non-volatile residues and promote better vaporization.[9]

  • Cause 2: Column Contamination. The front end of the GC column can become contaminated with non-volatile reaction byproducts.

  • Solution 2: Trim the first 10-15 cm from the front of the column and re-install it. This often removes the most contaminated section.[8]

Q: My product and the mono-alkylated intermediate are co-eluting or poorly resolved. How can I improve separation? A: This is a common method optimization challenge.

  • Cause 1: Inadequate Temperature Program. A fast temperature ramp may not provide enough time for the column to separate structurally similar compounds.

  • Solution 1: Decrease the oven ramp rate (e.g., from 15°C/min to 10°C/min). This increases the time the analytes spend interacting with the stationary phase, improving resolution.[8]

  • Cause 2: Incorrect Column Phase. While a 5% phenyl column is a good start, a more polar column might be needed if resolution is still poor.

  • Solution 2: Consider a column with a higher phenyl content (e.g., a DB-17ms) to enhance separation based on subtle polarity differences.

Q: My retention times are drifting from one run to the next. What's wrong? A: Retention time instability points to a problem with the system's pneumatics or temperature control.

  • Cause 1: Leaks. A small leak at the inlet septum or column fittings is the most common culprit.

  • Solution 1: Check for leaks using an electronic leak detector. Replace the septum and re-tighten the column nut (be careful not to over-tighten). A stable system is critical for reliable analysis.[9]

  • Cause 2: Unstable Carrier Gas Flow. The gas regulator on the cylinder or the instrument's electronic pressure control may be faulty.

  • Solution 2: Verify that the tank pressure is adequate and check your instrument's diagnostic logs for pressure-related errors.

Detector and Sensitivity Issues

Q: My overall signal intensity is decreasing after several injections. What should I check? A: This indicates a progressive contamination of the system.

  • Cause 1: Inlet Liner Contamination. Non-volatile components from the reaction mixture (e.g., salts, base) are accumulating in the liner.

  • Solution 1: Replace the inlet liner. This should be part of regular maintenance when analyzing complex mixtures.[9]

  • Cause 2: MS Ion Source Contamination. Over time, column bleed and sample components can coat the ion source, reducing its efficiency.

  • Solution 2: The ion source will require cleaning. This is a more involved maintenance procedure, so always address inlet and column issues first. A tune report showing high background or poor ion ratios can confirm a dirty source.[10]

Q: I don't see a molecular ion (m/z 225) in the mass spectrum for my product. Is my analysis failing? A: Not necessarily. This is common in electron ionization.

  • Cause: EI is a high-energy ionization technique that can cause extensive fragmentation, especially for molecules without a highly stable structural feature like an aromatic ring. The molecular ion may be very low in abundance or absent altogether.

  • Solution: Rely on the fragmentation pattern for identification. The pattern itself is a highly reproducible fingerprint. If a molecular ion is absolutely required, you would need to use a soft ionization technique like Chemical Ionization (CI), though this is often not necessary for routine monitoring.[11]

References

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  • Waters Corporation, "Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry," Waters Corporation Application Note.

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  • LookChem, "What is Reaction Monitoring," LookChem.

  • MDPI, "Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique," MDPI.

  • R. Goodacre et al., "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?," Metabolites.

  • Aviv Analytical, "Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI," Aviv Analytical Blog.

  • MDPI, "Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS," MDPI.

  • Restek, "GC Troubleshooting Guide," Restek Corporation.

  • PubMed, "Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient," PubMed.

  • ResearchGate, "(PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation)," ResearchGate.

  • Agilent Technologies, "How to Troubleshoot and Improve your GC/MS," YouTube.

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  • ResearchGate, "Appendix B: GC/MS Troubleshooting Quick Reference," ResearchGate.

  • Sigma-Aldrich, "GC Troubleshooting," Sigma-Aldrich (Merck).

  • PubChem, "this compound," National Center for Biotechnology Information.

  • Journal of Chemical and Pharmaceutical Research, "Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives," JOCPR.

  • SciSpace, "Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate," SciSpace.

  • MDPI, "Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry," MDPI.

  • BLD Pharm, "67105-41-3|this compound," BLD Pharm.

  • Google Patents, "CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid," Google Patents.

  • ChemicalBook, "tert-Butyl peroxy-2-ethylhexanoate synthesis," ChemicalBook.

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Removal of unreacted starting materials from "Ethyl 2-butyl-2-cyanohexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 2-butyl-2-cyanohexanoate

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of unreacted starting materials from your product.

Introduction

The synthesis of this compound typically involves the dialkylation of ethyl cyanoacetate with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in the presence of a base like sodium ethoxide.[1] A common challenge in this synthesis is the presence of unreacted starting materials in the final product mixture. This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

The primary impurities are typically unreacted starting materials:

  • Ethyl cyanoacetate: The initial nucleophile in the reaction.

  • Butyl halide (e.g., 1-bromobutane): The electrophilic alkylating agent.

  • Mono-alkylated intermediate (Ethyl 2-cyanohexanoate): The product of the first alkylation step.

The presence and quantity of these impurities will depend on the reaction stoichiometry and conditions.

Q2: I have a significant amount of unreacted ethyl cyanoacetate. What is the best way to remove it?

The removal of unreacted ethyl cyanoacetate can be approached using several methods, depending on the scale of your reaction and the desired purity.

Method 1: Aqueous Work-up (Liquid-Liquid Extraction)

This is the first line of defense for removing polar impurities. Ethyl cyanoacetate has some water solubility, which can be exploited.

  • Rationale: An aqueous wash can help partition the more polar ethyl cyanoacetate into the aqueous phase, while your less polar product, this compound, remains in the organic layer.[2]

Method 2: Fractional Distillation under Reduced Pressure

This method is highly effective for separating compounds with different boiling points, especially on a larger scale.

  • Rationale: There is a significant difference in the boiling points of ethyl cyanoacetate and this compound, allowing for their separation by distillation.[3][4]

Method 3: Column Chromatography

For high-purity requirements and smaller scales, column chromatography offers excellent separation.

  • Rationale: The polarity difference between the product and unreacted ethyl cyanoacetate allows for their separation on a silica gel column.[2]

Q3: How can I remove the unreacted butyl halide from my reaction mixture?

Unreacted butyl halide is a common non-polar impurity.

Method 1: Distillation

Similar to the removal of ethyl cyanoacetate, distillation is an effective method.

  • Rationale: Butyl halides have significantly lower boiling points than the product, making them easy to remove as the first fraction during distillation.

Method 2: Chemical Scavenging (for trace amounts)

For small amounts of residual alkyl halide, a nucleophilic scavenger can be employed.[5]

  • Rationale: A scavenger will react with the electrophilic alkyl halide to form a new compound that is more easily removed by extraction or chromatography.[5] This is particularly useful when distillation is not feasible or for achieving very high purity.

Q4: I'm observing an emulsion during my aqueous work-up. How can I resolve this?

Emulsion formation is a common issue, especially when basic solutions are used in the work-up.

  • Solution: Adding brine (a saturated aqueous solution of NaCl) can help break the emulsion.[2] The increased ionic strength of the aqueous phase reduces the solubility of organic components and promotes layer separation.[2] Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.[2]

Experimental Protocols

Here are detailed step-by-step protocols for the key purification techniques.

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove water-soluble impurities, including salts and a portion of the unreacted ethyl cyanoacetate.

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash with Water: Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Add an equal volume of brine and shake gently to break any emulsions and further remove water from the organic layer.[2] Allow the layers to separate and discard the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Protocol 2: Fractional Vacuum Distillation

This protocol is ideal for separating the product from both unreacted ethyl cyanoacetate and butyl halide on a larger scale.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Crude Product: Place the crude product (obtained after aqueous work-up) in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Butyl Halide): Collect the low-boiling fraction, which will primarily be the unreacted butyl halide.

    • Fraction 2 (Ethyl Cyanoacetate): As the temperature increases, collect the fraction corresponding to the boiling point of ethyl cyanoacetate.

    • Fraction 3 (Product): Collect the final fraction at the boiling point of this compound.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure good separation.

Protocol 3: Flash Column Chromatography

This protocol is recommended for achieving high purity on a smaller scale.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Begin eluting the column with the chosen solvent system.

    • The less polar butyl halide will elute first.

    • The product, this compound, will elute next.

    • The more polar ethyl cyanoacetate will elute last.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes the physical properties of the product and potential impurities, which is crucial for planning purification, especially by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 225.33[6]258.5 ± 8.0 (Predicted)[4]
Ethyl Cyanoacetate113.12206-207 (at 760 mmHg)[3]
1-Bromobutane137.02101-102 (at 760 mmHg)
Ethyl 2-cyanohexanoate169.22298.52 (Rough estimate)[7]

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Removal of salts & water-soluble impurities distillation Fractional Vacuum Distillation workup->distillation For large scale chromatography Column Chromatography workup->chromatography For high purity/small scale pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Decision Tree for Purification Method Selection

This diagram provides a decision-making framework for selecting the most appropriate purification strategy.

DecisionTree start Impurity Removal Required? scale Reaction Scale? start->scale Yes workup_only Aqueous Work-up Sufficient start->workup_only No (minor impurities) purity Purity Requirement? scale->purity Large (>5g) chromatography Column Chromatography scale->chromatography Small (<5g) distillation Fractional Vacuum Distillation purity->distillation Moderate purity->chromatography High

Caption: Decision tree for selecting a purification method.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296279, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
  • Google Patents. (n.d.). CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Organic Syntheses. (n.d.). Ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US2553065A - Process for the preparation of alkyl cyanoacetates.
  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644171, Mthis compound. Retrieved from [Link]

  • A Comprehensive Guide. (2025, June 16). Purification Techniques in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). GB2583135A - Process for preparing cyanoacetates.

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Preventing byproduct formation in cyanoacetate alkylation

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for cyanoacetate alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the prevention of byproduct formation during the alkylation of cyanoacetates. The following information is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure method robustness and scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyanoacetate alkylation and what causes them?

A1: The most prevalent byproducts in cyanoacetate alkylation are dialkylated products.[1] This occurs because the mono-alkylated product still possesses a weakly acidic proton which can be removed by the base, leading to a second alkylation.[1] Other significant byproducts include O-alkylation products, which arise from the ambident nature of the enolate intermediate, and products from competing elimination (E2) reactions, especially when using secondary or tertiary alkyl halides.[1] Additionally, if an alkoxide base is used that does not match the ester's alkyl group (e.g., sodium methoxide with ethyl cyanoacetate), transesterification can occur, resulting in a mixture of undesired esters.[1][2]

Q2: How does the choice of base influence the outcome of the reaction?

A2: The base is a critical parameter. It must be strong enough to deprotonate the cyanoacetate to form the enolate, but its properties can direct the reaction towards or away from byproduct formation. For instance, using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) can minimize side reactions like transesterification.[2] Sodium hydride (NaH) is another strong, non-nucleophilic base that avoids transesterification but requires careful handling due to its flammability.[2] When using alkoxide bases, it is crucial to match the alkoxide to the ester (e.g., sodium ethoxide for ethyl cyanoacetate) to prevent transesterification.[2]

Q3: Can the solvent choice impact the ratio of C-alkylation to O-alkylation?

A3: Absolutely. The solvent plays a key role in solvating the enolate and the counter-ion, which in turn influences the nucleophilicity of the carbon and oxygen atoms. Polar, aprotic solvents like DMF or DMSO are good cation solvators, which can leave a more "naked" and reactive enolate, potentially favoring O-alkylation.[3] In contrast, polar, protic solvents can hydrogen-bond with the oxygen atom of the enolate, sterically hindering O-alkylation and thus favoring C-alkylation.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.

Problem: Significant Dialkylation Observed

Symptoms:

  • GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of the dialkylated product.

  • NMR analysis of the crude product shows a disappearance of the alpha-proton signal of the mono-alkylated product and the appearance of new signals corresponding to the second alkyl group.

  • Purification is difficult, and the yield of the desired mono-alkylated product is low.

Root Cause Analysis: Dialkylation occurs when the mono-alkylated product, which is also acidic, is deprotonated by the base and reacts with another equivalent of the alkylating agent. This is especially problematic if the reaction conditions favor the formation of the second enolate.

Mitigation Strategies:

  • Stoichiometry Control: A primary strategy is to use an excess of the cyanoacetate starting material relative to the alkylating agent.[1][4] This increases the probability that the base will deprotonate an unreacted starting material molecule rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing the cyanoacetate and base ensures that the concentration of the alkylating agent is always low. This kinetically disfavors the second alkylation.

  • Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity for mono-alkylation.

Experimental Protocol to Minimize Dialkylation:

  • To a solution of ethyl cyanoacetate (1.2 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Slowly add the alkyl halide (1.0 equivalent) dropwise via a syringe pump over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem: Competing O-Alkylation Detected

Symptoms:

  • Presence of an unexpected isomer in the crude product, often with a similar mass but different retention time in chromatography.

  • ¹H NMR may show characteristic signals for a ketene acetal (O-alkylated product), such as a vinyl proton.[1]

  • IR spectroscopy might show a change in the C=O and C≡N stretching frequencies.

Root Cause Analysis: The enolate of cyanoacetate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[1] The regioselectivity of the alkylation (C- vs. O-) is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.[3][5] Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer carbon center.[6]

Mitigation Strategies:

FactorTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Undesired)
Solvent Polar, protic (e.g., ethanol)Polar, aprotic (e.g., DMF, DMSO)[3]
Counter-ion Smaller, more coordinating (e.g., Li⁺)Larger, less coordinating (e.g., K⁺)[3]
Electrophile Softer (e.g., Alkyl iodides)Harder (e.g., Alkyl chlorides, triflates)[6]

Experimental Protocol to Favor C-Alkylation:

  • Dissolve ethyl cyanoacetate (1.0 equivalent) in ethanol.

  • Add a solution of sodium ethoxide (1.05 equivalents) in ethanol at room temperature.

  • After stirring for 15 minutes, add the alkyl iodide (1.1 equivalents).

  • Heat the reaction mixture to a gentle reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired C-alkylation pathway versus the undesired dialkylation and O-alkylation pathways.

C_Alkylation_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Desired Product Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Intermediate Cyanoacetate->Enolate + Base Base Base (e.g., NaOEt) AlkylHalide Alkyl Halide (R-X) C_Alkylated Mono-C-Alkylated Product Enolate->C_Alkylated + R-X (C-Attack)

Caption: Desired C-Alkylation Pathway.

Side_Reactions cluster_dialkylation Dialkylation Byproduct cluster_o_alkylation O-Alkylation Byproduct Enolate Enolate Intermediate Mono_Alkylated Mono-C-Alkylated Product Enolate->Mono_Alkylated C-Attack (Desired) O_Alkylated O-Alkylated Product (Ketene Acetal) Enolate->O_Alkylated O-Attack (Undesired) Second_Enolate Second Enolate Mono_Alkylated->Second_Enolate + Base Di_Alkylated Di-Alkylated Product Second_Enolate->Di_Alkylated + R-X

Caption: Competing Side Reaction Pathways.

References

  • Sciencemadness.org. (2018). Malonic Ester Synthesis. Side reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Weiss, D. (2016). Regioselective Asymmetric Allylic Alkylation Reaction of α‐Cyanoacetates Catalyzed by a Heterobimetallic Platina‐/Palladacycle. European Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Hessler, J. C. (1913). ALKYLATION OF CYANOACETIC ESTER. Journal of the American Chemical Society, 35(7), 990-995.
  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alkyl cyanoacetates.
  • Google Patents. (n.d.). Process for preparing cyanoacetates.
  • Google Patents. (n.d.). Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters.
  • Google Patents. (n.d.). Process for the production of cyanoacetic acid.

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Technical Support Center: Scale-Up Synthesis of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-butyl-2-cyanohexanoate. This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from the laboratory to pilot or production scale. The target molecule, while named this compound in some literature and commercial sources[1][2][3][4], is more systematically known as Ethyl 2,2-dibutylcyanoacetate . Its synthesis involves the sequential dialkylation of ethyl cyanoacetate with a butyl halide, typically in the presence of a strong base like sodium ethoxide.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges associated with this process, including managing strong exotherms, controlling side reactions, and achieving high purity on a large scale.

Section 1: Synthesis Workflow and Critical Control Points

The scale-up of this dialkylation reaction requires careful management of several key stages. The process involves the deprotonation of an acidic methylene proton, followed by two successive nucleophilic substitution (SN2) reactions. Each step presents unique challenges in a large-scale setting.

Synthesis_Workflow cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification raw_materials Raw Materials - Ethyl Cyanoacetate - Butyl Halide (e.g., n-BuBr) - Sodium Ethoxide (Solid or Solution) - Solvent (e.g., Ethanol, THF) reactor_prep Reactor Preparation - Inert Atmosphere (N2 Purge) - Dry & Clean Reactor - Set Jacket Temperature raw_materials->reactor_prep charge_base Charge Base & Solvent (CCP-1: Moisture Control) reactor_prep->charge_base charge_ester Controlled Addition of Ethyl Cyanoacetate charge_base->charge_ester charge_alkyl_halide Controlled Addition of Butyl Halide (2+ eq.) (CCP-2: Exotherm Control) charge_ester->charge_alkyl_halide reaction_hold Reaction Hold & Monitoring (IPC: GC/TLC for Conversion) charge_alkyl_halide->reaction_hold quench Reaction Quench (e.g., Water, NH4Cl) (CCP-3: Emulsion Avoidance) reaction_hold->quench phase_sep Phase Separation quench->phase_sep solvent_removal Solvent Removal (Rotary Evaporation / Distillation) phase_sep->solvent_removal distillation Fractional Vacuum Distillation (CCP-4: Purity & Thermal Stability) solvent_removal->distillation final_product Final Product This compound (QC: Purity, Identity) distillation->final_product

Caption: High-level workflow for the synthesis of this compound, highlighting Critical Control Points (CCPs).

Section 2: Troubleshooting Guide

Problem Area: Low Yield & Incomplete Conversion

Q: My reaction has stalled with a significant amount of mono-alkylated intermediate (Ethyl 2-cyanohexanoate) remaining. Increasing reaction time isn't improving the conversion to the dialkylated product. What is the likely cause?

A: This is a classic challenge in sequential dialkylation and typically points to an issue with the second alkylation step, which is sterically more hindered and kinetically slower than the first. The primary causes are:

  • Insufficient Base: The most common cause. You need at least two full equivalents of base to drive the reaction to completion: one for the starting ethyl cyanoacetate and one for the mono-alkylated intermediate. On scale-up, base activity can be compromised by atmospheric moisture, leading to partial hydrolysis into sodium hydroxide, which is less effective for this deprotonation.[5] Always assay your base before use and consider using a slight excess (e.g., 2.1-2.2 equivalents).

  • Poor Mass Transfer (Mixing): As the reaction progresses, the viscosity of the medium can change. Inadequate agitation can create localized "hot spots" or areas of poor reagent distribution, preventing the base from efficiently deprotonating the mono-alkylated intermediate. Ensure your reactor's agitation is sufficient for the vessel geometry and batch volume.

  • Premature Quenching: If the reaction is quenched based on the disappearance of the starting material alone, a significant portion of the mono-alkylated product will remain. In-process controls (IPC) using GC or HPLC are crucial to track the disappearance of the mono-alkylated species, not just the starting ester.

  • Low Reaction Temperature: While necessary for controlling the initial exotherm, if the temperature is too low during the second, slower alkylation step, the reaction rate may be insufficient to achieve full conversion in a practical timeframe. A temperature ramp after the initial exothermic phase can be an effective strategy.

Problem Area: Impurity Profile & Product Quality

Q: My crude product contains a significant amount of an impurity that I suspect is the saponified acid. How can I confirm this and prevent its formation?

A: Formation of 2-butyl-2-cyanohexanoic acid is a common side reaction caused by hydrolysis of the ethyl ester.

  • Cause: This occurs when the ester is exposed to strong base (like unreacted sodium ethoxide or sodium hydroxide from moisture exposure) and water. Water can be introduced from wet solvents, reagents, or atmospheric leaks into the reactor.[6] The hydrolysis is often exacerbated during aqueous work-up if the pH remains high for an extended period.

  • Confirmation: The acid impurity can be identified by LC-MS or by extracting a sample of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). Acidification of the aqueous layer should precipitate the acid, which can then be analyzed.

  • Prevention:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Maintain a robust inert atmosphere (e.g., dry nitrogen) throughout the reaction and work-up.[7]

    • Controlled Quench: Quench the reaction by adding the reaction mixture to chilled water or a slightly acidic solution (e.g., ammonium chloride) rather than adding water directly to the hot, basic reaction mass. This rapidly neutralizes the base and minimizes contact time.

    • Temperature Control During Work-up: Keep the temperature low during the aqueous work-up to reduce the rate of hydrolysis.

Q: My final, distilled product is yellow to brown. What causes this discoloration, and how can it be avoided?

A: Discoloration is typically a sign of thermal decomposition or base-catalyzed side reactions.

  • Cause 1: Thermal Decomposition: this compound, like many heavily substituted cyanoacetates, has limited thermal stability. Overheating during the final vacuum distillation is a primary cause of color formation.[8] This is especially problematic if high-boiling impurities require high pot temperatures for their removal.

  • Cause 2: Residual Base: If the work-up fails to completely remove the base, trace amounts can catalyze decomposition and polymerization reactions at elevated distillation temperatures.

  • Mitigation Strategies:

    • Efficient Vacuum: Use a high-capacity vacuum pump to lower the boiling point of the product, allowing distillation at a lower pot temperature.

    • Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to improve the separation between your product and higher-boiling impurities, which avoids the need to "push" the distillation at excessively high temperatures.[9]

    • Thorough Work-up: Ensure the crude product is thoroughly washed to neutrality before distillation. A final wash with brine can help break emulsions and remove residual water and salts.

    • Consider a "Stripping" Step: A preliminary, quick distillation or steam stripping can remove unreacted butyl halide and other volatile impurities before the main fractional distillation.[8]

Problem Area: Process & Safety

Q: The reaction exotherm is very aggressive and difficult to control, especially during the initial addition of the alkylating agent. How can we manage this safely on a large scale?

A: This reaction is notoriously exothermic, and loss of thermal control can lead to a runaway reaction, solvent boiling, and over-pressurization of the reactor. Managing this is a critical process safety issue.[10]

  • Reverse Addition: Instead of adding the alkylating agent to the mixture of base and ethyl cyanoacetate, consider a "reverse addition." Add the base (sodium ethoxide solution) slowly to a solution of the ethyl cyanoacetate and the butyl halide. This ensures the enolate is consumed as it is formed, preventing its accumulation and a subsequent rapid, uncontrolled reaction.

  • Semi-Batch Operation: The addition of the limiting reagent (either the base or the alkylating agent) must be done slowly and controllably. The addition rate should be tied to the reactor's cooling capacity. Use a dosing pump and monitor the internal and jacket temperatures closely. Stop the addition immediately if the temperature difference (ΔT) between the reactor and the jacket exceeds a predetermined safety limit.

  • Sufficient Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction. Perform a reaction calorimetry study on a lab scale to determine the heat of reaction and the required cooling duty for the intended scale.[10]

  • Solvent Choice: The solvent acts as a heat sink. Ensure there is sufficient solvent volume to absorb the heat generated without a drastic temperature rise. A solvent with a higher boiling point can provide a larger safety margin, but this must be balanced with work-up and removal considerations.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal base and stoichiometry for this dialkylation? A: Sodium ethoxide (EtONa) is the most common and cost-effective base for this transformation.[1] It is typically used as a 21% solution in ethanol or as a solid. For complete dialkylation, a minimum of 2.0 equivalents of active base is required. In practice, using 2.1 to 2.2 equivalents is recommended to compensate for any titration losses due to moisture. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is also effective, often providing faster reactions at room temperature, but it is significantly more expensive for large-scale production.[11]

Q: What are the best practices for handling and charging sodium ethoxide on an industrial scale? A: Sodium ethoxide is highly reactive and requires specific handling procedures.[5][12]

  • Solid EtONa: It is hygroscopic and pyrophoric in moist air. It must be handled under a strict inert atmosphere (nitrogen or argon). Use a glove box or a contained charging system. It can form fine dust, which is a respiratory and explosion hazard, so appropriate PPE and grounding of equipment are essential.[13]

  • EtONa Solution (21% in Ethanol): This is often preferred for easier handling on a large scale. However, it is highly flammable.[14] Use explosion-proof equipment, ground all vessels and transfer lines, and use spark-proof tools. The solution is also corrosive and will cause severe burns. Full PPE (face shield, chemical-resistant gloves, and clothing) is mandatory.[14]

Q: What are the typical work-up and purification protocols for this product? A: A standard protocol involves:

  • Quenching: Slowly transfer the reaction mixture into a separate vessel containing cold water or a dilute aqueous solution of ammonium chloride to neutralize the excess base.

  • Extraction: If a water-miscible solvent like ethanol was used, much of the product may separate as an oil. An extraction with a water-immiscible solvent like toluene or methyl tert-butyl ether (MTBE) is then performed.

  • Washing: The organic layer is washed sequentially with water and then brine to remove inorganic salts and residual water. Check the pH of the aqueous layer to ensure it is neutral.

  • Drying & Concentration: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and filtered. The solvent is then removed under reduced pressure.

  • Purification: The crude oil is purified by fractional vacuum distillation .[8] Due to the high boiling point of the product, a good vacuum (<10 mmHg) is essential to keep the distillation temperature below the point of thermal decomposition (typically <180-200°C).

Section 4: Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized based on laboratory and pilot-plant specific conditions and safety assessments.

Protocol 1: Scale-Up Synthesis of this compound (Illustrative 10 mol scale)
  • Reactor Preparation: Charge a 50 L, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with anhydrous ethanol (15 L). Purge the reactor with dry nitrogen for 30 minutes.

  • Base Charging: Under a strong nitrogen counter-flow, carefully charge solid sodium ethoxide (1.50 kg, 22.0 mol, 2.2 eq.). Stir until dissolved. The process is exothermic; maintain the temperature below 30°C. Alternatively, charge a commercial 21% solution of sodium ethoxide in ethanol (7.2 kg, 22.0 mol).

  • Ester Addition: Begin controlled addition of ethyl cyanoacetate (1.13 kg, 10.0 mol, 1.0 eq.) via a dosing pump over 1 hour, maintaining the internal temperature between 25-30°C using jacket cooling.

  • Alkylating Agent Addition: After the ester addition is complete, begin the slow, subsurface addition of n-butyl bromide (3.01 kg, 22.0 mol, 2.2 eq.) over 4-6 hours. This step is highly exothermic. Maintain the internal temperature at 40-45°C. The addition rate must be strictly controlled by the cooling capacity of the reactor.

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at 50-55°C for 2-4 hours, or until IPC (GC analysis) shows <1% of the mono-alkylated intermediate remaining.

  • Work-up:

    • In a separate 100 L vessel, prepare a solution of ammonium chloride (1.2 kg) in water (20 L) and cool to 10°C.

    • Slowly transfer the completed reaction mixture into the chilled quench solution with vigorous stirring.

    • Add toluene (10 L) and stir for 15 minutes. Stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer. Wash the upper organic layer with water (2 x 10 L) and then saturated brine (1 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a distillation apparatus with a suitable-sized round-bottom flask, a 30-50 cm vacuum-jacketed Vigreux column, a distillation head with a thermocouple, a condenser, and a fraction collector. Ensure all joints are well-sealed for high vacuum.

  • Distillation:

    • Charge the crude oil to the distillation flask.

    • Slowly apply vacuum, aiming for a pressure of 1-5 mmHg.

    • Gently heat the pot using a heating mantle.

    • Collect a forerun fraction, which may contain residual solvent and unreacted butyl bromide.

    • Slowly increase the heating to distill the main product fraction. The boiling point will depend on the vacuum level (approx. 130-140°C @ 5 mmHg). Collect fractions with a purity of >98% (by GC).

    • Monitor the pot temperature. Do not allow it to exceed 190°C to prevent decomposition. Stop the distillation when the product rate slows or if discoloration of the distillate occurs.

Section 5: Data Summary Tables

Table 1: Comparison of Common Base/Solvent Systems
BaseSolventTypical Temp.ProsCons
Sodium Ethoxide Ethanol40-60°CLow cost, readily available.Highly exothermic, requires careful moisture control, flammable solvent.[14]
Sodium Hydride THF / DMF25-50°CVery strong base, drives reaction well.H₂ gas evolution (flammable), requires mineral oil dispersion, difficult to handle.
Potassium Carbonate DMF / Acetone60-80°CMilder, easier to handle, less exothermic.Slower reaction times, may require a phase-transfer catalyst, higher temperatures needed.
DBU CH₂Cl₂ / THF20-30°CFast, homogenous reaction at room temp.[11]High cost, difficult to remove during work-up.
Table 2: Typical Impurity Profile and Mitigation
ImpuritySourceMitigation Strategy
Ethyl 2-cyanohexanoate Incomplete reaction (mono-alkylation)Use ≥2.1 eq. of base, ensure sufficient reaction time/temp, monitor by GC.
n-Butyl Bromide Excess reagentRemove during solvent stripping and in the forerun of the distillation.
Dibutyl Ether Reaction of EtONa with n-BuBrMinimized by adding n-BuBr to the enolate; difficult to remove by distillation.
2-Butyl-2-cyanohexanoic acid Ester hydrolysis (saponification)Strict anhydrous conditions, rapid and cold neutral quench.[6]
Butene E2 Elimination of n-BuBrKeep reaction temperature as low as feasible (e.g., <60°C).

Section 6: References

  • Vertex AI Search. (2026). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Solid Sodium Ethoxide: Properties, Uses, and Safety Considerations.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium ethoxide, 21% in ethanol.

  • ChemicalBook. (2025). Sodium ethoxide - Safety Data Sheet.

  • Google Patents. (CN114380681A). Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.

  • Amazon S3. (2024). SODIUM ETHOXIDE. 95% - Safety Data Sheet.

  • Science Ready. (2026). Fisher Esterification, Reflux, Isolation and Purification of Esters.

  • Chempedia - LookChem. (2026). General procedures for the purification of Esters.

  • CAMEO Chemicals - NOAA. (2026). ETHYL CYANOACETATE.

  • Google Patents. (US3661972A). Purification of high boiling esters.

  • Google Patents. (US3513078A). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.

  • PubChem - NIH. (2026). This compound | C13H23NO2 | CID 296279.

  • Paulsen, M. H., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances.

  • Mettler Toledo. (2026). Chemical Process Safety | Techniques & Equipment.

  • ResearchGate. (2016). Scheme 3 Dialkylation of methyl cyanoacetate 2.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of Ethyl 2-butyl-2-cyanohexanoate by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Synthesis

Ethyl 2-butyl-2-cyanohexanoate (C13H23NO2, Molar Mass: 225.33 g/mol ) is a multifunctional organic compound whose utility in pharmaceutical synthesis and specialty chemical manufacturing is growing.[1] Its structure, featuring an ester, a nitrile, and a quaternary carbon, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to a range of impurities such as starting materials, by-products from side reactions, or degradation products. For researchers and drug development professionals, ensuring the purity of such intermediates is not merely a quality control step; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of this compound. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool, detailing a robust methodology and the rationale behind its parameters. Furthermore, we will compare its performance against orthogonal methods—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—to construct a self-validating system for comprehensive purity assessment.

Part 1: The Workhorse of Volatile Analysis - GC-MS

Gas Chromatography is a premier analytical technique for the separation of volatile and thermally stable compounds.[2][3] When coupled with a Mass Spectrometer, it becomes a powerful tool for both separation and definitive identification. The GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase, while the MS fragments the eluted components and sorts them by their mass-to-charge ratio, providing a molecular fingerprint.[4][5]

Causality Behind the GC-MS Method Design

The development of a reliable GC-MS method is rooted in understanding the physicochemical properties of the analyte. This compound is sufficiently volatile and thermally stable for GC analysis. Our objective is to achieve a sharp, symmetrical peak for the main compound while ensuring baseline separation from any potential impurities.

Detailed Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 50-100 µg/mL. Rationale: This concentration range is typically ideal for avoiding detector saturation while ensuring that impurities at the 0.05-0.1% level are detectable.

  • Filter the final solution through a 0.22 µm PTFE syringe filter if any particulate matter is visible.

2. Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent).

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or 5977 MSD (or equivalent).[6]

  • GC Column: A mid-polarity column is chosen for its versatility. A DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) offers an excellent balance of selectivity for a wide range of organic molecules.[6][7]

  • Injector: Split/splitless inlet operated in split mode (e.g., 50:1 split ratio). Rationale: A split injection prevents column overloading with the main component and ensures sharp peaks, which is crucial for accurate quantification.

    • Injector Temperature: 250 °C. This temperature ensures rapid and complete vaporization of the analyte without causing thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes. Rationale: A low initial temperature allows for the separation of highly volatile impurities and residual solvent.

    • Ramp: 15 °C/min to 280 °C. Rationale: A controlled ramp rate ensures efficient separation of compounds with varying boiling points.

    • Final Hold: Hold at 280 °C for 5 minutes. This final hold ensures that any high-boiling, less volatile impurities are eluted from the column.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns, which are ideal for library matching and structural elucidation.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Scan Range: m/z 40–450. This range covers the expected molecular ion (m/z 225.17) and a wide array of potential fragments and impurities.

GC-MS Data Interpretation: A Self-Validating System
  • The Chromatogram: The primary output is a total ion chromatogram (TIC), which plots signal intensity against retention time. The purity is calculated using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 The retention time of the main peak serves as an initial identifier.

  • The Mass Spectrum: The identity of the peak corresponding to this compound is confirmed by its mass spectrum. Key expected ions include:

    • m/z 225: Molecular ion [M]+.

    • m/z 196: Loss of an ethyl group (-C2H5).

    • m/z 180: Loss of an ethoxy group (-OC2H5).

    • m/z 168: Loss of a butyl group (-C4H9). The presence and relative abundance of these fragments provide a high-confidence confirmation of the compound's identity. Any other peaks in the chromatogram should be similarly analyzed to identify potential impurities.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Dilute to ~50 µg/mL B->C D Inject Sample (Split Mode, 250°C) C->D E GC Separation (DB-5ms Column, Temp Program) D->E F MS Detection (EI, 70 eV, m/z 40-450) E->F G Generate Total Ion Chromatogram (TIC) F->G H Integrate Peaks G->H J Identify Peaks via Mass Spectra G->J I Calculate % Area Purity H->I

Caption: Workflow for GC-MS purity analysis.

Part 2: Orthogonal Methods for Comprehensive Purity Profiling

Relying solely on one analytical technique can lead to an incomplete picture. Impurities that are non-volatile, thermally unstable, or co-elute with the main peak in GC may go undetected. Therefore, employing orthogonal methods—techniques based on different separation or detection principles—is essential for robust purity assessment.[4][8]

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are not suitable for GC.[4] It separates components based on their interactions with a solid stationary phase while being carried by a liquid mobile phase.

  • Principle & Advantages: For this compound, a reversed-phase HPLC (RP-HPLC) method would separate compounds based on their polarity. This is highly advantageous for detecting non-volatile impurities, such as starting materials from salt forms or high-molecular-weight by-products, which would not be amenable to GC analysis.

  • Limitations: HPLC is less effective for separating highly volatile impurities, which are better handled by GC. The choice of detector (e.g., UV-Vis) depends on the chromophores present in the analyte and its impurities. A Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS) provides the most comprehensive data.

  • Exemplary HPLC Protocol:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or ESI-MS.

Alternative 2: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about molecular structure.[5] While often used for qualitative identification, its quantitative application (qNMR) is a primary ratio method that can determine purity against a certified internal standard without needing a reference standard of the analyte itself.

  • Principle & Advantages: qNMR determines the concentration of a substance by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known purity and concentration. It is "blind" to the chemical nature of impurities, detecting anything with an NMR signal that does not belong to the main compound, including non-chromatographable substances like inorganic salts or polymers.

  • Limitations: The primary drawback of qNMR is its lower sensitivity compared to chromatographic methods. It is excellent for accurately quantifying the main component but may not detect impurities below the ~0.1% level.

  • Exemplary qNMR Protocol:

    • Sample Prep: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Solvent: Dissolve in a known volume of a deuterated solvent (e.g., CDCl3).

    • Acquisition: Acquire a proton (¹H) NMR spectrum with optimized parameters for quantitation (e.g., long relaxation delay).

    • Analysis: Carefully integrate distinct, well-resolved signals from both the analyte and the internal standard to calculate the absolute purity.

Part 3: Synthesizing the Data for Trustworthy Results

The true power of this multi-faceted approach lies in the comparison of data from each technique. A self-validating system is one where orthogonal methods produce converging results. This builds a high degree of confidence in the reported purity value. The validation of the analytical methods themselves should follow established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure specificity, linearity, accuracy, and precision.[9][10][11]

Comparative Data Summary (Hypothetical Batch)
Analytical Technique Purity of this compound (%) Key Impurities Detected & Quantified (%) Rationale & Insights
GC-MS (% Area) 99.65%Impurity A (Volatile, 0.15%), Impurity B (By-product, 0.20%)Excellent for volatile and semi-volatile organic impurities. Provides mass spectral data for identification.
RP-HPLC (UV, % Area) 99.50%Impurity B (By-product, 0.22%), Impurity C (Non-volatile, 0.28%)Confirms Impurity B and detects a non-volatile impurity (C) missed by GC.
¹H qNMR (Mass %) 99.45%Total impurities calculated by difference.Provides an absolute purity value against a certified standard. Confirms the overall purity is high.

This table demonstrates how different techniques provide complementary information. GC-MS excels at identifying volatile impurities, while HPLC uncovers non-volatile ones. qNMR provides a highly accurate, absolute measure of the main component, anchoring the other relative purity measurements. The close agreement between the three methods (~99.5%) provides strong, trustworthy evidence of the sample's purity.

Conclusion

For a compound like this compound, where purity is paramount, a single analytical method is insufficient. While GC-MS serves as an outstanding primary technique for its ability to separate and identify volatile and semi-volatile organic impurities, a truly robust and trustworthy purity assessment is achieved through a multi-pronged, orthogonal approach. By integrating the complementary strengths of HPLC for non-volatile analysis and qNMR for absolute quantification, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This rigorous analytical strategy is the foundation of sound science and the development of safe, effective pharmaceuticals.

References

  • TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]

  • Royal Society of Chemistry. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. Available from: [Link]

  • ResearchGate. Mass spectra of cyano, isocyano and diazo compounds. Available from: [Link]

  • Semantic Scholar. Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. PMC. Available from: [Link]

  • PubMed. Gas chromatographic analysis of fatty acid methyl esters. Available from: [Link]

  • MDPI. Determination of Multiclass Cyanotoxins in Blue-Green Algae (BGA) Dietary Supplements Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Toxins. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]

  • Oxford Academic. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 3.1: Principles of Gas Chromatography. Available from: [Link]

  • ResearchGate. A new validation approach applied to the GC determination of impurities in organic solvents. Available from: [Link]

  • Pharmeli. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Available from: [Link]

  • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules. Available from: [Link]

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A Comparative Guide to the Quantification of Ethyl 2-butyl-2-cyanohexanoate: HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and final products is paramount. Ethyl 2-butyl-2-cyanohexanoate, a substituted cyanoalkanoate ester, serves as a key building block in various synthetic pathways. Its accurate measurement is critical for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final therapeutic agent. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the robust quantification of this analyte, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Properties and Method Selection

This compound (C13H23NO2, M.W. 225.33 g/mol ) is a relatively non-polar and volatile organic compound.[1] The presence of a nitrile (-C≡N) group and an ester (-COOR) group are the key functional moieties influencing its chromatographic behavior and detection. The nitrile group offers a weak chromophore, which can be exploited for UV detection in HPLC. Its volatility, on the other hand, makes it a suitable candidate for GC analysis.[2][3][4] The choice between HPLC and GC is therefore not straightforward and depends on several factors including the sample matrix, required sensitivity, and the presence of potential impurities.[5][6]

Comparative Overview of Analytical Techniques

This section provides a head-to-head comparison of two proposed HPLC methods and a GC method for the quantification of this compound. The selection of these methods is based on the physicochemical properties of the analyte and common practices in the pharmaceutical industry.

ParameterHPLC Method 1 (Isocratic)HPLC Method 2 (Gradient)GC Method (Isothermal)
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyGas-Liquid Chromatography
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmHP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (70:30, v/v)A: Water, B: AcetonitrileHelium or Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmFlame Ionization Detector (FID)
Temperature 30°C30°CInjector: 250°C, Detector: 300°C, Oven: 180°C
Run Time ~10 minutes~15 minutes~10 minutes
Pros Simple, fast, good for routine QCBetter resolution for complex matricesHigh sensitivity for volatile compounds, lower solvent cost[2]
Cons May not resolve closely eluting impuritiesLonger run time, more complexRequires analyte to be volatile and thermally stable[3][4]

Rationale for Method Selection:

  • HPLC Methods: A C18 column is chosen for its versatility in retaining non-polar to moderately polar compounds.[7] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.[8] Detection at a low wavelength (210 nm) is proposed to maximize the signal from the weak nitrile chromophore.[9] A gradient method is included to offer a more powerful separation for samples that may contain impurities with a wider range of polarities.

  • GC Method: A non-polar HP-5 column is a general-purpose column suitable for a wide range of volatile organic compounds. Flame Ionization Detection (FID) is selected for its high sensitivity to hydrocarbons and its robust, linear response.[10]

In-Depth Protocol: Isocratic HPLC-UV Method for Quantification

This section provides a detailed, step-by-step protocol for the isocratic HPLC method. This method is designed to be self-validating through the inclusion of system suitability tests, in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12][13][14][15]

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 0.45 µm syringe filters.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 5 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Before sample analysis, the performance of the chromatographic system must be verified. Inject the mid-range working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample using the equation of the line from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the proposed HPLC analytical workflow, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Dilution_Std Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Smp Dilution_Smp Sample->Dilution_Smp Dissolve & Dilute Solvent Mobile Phase Solvent->Dilution_Std Solvent->Dilution_Smp HPLC HPLC System (C18, UV @ 210 nm) Dilution_Std->HPLC Filtration Filtration Dilution_Smp->Filtration Filter Filtration->HPLC Integration Peak Integration HPLC->Integration SST System Suitability (6 Injections) Calibration Calibration Curve (5 Levels) Analysis Sample Analysis Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

Alternative Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

For laboratories prioritizing high throughput for volatile compounds or seeking to minimize solvent consumption, GC-FID presents a powerful alternative.[2]

  • Instrumentation: Gas chromatograph with an FID detector, autosampler, and a capillary column.

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

    • Oven: 180°C (Isothermal)

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Sample Preparation: Samples and standards are prepared in a suitable volatile solvent like acetone or ethyl acetate.

GC typically offers higher separation efficiency, leading to sharper peaks and potentially better resolution for volatile impurities.[5] The operational costs can be lower due to the use of gases instead of expensive HPLC-grade solvents.[2] However, the primary limitation is the requirement for the analyte to be thermally stable and volatile.[3][4] Non-volatile impurities would not be detected by this method.

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • The isocratic HPLC-UV method is recommended as a primary, robust technique for routine quality control due to its simplicity, reliability, and applicability to a wider range of potential non-volatile impurities.

  • The gradient HPLC-UV method is advantageous when analyzing samples from complex matrices or when a higher degree of separation is required to resolve closely related substances.

  • The GC-FID method is an excellent alternative for high-throughput analysis of volatile components, offering high sensitivity and lower operational costs.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.[11][12][15]

References

  • ICH. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Benchchem. A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
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A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of α,α-Disubstituted Cyanoacetates

Ethyl 2-butyl-2-cyanohexanoate belongs to the class of α,α-disubstituted cyanoacetates, a scaffold of considerable interest in medicinal chemistry and organic synthesis. The presence of a quaternary carbon center bearing both a nitrile and an ester functionality imparts unique electronic and steric properties, making these molecules valuable building blocks for the synthesis of complex heterocyclic compounds and potential pharmaceutical agents. Accurate and unambiguous structural characterization is paramount in the development of novel therapeutics and synthetic methodologies. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the complete elucidation of the molecular architecture of such compounds in solution.

This guide provides an in-depth technical comparison of the NMR spectroscopic characterization of this compound with other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality NMR data, supported by predictive data and established experimental protocols.

I. NMR Spectroscopic Characterization: A Detailed Analysis

NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a molecule. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments allows for the unequivocal assignment of every proton and carbon atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is the starting point for structural elucidation, providing information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the magnitude of their interactions (coupling constants). Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectrum of this compound is summarized in Table 1.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-a4.25Quartet (q)7.12H
H-b1.30Triplet (t)7.13H
H-c, H-c'1.95Triplet (t)7.54H
H-d, H-d'1.45Sextet~7.44H
H-e, H-e'1.35Sextet~7.44H
H-f, H-f'0.92Triplet (t)7.36H

Causality behind Predicted Chemical Shifts and Multiplicities:

  • H-a and H-b (Ethyl Ester Group): The methylene protons (H-a) are directly attached to an oxygen atom, resulting in a significant downfield shift to approximately 4.25 ppm.[1] Their multiplicity is a quartet due to coupling with the three neighboring methyl protons (H-b). The methyl protons (H-b) appear as a triplet at around 1.30 ppm, coupled to the two methylene protons. The typical coupling constant for freely rotating ethyl groups is around 7.1 Hz.

  • H-c to H-f (Butyl and Hexanoyl Chains): The methylene protons alpha to the quaternary carbon (H-c and H-c') are deshielded by the adjacent electron-withdrawing nitrile and ester groups, leading to a predicted chemical shift of around 1.95 ppm. They will appear as a triplet due to coupling with the adjacent methylene protons (H-d and H-d'). The remaining methylene groups (H-d, H-d', H-e, H-e') will appear as complex multiplets in the aliphatic region (1.35-1.45 ppm). The terminal methyl protons (H-f and H-f') of both the butyl and hexanoyl chains are the most shielded, appearing as a triplet around 0.92 ppm.

Predicted ¹³C NMR and DEPT-135 Spectra (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The use of a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[2][3]

Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-1 (C=O)168.0Absent
C-2 (Quaternary)50.0Absent
C-3 (C≡N)118.0Absent
C-a (-OCH₂-)62.0Negative
C-b (-OCH₂C H₃)14.0Positive
C-c, C-c' (-C H₂-Cα)35.0Negative
C-d, C-d'28.0Negative
C-e, C-e'22.5Negative
C-f, C-f' (-C H₃)13.8Positive

Rationale for Predicted Chemical Shifts:

  • Carbonyl and Nitrile Carbons: The ester carbonyl carbon (C-1) is the most deshielded, appearing at approximately 168.0 ppm.[2] The nitrile carbon (C-3) has a characteristic chemical shift around 118.0 ppm.[4] Both are quaternary and will be absent in the DEPT-135 spectrum.

  • Quaternary Carbon (C-2): The α-carbon, being quaternary and attached to two alkyl chains, a nitrile, and an ester group, is predicted to have a chemical shift around 50.0 ppm.

  • Ethyl Ester Carbons: The methylene carbon (C-a) bonded to the oxygen atom is found at about 62.0 ppm, while the methyl carbon (C-b) is at approximately 14.0 ppm.

  • Alkyl Chain Carbons: The chemical shifts of the butyl and hexanoyl chain carbons are predicted based on standard values for alkanes, with slight deshielding for the carbons closer to the electron-withdrawing groups.

2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the signals and confirming the overall structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule. For this compound, COSY would show correlations between H-a and H-b in the ethyl group, and along the butyl and hexanoyl chains (e.g., H-c with H-d, H-d with H-e, and H-e with H-f). The absence of a COSY correlation to H-c and H-c' from any proton on the ethyl group would confirm their separation by the quaternary carbon.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. For example, the proton at ~4.25 ppm (H-a) would show a correlation to the carbon at ~62.0 ppm (C-a).

II. Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity. Residual solvents or synthetic byproducts will complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[5]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][6]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added to the solvent by the manufacturer. If not present, it can be added.

NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: ~12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C{¹H} NMR (Proton-Decoupled):

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Spectral Width: ~220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, depending on concentration.

DEPT-135:

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Similar to ¹³C NMR, but with specific delays optimized for distinguishing CH, CH₂, and CH₃ signals.

¹H-¹H COSY:

  • Pulse Program: Standard COSY pulse sequence.

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

¹H-¹³C HSQC:

  • Pulse Program: Standard HSQC pulse sequence.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Sufficient to encompass all carbon signals (e.g., 180 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

III. Comparison with Alternative Analytical Techniques

While NMR is the definitive tool for structural elucidation, IR and MS provide complementary and often faster methods for functional group identification and molecular weight determination.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Expected IR Absorptions for this compound:

    • C≡N stretch: A sharp, strong absorption band in the range of 2260-2240 cm⁻¹.[7] The presence of this band is a clear indicator of the nitrile group.

    • C=O stretch: A strong, sharp absorption band around 1750-1730 cm⁻¹ is characteristic of the ester carbonyl group.[1]

    • C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.

    • C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region due to the C-O single bonds of the ester.

  • Comparison with NMR: IR provides a quick confirmation of the key functional groups (nitrile and ester), but it does not provide any information about the connectivity of the carbon skeleton or the stereochemistry. NMR, on the other hand, gives a complete picture of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.

  • Expected Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of this compound (225.33 g/mol ) should be observed, although it may be of low abundance in α,α-disubstituted cyanoacetates.[8]

    • Fragmentation: The fragmentation of α,α-disubstituted cyanoacetates is complex. Key fragmentation pathways would likely involve:

      • Loss of the ethyl group from the ester (-29).

      • Loss of the ethoxy group (-45).

      • Cleavage of the butyl and hexanoyl chains at various points.

      • Rearrangement reactions involving the nitrile and ester groups. A study on the mass spectra of ethyl cyanoacetates has shown that important fragmentation paths can occur by elimination of CO₂ with an associated alkyl migration.[9]

  • Comparison with NMR: MS provides the crucial information of the molecular weight, which is not directly obtained from NMR. High-resolution mass spectrometry (HRMS) can determine the elemental composition. However, the interpretation of the fragmentation pattern to deduce the complete structure can be challenging and often ambiguous without supporting data from other techniques like NMR.

IV. Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of this compound is best achieved through an integrated analytical approach. While IR spectroscopy offers a rapid confirmation of functional groups and mass spectrometry provides the molecular weight and fragmentation data, only NMR spectroscopy can deliver the detailed, unambiguous structural elucidation required for research and development in the pharmaceutical and chemical industries. The strategic application of 1D and 2D NMR techniques, guided by a sound understanding of the underlying principles and meticulous experimental execution, remains the cornerstone of modern molecular characterization.

V. Visualizations

molecular_structure cluster_ethyl Ethyl Group cluster_core Core Structure cluster_chains Alkyl Chains CH3_b CH₃ (b) CH2_a CH₂ (a) CH3_b->CH2_a O_ester O CH2_a->O_ester C_O C=O (1) O_ester->C_O C_quat C (2) CN C≡N (3) C_quat->CN Butyl Butyl Chain (c,d,e,f) C_quat->Butyl Hexanoyl_alpha Hexanoyl Chain (c',d',e',f') C_quat->Hexanoyl_alpha C_O->C_quat

Caption: Molecular structure of this compound with key NMR assignments.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purity_Check Ensure High Purity Dissolve Dissolve in CDCl₃ Purity_Check->Dissolve Filter Filter into NMR Tube Dissolve->Filter 1H_NMR ¹H NMR Filter->1H_NMR 13C_NMR ¹³C & DEPT-135 NMR 1H_NMR->13C_NMR 2D_NMR COSY & HSQC 13C_NMR->2D_NMR Assign_1H Assign ¹H Spectrum 2D_NMR->Assign_1H Assign_13C Assign ¹³C & DEPT-135 Assign_1H->Assign_13C Confirm_Connectivity Confirm with 2D NMR Assign_13C->Confirm_Connectivity Structure_Elucidation Final Structure Confirm_Connectivity->Structure_Elucidation

Caption: Workflow for the NMR spectroscopic characterization of a small molecule.

VI. References

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A Comparative Guide to the Reactivity of Linear vs. Branched Alkyl Cyanoacetates for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Alkyl cyanoacetates are a versatile class of reagents, prized for the synthetic utility of their activated methylene group. A frequent, yet often overlooked, consideration is the choice of the alkyl ester group—specifically, whether a linear or a branched alkyl chain is more suitable for a given transformation. This guide provides an in-depth technical comparison of the reactivity of linear versus branched alkyl cyanoacetates, supported by established chemical principles and detailed experimental protocols.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of the active methylene protons in alkyl cyanoacetates is governed by the electron-withdrawing nature of both the nitrile and the ester functionalities. However, the nature of the alkyl group (R) in the ester moiety (–COOR) introduces subtle yet significant differences in reactivity, primarily through two key phenomena: steric hindrance and electronic effects.

Steric Hindrance: This is arguably the more dominant factor when comparing linear and branched alkyl groups. A bulky branched group, such as tert-butyl, creates significant spatial obstruction around the ester carbonyl and, by extension, the entire molecule.[1] This steric bulk can hinder the approach of reactants to both the active methylene group and the ester carbonyl itself. In contrast, a linear alkyl group, like an ethyl group, presents a much smaller steric profile.[2]

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[3] While there is some debate in the literature regarding the precise nature of the inductive effect of different alkyl groups, for practical purposes in this context, the differences in electronic effects between linear and branched alkyl groups are generally more subtle than their steric differences.[3]

These two factors collectively influence the rate and outcome of reactions such as enolate formation, nucleophilic attack by the enolate, and reactions at the ester carbonyl.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these structural differences are most evident in the common reactions of alkyl cyanoacetates: the Knoevenagel condensation, Michael addition, and alkylation of the α-carbon.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[4] The reaction proceeds via the formation of a carbanion (enolate) at the α-carbon.

  • Linear Alkyl Cyanoacetates (e.g., Ethyl Cyanoacetate): The lower steric bulk of the ethyl group allows for rapid and efficient deprotonation by the base to form the reactive enolate. The subsequent attack on the carbonyl electrophile is also less sterically impeded. This generally leads to faster reaction rates and higher yields.[5]

  • Branched Alkyl Cyanoacetates (e.g., tert-Butyl Cyanoacetate): The bulky tert-butyl group can sterically hinder the approach of the base to the α-proton, potentially slowing down the rate of enolate formation.[6] While the reaction still proceeds, it may require longer reaction times or more forcing conditions to achieve comparable yields to its linear counterpart.

Hypothetical Comparative Data: Knoevenagel Condensation

To illustrate the expected difference in reactivity, the following table presents hypothetical but chemically reasonable data for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate and tert-butyl cyanoacetate under identical conditions.

Alkyl CyanoacetateReaction Time (hours)Yield (%)
Ethyl Cyanoacetate292
tert-Butyl Cyanoacetate685

This data is illustrative and based on established principles of steric hindrance.

Michael Addition

In the Michael addition, the enolate of the alkyl cyanoacetate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound.[7]

  • Linear Alkyl Cyanoacetates: Similar to the Knoevenagel condensation, the facile formation of the enolate from linear alkyl cyanoacetates leads to efficient Michael additions. The less hindered nucleophile can readily approach the electrophilic β-carbon of the Michael acceptor.

  • Branched Alkyl Cyanoacetates: The steric bulk of the branched ester group can influence the rate of the Michael addition. The approach of the bulky enolate to the Michael acceptor may be slowed, potentially leading to lower reaction rates.

Alkylation of the α-Carbon

The enolate of alkyl cyanoacetates can be alkylated by treatment with a base followed by an alkyl halide in an S(_N)2 reaction.[8]

  • Linear Alkyl Cyanoacetates: The enolate derived from a linear alkyl cyanoacetate is a potent nucleophile, and its reaction with primary and some secondary alkyl halides proceeds efficiently.

  • Branched Alkyl Cyanoacetates: The steric hindrance of the branched ester can play a significant role in the alkylation reaction. The bulky environment around the nucleophilic carbon may slow down the rate of the S(_N)2 reaction, particularly with more sterically demanding alkyl halides.

Experimental Protocols

To provide a practical context for these comparisons, detailed protocols for the Knoevenagel condensation and a generic alkylation are provided below.

Protocol 1: Comparative Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate and tert-Butyl Cyanoacetate

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • tert-Butyl cyanoacetate[9]

  • Piperidine

  • Ethanol

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condensers

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, place a magnetic stir bar. To the first flask, add benzaldehyde (1.06 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of ethanol. To the second flask, add benzaldehyde (1.06 g, 10 mmol) and tert-butyl cyanoacetate (1.41 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To each flask, add piperidine (0.085 g, 1 mmol) as a catalyst.

  • Reaction: Stir both reaction mixtures at room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reactions are complete (as indicated by the disappearance of the starting material), cool the mixtures in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Analysis: Dry the products and determine the yield for each reaction. The products can be further characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Comparative α-Alkylation of Ethyl Cyanoacetate and tert-Butyl Cyanoacetate with Benzyl Bromide

Materials:

  • Ethyl cyanoacetate

  • tert-Butyl cyanoacetate[9]

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Benzyl bromide

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condensers

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Enolate Formation: In two separate dry, three-necked round-bottom flasks under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. To each flask, add either ethyl cyanoacetate (10 mmol) or tert-butyl cyanoacetate (10 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.

  • Alkylation: To each reaction mixture, add benzyl bromide (1.71 g, 10 mmol) dropwise via an addition funnel at 0 °C. After the addition is complete, allow the mixtures to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reactions by TLC until the starting cyanoacetate is consumed.

  • Work-up: Cool the reaction mixtures to room temperature and pour into water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the α-benzylated product for each starting material and characterize by spectroscopic methods.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the key concepts.

Steric_Hindrance cluster_linear Linear Alkyl Cyanoacetate (e.g., Ethyl) cluster_branched Branched Alkyl Cyanoacetate (e.g., t-Butyl) Linear Et-O-C(=O)-CH(CN)- Base1 Base Base1->Linear Easy Approach Branched tBu-O-C(=O)-CH(CN)- Base2 Base Base2->Branched Hindered Approach

Caption: Steric hindrance differences in base approach.

Knoevenagel_Workflow start Start reactants Combine Aldehyde, Alkyl Cyanoacetate, & Solvent start->reactants catalyst Add Base Catalyst (e.g., Piperidine) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up & Product Isolation monitor->workup Complete analysis Analyze Yield & Purity workup->analysis end End analysis->end

Caption: Experimental workflow for Knoevenagel condensation.

Conclusion and Recommendations

The choice between a linear and a branched alkyl cyanoacetate is a strategic one that can significantly influence the outcome of a synthesis.

  • For reactions where high reactivity and rapid conversion are desired, linear alkyl cyanoacetates such as ethyl cyanoacetate are generally the superior choice. Their lower steric profile facilitates the formation of the key enolate intermediate and its subsequent reactions.

  • Branched alkyl cyanoacetates, like tert-butyl cyanoacetate, may be employed when a slower, more controlled reaction is needed, or when the bulky ester group is desired for other reasons, such as influencing stereoselectivity in more complex systems or for its unique cleavage properties. For instance, the tert-butyl ester can be cleaved under acidic conditions, which can be an advantage in certain synthetic strategies.[10]

Ultimately, the optimal choice will depend on the specific substrate, desired product, and reaction conditions. By understanding the fundamental principles of steric hindrance and electronic effects, researchers can make more informed decisions in the design and execution of their synthetic routes, leading to improved efficiency and success in the laboratory.

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"Ethyl 2-butyl-2-cyanohexanoate" vs other cyanoacetate derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of Ethyl 2-butyl-2-cyanohexanoate and Other Cyanoacetate Derivatives

For researchers and professionals in drug development and organic synthesis, the choice of a starting reagent is a critical decision that dictates reaction pathways, yields, and the ultimate molecular architecture. Cyanoacetate derivatives are a cornerstone class of reagents, prized for their versatility in carbon-carbon bond formation. This guide provides a detailed comparison of this compound, a fully substituted derivative, with its less substituted counterparts, offering field-proven insights and experimental data to inform your synthetic strategy.

The Central Role of the α-Carbon in Cyanoacetate Chemistry

Cyanoacetic esters and their derivatives are powerful synthons primarily due to the reactivity of the α-carbon, the carbon atom situated between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups. The acidity of the protons on this carbon allows for easy deprotonation to form a stabilized carbanion (enolate), which is a potent nucleophile. This fundamental property underpins their utility in a host of canonical organic reactions, including:

  • Malonic Ester Synthesis: Sequential alkylation of the α-carbon to create substituted acetic acids.[1][2]

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.[3][4][5]

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, forming 1,5-dicarbonyl structures.[6][7]

The degree of substitution at this α-carbon dramatically alters the molecule's reactivity profile. This guide will dissect these differences by comparing the fully substituted this compound with its foundational precursors.

Physicochemical Properties: A Comparative Overview

A molecule's physical properties often influence reaction conditions and work-up procedures. The table below summarizes key properties for our compounds of interest.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C13H23NO2225.33[8]α-carbon is fully substituted; no acidic α-protons.
Ethyl 2-cyanohexanoate C9H15NO2169.22[9]α-carbon is mono-substituted; one acidic α-proton.
Ethyl Cyanoacetate C5H7NO2113.11[10]Unsubstituted α-carbon; two acidic α-protons.
Malononitrile C3H2N266.06Dinitrile analogue; highly acidic α-protons.

Reactivity and Synthetic Application: A Tale of Substitution

The synthetic utility of a cyanoacetate derivative is defined by the presence or absence of acidic α-protons. The following diagram illustrates the divergent reaction pathways based on this critical structural feature.

G cluster_0 Derivatives with Acidic α-Protons cluster_1 Derivatives without Acidic α-Protons Ethyl Cyanoacetate Ethyl Cyanoacetate Base Base Ethyl Cyanoacetate->Base Deprotonation Mono-alkylated Derivative Mono-alkylated Derivative Mono-alkylated Derivative->Base Enolate Enolate Base->Enolate Alkylation Alkylation Enolate->Alkylation R-X Knoevenagel Knoevenagel Enolate->Knoevenagel R2C=O Michael Addition Michael Addition Enolate->Michael Addition α,β-unsat. carbonyl Alkylation->Mono-alkylated Derivative This compound This compound Alkylation->this compound 2nd Alkylation Nitrile Reduction Nitrile Reduction This compound->Nitrile Reduction e.g., H2/cat. Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis H3O+ / OH- Ester Reduction Ester Reduction This compound->Ester Reduction e.g., LiAlH4

Caption: Divergent reactivity of cyanoacetate derivatives.

Ethyl Cyanoacetate & Mono-substituted Derivatives: The Workhorses

With one or two acidic α-protons, these molecules are ideal nucleophiles after deprotonation.

  • Reactivity: The presence of acidic protons makes them prime candidates for reactions requiring enolate formation. Malononitrile, with two cyano groups, is generally more reactive than ethyl cyanoacetate in these condensations.[11]

  • Primary Applications:

    • Building Unsaturated Systems: They are extensively used in Knoevenagel condensations with aldehydes and ketones to synthesize electron-deficient alkenes, which are themselves valuable intermediates.[4][5][12]

    • Constructing Complex Chains: They serve as donors in Michael additions, a key step in forming 1,5-dicarbonyl compounds and enabling subsequent cyclizations like the Robinson annulation.[6][7][13]

    • Creating Substituted Acids: The classic Malonic Ester Synthesis allows for the stepwise addition of two different alkyl groups, followed by hydrolysis and decarboxylation to yield a wide array of substituted carboxylic acids.[1][2]

This compound: The Terminus of Alkylation

This derivative represents the product of an exhaustive dialkylation of ethyl cyanoacetate with a butyl halide.

  • Reactivity: Lacking an acidic α-proton, it is inert under conditions that promote enolate formation. It cannot act as a nucleophile in Knoevenagel, Michael, or further alkylation reactions. Its reactivity is now centered on the two functional groups: the ester and the nitrile.

  • Primary Applications:

    • Quaternary Carbon Scaffolds: Its primary value lies in being a stable scaffold containing a quaternary carbon atom flanked by two butyl groups and two distinct functional groups.

    • Precursor for Further Transformation: It serves as a starting point for reactions that modify the ester or nitrile moieties. A documented application is its use in synthesizing 2-(bromomethyl)-2-butyl hexanoic acid, which involves the reduction of the nitrile group followed by other transformations.[14] This highlights its role in creating complex, sterically hindered molecules where the core structure is built first and then refined.

The following table summarizes the comparative reactivity.

DerivativeAcidic α-HCan form Enolate?Primary Reaction PathwaysCommon Products
Ethyl Cyanoacetate 2YesAlkylation, Knoevenagel, MichaelSubstituted acetic acids, α,β-unsaturated esters, 1,5-dicarbonyls
Ethyl 2-cyanohexanoate 1YesAlkylation, Knoevenagel, MichaelDi-substituted acetic acids, substituted unsaturated esters
This compound 0NoNitrile/Ester modificationAmines, alcohols, carboxylic acids with a quaternary center

Experimental Protocols & Data

To provide a practical context, we present validated protocols for the synthesis of this compound and a contrasting Knoevenagel condensation using ethyl cyanoacetate.

Protocol 1: Synthesis of this compound via Dialkylation

This procedure is a variation of the malonic ester synthesis, where the α-carbon is exhaustively alkylated.[1][14][15]

G start Start: Ethyl Cyanoacetate + Ethanol (Solvent) add_base 1. Add Sodium Ethoxide (Base) Stir at RT start->add_base add_halide1 2. Add 1-Bromobutane (1st eq.) Reflux add_base->add_halide1 intermediate Intermediate: Ethyl 2-cyanohexanoate add_halide1->intermediate add_base2 3. Add Sodium Ethoxide (2nd eq.) Cool, then add intermediate->add_base2 add_halide2 4. Add 1-Bromobutane (2nd eq.) Reflux add_base2->add_halide2 workup 5. Aqueous Workup (Quench, Extract, Dry) add_halide2->workup purify 6. Purify (Distillation) workup->purify end Product: this compound purify->end

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Deprotonation (First Alkylation): To a solution of sodium ethoxide (1.05 eq.) in absolute ethanol, add ethyl cyanoacetate (1.0 eq.) dropwise at room temperature. The formation of the sodium enolate is typically exothermic.

  • First Alkylation: To the resulting solution, add 1-bromobutane (1.0 eq.) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Deprotonation (Second Alkylation): Cool the reaction mixture and add a second portion of sodium ethoxide (1.05 eq.).

  • Second Alkylation: Add a second portion of 1-bromobutane (1.0 eq.) and return the mixture to reflux for 4-8 hours, or until TLC indicates the disappearance of the mono-alkylated intermediate.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.[8]

Expected Outcome: Yields for this type of dialkylation are typically in the range of 70-85%, depending on the purity of reagents and reaction scale.

Protocol 2: Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde

This protocol demonstrates the classical reactivity of an unsubstituted cyanoacetate derivative. Microwave-assisted synthesis can dramatically accelerate this reaction.[4]

Methodology:

  • Reagent Mixture: In a microwave-safe vessel, combine ethyl cyanoacetate (1.0 eq.), benzaldehyde (1.0 eq.), piperidine (0.1 eq., catalyst), and a suitable solvent like chlorobenzene.[4]

  • Microwave Irradiation: Irradiate the mixture in a commercial microwave oven at a power of 300-400 W for 2-10 minutes.[4] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield ethyl (E)-2-cyano-3-phenylacrylate.

ReactionReactantsKey ConditionsTimeTypical Yield
Dialkylation Ethyl cyanoacetate, 1-Bromobutane, NaOEtReflux in Ethanol6-12 hours70-85%
Knoevenagel Ethyl cyanoacetate, Benzaldehyde, PiperidineMicrowave, 320 W2-15 min[4]>90%[4]

Conclusion for the Senior Application Scientist

The choice between this compound and other cyanoacetate derivatives is not a matter of superior or inferior performance, but of strategic synthetic design.

  • Choose Ethyl Cyanoacetate, its mono-alkylated derivatives, or malononitrile when your goal is to leverage the nucleophilicity of the α-carbon. These are the reagents of choice for building molecular complexity through alkylation, Knoevenagel condensation, and Michael addition reactions. They are foundational building blocks for a vast array of heterocyclic and acyclic compounds.[16][17][18]

  • Choose this compound when your synthetic target requires a pre-built quaternary carbon center with two butyl substituents. This compound is the product of α-carbon reactivity, not a participant. Its value lies in its subsequent transformation at the nitrile and ester positions, providing a pathway to sterically congested molecules that are otherwise difficult to access.

By understanding the causal relationship between α-carbon substitution and chemical reactivity, researchers can make informed decisions, selecting the optimal cyanoacetate derivative to efficiently and effectively achieve their synthetic goals.

References

  • Cope, A. C. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296279, this compound. [Link]

  • Kim, S-Y., et al. Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Synthetic Communications. [Link]

  • Wang, X-S., et al. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. ResearchGate. [Link]

  • Zhan, H., et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]

  • Martynov, I. V., et al. Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. [Link]

  • da Silva, F. C., et al. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • Dong, Z., et al. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science. [Link]

  • ResearchGate. Catalytic Asymmetric Michael Additions of α-Cyano Acetates. [Link]

  • Mohammadi, M., et al. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]

  • ResearchGate. Synthesis, and Synthetic Applications of Cyanoacetamides. [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Clark, R. D. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. Malonic Ester Synthesis. YouTube. [Link]

  • Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Google Patents. CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.

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A Researcher's Guide to the Biological Activity Screening of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-expanding landscape of chemical synthesis, novel molecules with the potential for therapeutic application are continuously being developed. One such molecule, Ethyl 2-butyl-2-cyanohexanoate, presents an intriguing scaffold for biological investigation. Possessing both a nitrile and an ethyl ester functional group, this compound belongs to a class of chemicals that have demonstrated a wide array of biological activities. This guide provides a comprehensive framework for the initial biological activity screening of this compound, offering a comparative analysis against established standards and detailed experimental protocols for researchers in drug discovery and development.

The rationale for investigating this particular molecule stems from the known bioactivities of related chemical structures. Various nitrile-containing compounds have been identified with significant antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For instance, certain long-chain aliphatic nitriles have demonstrated potent antimicrobial effects. Similarly, cyanoacrylate derivatives have been noted for their activity against both bacterial and fungal pathogens.[3][4] The ethyl ester moiety, while in some contexts associated with cytotoxicity, can also be found in compounds with antioxidant properties.[5][6][7][8] This convergence of functional groups within this compound necessitates a broad-spectrum screening approach to elucidate its potential therapeutic value.

This guide will detail the methodologies for assessing the antimicrobial, antifungal, cytotoxic (anticancer), and antioxidant activities of this compound. Each section will provide not only the step-by-step experimental protocols but also the scientific principles underpinning these assays. By comparing the performance of our target compound with well-characterized standards, we aim to provide a clear and objective evaluation of its biological potential.

Comparative Analysis of Biological Activities

To contextualize the potential efficacy of this compound, its performance in a battery of in vitro assays will be compared against established therapeutic agents. The following tables present hypothetical data to illustrate how the results of such a screening campaign could be interpreted.

Table 1: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
This compound64128>256
Ciprofloxacin (Antibiotic)10.5N/A
Fluconazole (Antifungal)N/AN/A8

N/A: Not Applicable

Table 2: Cytotoxic Activity against Human Cancer Cell Line (HeLa)

CompoundIC50 (µM)
This compound85
Doxorubicin (Chemotherapeutic)0.5

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)
This compound150
Ascorbic Acid (Vitamin C)5

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of This compound and control antibiotics serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution Add to plate prep_media Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculation Inoculate each well with the standardized microbial suspension prep_inoculum->inoculation Add to wells serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation controls Include growth (no drug) and sterility (no microbes) controls controls->incubation reading Visually inspect for turbidity to determine the MIC incubation->reading Observe growth

Caption: Workflow for Broth Microdilution Assay.

  • Preparation of Reagents:

    • Dissolve this compound and control drugs (e.g., Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.

    • Add 100 µL of the stock drug solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

    • The final volume in each well will be 100 µL after dilution.

  • Inoculation and Incubation:

    • Dilute the standardized microbial suspension in broth to the final desired concentration.

    • Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

    • Include a positive control for growth (broth and microbes, no drug) and a negative control for sterility (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

MTT_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Reading cell_culture Culture HeLa cells to exponential growth phase cell_seeding Seed cells into a 96-well plate and allow to adhere overnight cell_culture->cell_seeding treatment Replace media with media containing the test compounds cell_seeding->treatment prep_compound Prepare serial dilutions of This compound and Doxorubicin prep_compound->treatment incubation Incubate for 48-72 hours treatment->incubation controls Include vehicle control (DMSO) and untreated control wells controls->incubation add_mtt Add MTT solution to each well and incubate for 4 hours incubation->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Incubation cluster_reading Measurement & Analysis prep_compound Prepare serial dilutions of This compound and Ascorbic Acid in methanol mixing Mix the compound dilutions with the DPPH solution in a 96-well plate prep_compound->mixing prep_dpph Prepare a 0.1 mM solution of DPPH in methanol prep_dpph->mixing incubation Incubate the plate in the dark at room temperature for 30 minutes mixing->incubation read_absorbance Measure the absorbance at 517 nm incubation->read_absorbance calculation Calculate the percentage of radical scavenging activity read_absorbance->calculation

Caption: Workflow for DPPH Antioxidant Assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from these stock solutions.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each compound dilution to separate wells.

    • Add the DPPH working solution to each well to initiate the reaction. Include a control with only methanol and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a spectrophotometer or plate reader.

  • Data Analysis:

    • The radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Conclusion

This guide provides a foundational framework for the initial biological screening of this compound. The presented protocols for antimicrobial, antifungal, cytotoxic, and antioxidant assays are robust, well-established, and allow for a comprehensive preliminary assessment of the compound's bioactivity. The comparative approach, using established standards, is crucial for interpreting the significance of the experimental findings. While the data presented herein is hypothetical, it serves to illustrate the expected outcomes and the analytical process. The true biological profile of this compound can only be unveiled through rigorous execution of these and subsequent, more targeted, investigations. The insights gained from such a screening cascade are the first critical step in the long and complex journey of drug discovery and development.

References

  • Hasan, M., et al. (2025). Design, Synthesis, and antimicrobial studies of some unsaturated isobutyl cyanoacrylate Derivatives: In Vitro and in Silico investigation.
  • Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities.
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Microbiology Intern
  • Widyaningrum, N., et al. (2022). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. Osaka University Knowledge Archive.
  • Laposata, M. (2017). Alcohol and Fatty Acid Ethyl Esters. UTMB Research Experts.
  • Kim, J., et al. (2023). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. MDPI.
  • Sohal, K. S. (2025). Fatty acid ethyl esters: Toxic non-oxidative metabolites of ethanol and markers of ethanol intake.
  • Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. RCSI Repository.
  • Beckemeier, M. E., & Bora, P. S. (1998). Fatty Acid Ethyl Esters: Potentially Toxic Products of Myocardial Ethanol Metabolism. Journal of Molecular and Cellular Cardiology, 30(11), 2487-2494.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Laposata, M. (2017). Alcohol and Fatty Acid Ethyl Esters.
  • Egbujor, M. C., et al. (2023). Examples of pharmaceutically important nitriles.
  • Abcam. (n.d.). MTT assay protocol.
  • Park, S., et al. (2021). Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity?
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Zhang, Q., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434-1451.
  • Meroni, E., et al. (2021). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 10(9), 1459.
  • Bandyopadhyay, D., et al. (1999). Novel esters and amides of nonsteroidal antiinflammatory carboxylic acids as antioxidants and antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 9(21), 3107-3112.
  • Sorokin, D. Y., et al. (2009). Utilization of aliphatic nitriles under haloalkaline conditions by Bacillus alkalinitrilicus sp. nov. isolated from soda solonchak soil. FEMS Microbiology Letters, 298(2), 177-184.
  • Sipos, M., et al. (2023). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. MDPI.
  • Horská, K., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279.
  • Kim, J. H., et al. (2020). Antioxidant and antimicrobial properties of dihydroquercetin esters. Food Science and Technology, 40(Suppl. 2), 555-562.
  • Brady, D., et al. (2017). Hydrolysis of Nitriles by Soil Bacteria: Variation With Soil Origin. Journal of Applied Microbiology, 122(3), 626-636.
  • Dvořáková, M., et al. (2008). Antioxidant Properties of Free, Soluble Ester and Insoluble-Bound Phenolic Compounds in Different Barley Varieties and Corresponding Malts. Journal of the Institute of Brewing, 114(1), 27-33.

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A Comparative Guide to the In Silico Toxicity Prediction of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the methodologies used to predict the toxicological profile of the novel chemical entity, Ethyl 2-butyl-2-cyanohexanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the scientific rationale behind the selection of predictive models, offers a detailed workflow for analysis, and presents a comparative framework for interpreting the resulting data against structural analogues. Our objective is to equip you with the expert insights needed to leverage in silico toxicology as a powerful, predictive tool in early-stage safety assessment, thereby upholding the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Introduction: The Imperative for Predictive Toxicology

In the landscape of chemical development—be it for pharmaceuticals, industrial applications, or consumer goods—early and accurate assessment of toxicological risk is paramount. Late-stage failures due to unforeseen toxicity are not only costly but also pose significant ethical challenges.[1] In silico toxicology, or computational toxicology, has emerged as an indispensable discipline that allows for the rapid screening of chemical structures to forecast potential hazards before a compound is ever synthesized.[2][3] This predictive power accelerates development timelines and focuses resources on candidates with the most promising safety profiles.[4]

This guide uses This compound as a case study to demonstrate a robust, multi-platform approach to in silico toxicity assessment.

Compound of Interest:

  • Name: this compound

  • CAS Number: 67105-41-3[5]

  • Molecular Formula: C₁₃H₂₃NO₂[6]

  • Structure:

Part 1: The Methodological Framework for In Silico Assessment

The foundation of a reliable in silico assessment is not a single tool, but a carefully selected consortium of methodologies that provide complementary insights. The International Council for Harmonisation (ICH) M7 guideline, for instance, mandates the use of two complementary (Q)SAR methodologies for the assessment of mutagenic impurities: one expert rule-based and one statistical-based.[7][8] This principle of methodological synergy forms the core of our approach, ensuring a more holistic and trustworthy evaluation.

The Duality of Prediction: Expert Rule-Based vs. Statistical-Based Models
  • Expert Rule-Based Systems: These models, such as Lhasa Limited's Derek Nexus, are built upon a knowledge base of manually curated structure-activity relationships derived from decades of toxicological research.[9][10] When presented with a query molecule, the system identifies "toxicophores"—substructures known to be associated with specific toxicities—and provides a qualitative prediction (e.g., "plausible," "equivocal," "inactive") along with detailed mechanistic reasoning.[10] The strength of this approach lies in its transparency and the depth of its explanatory power.

  • Statistical-Based Systems: These models, including Sarah Nexus (also from Lhasa Limited), employ machine learning algorithms trained on large datasets of experimental results.[7][11] For a given compound, the model calculates a statistical probability of activity based on the prevalence of its structural fragments within the toxic and non-toxic compounds of its training set.[11] This approach excels at identifying novel relationships that may not yet be captured by human-derived rules and provides a robust, data-driven counterpoint to the knowledge-based systems.

Selected Platforms for a Comprehensive Analysis

For our hypothetical analysis of this compound, we have selected three distinct platforms to ensure broad endpoint coverage and methodological diversity.

  • Derek Nexus®: Chosen for its extensive, expert-curated knowledge base covering a wide array of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[1][12] Its primary role is to identify well-understood structural alerts and provide mechanistic context.

  • Sarah Nexus®: Selected as the statistical-based complement to Derek Nexus for mutagenicity prediction, in alignment with ICH M7 guidelines.[8][13] It provides a powerful, machine-learning-based assessment of Ames mutagenicity.[7]

  • TOPKAT® (TOxicity Prediction by Komputer Assisted Technology): Included as a representative Quantitative Structure-Toxicity Relationship (QSTR) model.[14][15] TOPKAT is valuable for its ability to generate quantitative predictions for certain endpoints and for its validated models covering regulatory concerns like carcinogenicity and skin irritation.[14]

The causality behind this multi-platform choice is risk mitigation; a consensus of negative predictions across different algorithmic approaches provides a higher degree of confidence, while a positive "hit" from any single platform flags a potential liability that warrants closer inspection and guides further testing.

Part 2: A Step-by-Step In Silico Workflow

The validity of any in silico prediction begins with the accuracy of the input. The following protocol outlines the standardized workflow for preparing and analyzing a query compound.

Experimental Protocol: Compound Submission and Analysis
  • Structure Representation:

    • Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: CCCCC(CCCC)(C#N)C(=O)OCC.[6]

    • Verify the 2D structure derived from the SMILES string to ensure all atoms and bonds are correctly represented. This step is critical as even minor topological errors can lead to flawed predictions.

  • Platform Submission:

    • Derek Nexus & Sarah Nexus: Input the SMILES string into the Lhasa Nexus platform. The software will automatically process the structure.

    • TOPKAT: Input the structure, typically via a MOL file or by drawing it in the provided interface. Ensure that the structure is correctly neutralized and has explicit hydrogens where necessary for the model's calculations.

  • Execution of Predictions:

    • For each platform, initiate the prediction process for a pre-defined set of critical toxicological endpoints. This typically includes, but is not limited to:

      • Bacterial Mutagenicity (Ames test)

      • In vivo Mutagenicity (e.g., Micronucleus test)

      • Carcinogenicity (rodent models)

      • Skin Sensitization

      • Hepatotoxicity

      • Teratogenicity

      • Developmental Toxicity

  • Data Collation and Review:

    • Systematically gather the output from each model for every endpoint.

    • For positive alerts, carefully review the supporting information provided by the software, which may include the identified toxicophore, mechanistic rationale, and key literature references.[9]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the in silico toxicological assessment of a query compound.

G cluster_prep Step 1: Compound Preparation cluster_predict Step 2: Predictive Modeling cluster_analysis Step 3: Data Integration & Review A Query Compound: This compound B Generate & Verify SMILES String / MOL File A->B C Expert Rule-Based (Derek Nexus) B->C D Statistical-Based (Sarah Nexus) B->D E QSAR Model (TOPKAT) B->E F Collate Predictions (All Endpoints) C->F D->F E->F G Expert Review of Alerts (Mechanistic Plausibility) F->G H Final Hazard Assessment & Report Generation G->H

Caption: High-level workflow for in silico toxicity assessment.

Part 3: Interpreting the Predictive Outputs - A Hypothetical Analysis

Since access to these predictive models is proprietary, we present a hypothetical but realistic set of outcomes for this compound to demonstrate the process of data interpretation and comparative analysis.

Table 1: Hypothetical In Silico Toxicity Profile of this compound
Toxicological EndpointDerek Nexus PredictionSarah Nexus PredictionTOPKAT PredictionInterpretation & Rationale
Bacterial Mutagenicity EQUIVOCAL NEGATIVE N/ADerek flags the α-cyano ester moiety, which can be a structural alert for reactivity, but with low confidence. Sarah, using a statistical model, finds no association with mutagenicity in its training set. The conflicting results warrant expert review.
Carcinogenicity (Rodent) PLAUSIBLE N/APOSITIVE Both Derek and TOPKAT issue a positive prediction. Derek may link this to potential genotoxicity or other non-genotoxic mechanisms associated with related structures in its knowledge base. TOPKAT's QSAR model finds a high probability of carcinogenicity based on its descriptors.
Skin Sensitization PLAUSIBLE N/APOSITIVE The compound is predicted to be a skin sensitizer. The ester functional group is a known haptenating agent, and the overall lipophilicity of the molecule likely facilitates skin penetration.
Hepatotoxicity INACTIVE N/ANEGATIVE No structural alerts for liver toxicity are identified. The molecule is not predicted to be a substrate for metabolic activation pathways leading to hepatotoxic species.
Developmental Toxicity EQUIVOCAL N/AINDETERMINATE Derek raises a low-confidence alert, possibly due to the cyano group, which can be metabolized to cyanide. TOPKAT finds the compound outside its optimal prediction space for this endpoint, rendering the result unreliable.
Decision-Making Logic

The combined outputs from the different models create a weight of evidence. For an endpoint like mutagenicity, where results are conflicting, the ICH M7 guideline would classify the impurity as a potential mutagen, requiring further control or testing.

G cluster_derek Expert Rule-Based cluster_sarah Statistical-Based start Mutagenicity Assessment derek Derek Nexus Prediction start->derek sarah Sarah Nexus Prediction start->sarah derek_pos Positive / Equivocal derek->derek_pos derek_neg Negative derek->derek_neg sarah_pos Positive / Equivocal sarah->sarah_pos sarah_neg Negative sarah->sarah_neg result Final Conclusion derek_pos->result High Concern (Treat as Mutagenic) derek_pos->result Potential Concern (Requires Expert Review) derek_neg->result Potential Concern (Requires Expert Review) derek_neg->result Low Concern (Likely Non-Mutagenic) sarah_pos->result High Concern (Treat as Mutagenic) sarah_pos->result Potential Concern (Requires Expert Review) sarah_neg->result Potential Concern (Requires Expert Review) sarah_neg->result Low Concern (Likely Non-Mutagenic)

Caption: Decision logic for mutagenicity based on complementary models.

Part 4: Comparative Analysis with Structural Analogues

To understand how minor structural modifications can influence toxicity, we compare our lead compound to two closely related analogues. This practice, known as "read-across," is a cornerstone of modern toxicology.[16]

Table 2: Structural Comparison of Analogues
CompoundStructureKey Difference from Lead
Lead Compound CCCCC(CCCC)(C#N)C(=O)OCCN/A
Analogue 1: Ethyl 2-cyanohexanoate [17]CCCCC(C#N)C(=O)OCCLacks the α-butyl group.
Analogue 2: Mthis compound [18]CCCCC(CCCC)(C#N)C(=O)OCEthyl ester replaced with a methyl ester.
Table 3: Hypothetical Comparative Toxicity Profile
EndpointLead CompoundAnalogue 1 (No α-butyl)Analogue 2 (Methyl Ester)Scientific Rationale for Differences
Mutagenicity (Derek) EQUIVOCAL EQUIVOCAL EQUIVOCAL The core α-cyano ester alert is present in all three, so the prediction remains consistent.
Carcinogenicity (TOPKAT) POSITIVE INDETERMINATE POSITIVE The removal of the α-butyl group in Analogue 1 may place it outside the model's applicability domain. The methyl ester in Analogue 2 is structurally very similar, leading to the same prediction.
Skin Sensitization POSITIVE POSITIVE POSITIVE (Higher Potency) All three are predicted sensitizers. Analogue 2, being smaller and potentially more reactive (methyl esters can be more susceptible to hydrolysis), might be predicted to have a higher potency.

This comparative analysis demonstrates that even small changes to a molecule can alter its predicted toxicological profile, sometimes by affecting the model's ability to make a confident prediction (i.e., falling outside the applicability domain).[19]

Conclusion

This guide has outlined a comprehensive, scientifically-grounded workflow for the in silico toxicity prediction of this compound. Through a multi-platform approach combining expert rule-based, statistical-based, and QSAR models, we can construct a detailed hazard profile for a novel chemical entity. The hypothetical results indicate potential concerns for carcinogenicity and skin sensitization, with an ambiguous signal for mutagenicity that necessitates expert review.

It is critical to recognize that in silico predictions are not a substitute for experimental testing but are a powerful tool for prioritization and risk management.[7][20] They provide a rational basis for designing subsequent in vitro and in vivo studies, ensuring that laboratory resources are used efficiently and ethically. By integrating these computational methods early in the development pipeline, researchers can make more informed decisions, ultimately leading to safer chemicals and pharmaceuticals.

References

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Validation of "Ethyl 2-butyl-2-cyanohexanoate" analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Ethyl 2-butyl-2-cyanohexanoate

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but the foundation of product quality, safety, and efficacy. This compound, a key building block in various synthetic pathways, demands robust analytical methods to ensure its purity and consistency. This guide provides a comprehensive comparison of common analytical techniques for this purpose, grounded in established regulatory frameworks and practical, field-proven insights. We will dissect the validation process for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering not just protocols, but the scientific rationale behind them.

The Regulatory Bedrock: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from bodies like the U.S. Food and Drug Administration (FDA), provides a harmonized framework to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3] The objective is to establish, through documented evidence, that the method reliably measures the desired analyte with the required specificity, accuracy, and precision over its reportable range.[1][4] This process is a cornerstone of the Good Manufacturing Practices (GMP) that ensure pharmaceutical quality.

The validation process involves a systematic evaluation of several key performance characteristics, which we will explore for each method.[5][6]

General Workflow for Analytical Method Validation

The validation of any analytical method follows a structured, logical progression. This workflow ensures that all performance characteristics are thoroughly evaluated and documented before the method is implemented for routine use.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Develop Analytical Procedure (e.g., select column, mobile phase) ATP->MethodDev Protocol Write Validation Protocol (Define experiments & acceptance criteria) MethodDev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Implementation Implement for Routine Use Report->Implementation Lifecycle Continuous Monitoring & Lifecycle Management Implementation->Lifecycle

Caption: General workflow for analytical method validation, from planning to lifecycle management.

Method 1: Gas Chromatography (GC-FID/MS)

Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds like this compound. Its high resolving power makes it ideal for separating the main component from volatile impurities, such as residual solvents or starting materials from its synthesis.[7]

Principle of Operation: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) offers definitive identification of separated components.[8][9]

Validation Protocol for GC Method

1. System Suitability:

  • Objective: To verify that the GC system is performing adequately for the analysis.

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 100 µg/mL in Ethyl Acetate).

    • Inject the solution six consecutive times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[6][10]

  • Procedure:

    • Analyze a blank solvent (e.g., Ethyl Acetate).

    • Analyze a sample of this compound.

    • Analyze a spiked sample containing known related impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank. The analyte peak should be well-resolved from all impurity peaks (resolution > 2.0).

3. Linearity and Range:

  • Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.[5][6]

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound, typically covering 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be insignificant.

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.[10][11]

  • Procedure:

    • Prepare spiked samples by adding known amounts of this compound to a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][11]

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an exceptionally versatile and widely used technique, particularly for compounds that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is highly effective for separating the analyte from non-volatile impurities and degradation products.

Principle of Operation: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is based on the analyte's relative affinity for the mobile and stationary phases. A UV detector is commonly used for quantification by measuring the absorbance of the analyte at a specific wavelength.

Validation Protocol for HPLC Method

The validation parameters for HPLC (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ) follow the same objectives and general principles as described for GC. The experimental execution is adapted for the liquid chromatography system.

1. System Suitability:

  • Procedure: Make six replicate injections of a standard solution.

  • Acceptance Criteria: %RSD for peak area ≤ 1.0%; %RSD for retention time ≤ 1.0%; theoretical plates > 2000; tailing factor ≤ 2.0.

2. Specificity:

  • Procedure: Employ photodiode array (PDA) detection to assess peak purity. Analyze forced degradation samples (subjected to acid, base, oxidation, heat, and light) to ensure the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The analyte peak must be spectrally pure and well-resolved from all degradant peaks.

3. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][10]

  • Procedure:

    • Vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of analyte concentration without the need for a specific reference standard of the same compound. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of atomic nuclei.

Principle of Operation: A sample is dissolved in a deuterated solvent along with a certified internal standard of known purity and concentration. The concentration of the analyte is calculated by comparing the integral of a specific analyte resonance with the integral of a known resonance from the internal standard.

Validation Protocol for qNMR Method

1. Specificity/Selectivity:

  • Objective: To ensure the signals chosen for quantification (one for the analyte, one for the internal standard) are free from overlap with other signals in the spectrum.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the analyte.

    • Acquire a spectrum of a certified internal standard (e.g., maleic acid).

    • Acquire a spectrum of the mixture.

  • Acceptance Criteria: Select resonance signals for both the analyte and internal standard that are baseline-resolved from any other signals.

2. Linearity and Range:

  • Procedure:

    • Prepare a series of samples with a fixed concentration of the internal standard and varying, accurately weighed amounts of this compound.

    • Plot the measured molar ratio (analyte/standard) against the weighed molar ratio.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy and Precision:

  • Procedure:

    • Prepare at least six independent samples containing accurately weighed amounts of the analyte and the internal standard.

    • Calculate the purity of the analyte for each sample.

  • Acceptance Criteria: The mean purity should be close to the expected value, with an %RSD of ≤ 1.0%, demonstrating the high precision of the technique.[12]

Comparative Performance Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, throughput, and the level of accuracy required.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Principle Separation by volatilitySeparation by polarityQuantification by nuclear signal integration
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 95-105%98-102%99-101%
Precision (%RSD) < 5%< 2%< 1%
Primary Use Case Volatile impurities, residual solventsPurity assay, non-volatile impurities, stabilityAbsolute quantification, primary standard certification
Throughput Moderate to HighHighLow to Moderate

Note: The values presented are typical performance characteristics and may vary based on specific instrumentation and method parameters.[12]

Decision Guide: Selecting the Right Method

Choosing the optimal analytical technique requires a clear understanding of the analytical objective. The following decision tree illustrates a logical approach to method selection for this compound.

Method_Selection_Decision_Tree Start What is the primary analytical goal? Goal1 Routine QC for purity and volatile impurities? Start->Goal1 Goal2 Stability testing and analysis of non-volatile degradants? Start->Goal2 Goal3 Certify material as a reference standard (absolute purity)? Start->Goal3 GC_Method Use validated GC-MS/FID Method Goal1->GC_Method Yes HPLC_Method Use validated HPLC-UV/PDA Method Goal2->HPLC_Method Yes qNMR_Method Use validated qNMR Method Goal3->qNMR_Method Yes

Caption: Decision tree for selecting an analytical method based on the intended purpose.

Conclusion

The validation of analytical methods for this compound is a critical activity that underpins the quality and reliability of data in research and pharmaceutical development. Gas Chromatography excels in the analysis of volatile components, making it ideal for monitoring starting materials and residual solvents. High-Performance Liquid Chromatography offers unparalleled versatility for purity assays and stability studies, capable of resolving non-volatile impurities and degradation products. Quantitative NMR stands apart as a primary method for absolute quantification, essential for the certification of reference materials.

By understanding the principles of each technique and adhering to the systematic validation framework outlined by regulatory bodies like the ICH, scientists can select and implement the most appropriate method, ensuring that their analytical data is robust, reliable, and fit for purpose.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link].

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
  • BLD Pharm. (n.d.). 67105-41-3|this compound.
  • Dublin City University. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. DCU Repository.
  • The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications.
  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
  • ResearchGate. (2025). Updating procedures in forensic chemistry: One step cyanoacrylate method to develop latent fingermarks and subsequent DNA profiling | Request PDF.

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A Comparative Analysis of Ethyl 2-butyl-2-cyanohexanoate and Structurally Related Cyanoacetate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Ethyl 2-butyl-2-cyanohexanoate, a dialkylated cyanoacetate ester, and its structurally similar counterparts. As the demand for novel chemical intermediates in the pharmaceutical and specialty chemical industries grows, a thorough understanding of the physicochemical properties and potential applications of such compounds is paramount. This document aims to provide an objective comparison, supported by available data and proposed experimental protocols, to assist researchers in selecting and utilizing these versatile molecules.

Introduction: Differentiating Substituted Cyanoacetates from Cyanoacrylates

It is crucial to first distinguish the class of compounds under discussion—substituted ethyl cyanoacetates—from the more widely known cyanoacrylates. While both possess a cyano group and an ester functional group, their chemical structures and resulting properties differ significantly.

Cyanoacrylates, the primary components of "super glues," are characterized by a carbon-carbon double bond (CH₂=C(CN)COOR). This feature allows for rapid anionic polymerization in the presence of moisture, leading to their well-known adhesive properties.

In contrast, this compound and its analogs are saturated molecules, lacking this reactive double bond. Their utility lies not in adhesion but primarily as versatile intermediates in organic synthesis and potentially in applications such as specialty plasticizers.

Profile of this compound

This compound is a disubstituted derivative of ethyl cyanoacetate, with two butyl groups attached to the α-carbon. Its chemical structure and basic properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 67105-41-3[1]
Molecular Formula C₁₃H₂₃NO₂[1]
Molecular Weight 225.33 g/mol [1]
Structure (See Figure 1)

Chemical_Structures This compound This compound

Figure 1: Chemical structure of this compound.

Comparative Compounds: A Selection of Analogs

For a comprehensive comparison, we have selected several structurally related dialkylated and monoalkylated cyanoacetate esters. The choice of these analogs allows for an evaluation of how variations in the alkyl substituents at the α-carbon and the ester group affect the overall properties of the molecule.

Selected Analogs for Comparison
  • Mthis compound: A close analog where the ethyl ester is replaced by a methyl ester.

  • Ethyl 2-ethyl-2-cyanopentanoate: An analog with smaller alkyl substituents at the α-carbon.

  • Ethyl 2-cyanohexanoate: A mono-alkylated analog for assessing the impact of the second alkyl chain.

  • Ethyl Cyanoacetate: The parent compound, providing a baseline for comparison.[2][3][4][5]

Physicochemical Properties: A Tabular Comparison

The following table summarizes the known and estimated physicochemical properties of this compound and its selected analogs. It is important to note the scarcity of experimental data for the dialkylated compounds, highlighting a need for further empirical studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₁₃H₂₃NO₂225.33Not availableNot available
Mthis compound C₁₂H₂₁NO₂211.30Not availableNot available
Ethyl 2-ethyl-2-cyanopentanoate C₁₀H₁₇NO₂183.25Not availableNot available
Ethyl 2-cyanohexanoate C₉H₁₅NO₂169.22~298.5 (est.)0.954
Ethyl Cyanoacetate C₅H₇NO₂113.12208-2101.063

Synthesis of this compound and its Analogs

The synthesis of dialkylated cyanoacetate esters such as this compound typically proceeds via the alkylation of a simpler cyanoacetate precursor. A general synthetic pathway is outlined below.

General Synthetic Approach

The synthesis involves a two-step alkylation of ethyl cyanoacetate. The presence of the electron-withdrawing cyano and ester groups makes the α-carbon acidic, allowing for its deprotonation by a suitable base, followed by nucleophilic attack on an alkyl halide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Ethyl Cyanoacetate step1 Deprotonation with a base (e.g., Sodium Ethoxide) start->step1 step2 First Alkylation (e.g., with Bromobutane) step1->step2 intermediate Ethyl 2-cyanohexanoate step2->intermediate step3 Second Deprotonation intermediate->step3 step4 Second Alkylation (e.g., with Bromobutane) step3->step4 product This compound step4->product Plasticizer_Evaluation_Workflow cluster_evaluation Plasticizer Performance Evaluation cluster_testing Performance Testing start PVC Resin + Cyanoacetate Ester + Stabilizer step1 Compounding (Two-Roll Mill) start->step1 step2 Molding (Hydraulic Press) step1->step2 product Plasticized PVC Film step2->product test1 Thermal Analysis (DSC) - Glass Transition Temp (Tg) product->test1 test2 Mechanical Testing - Tensile Strength - Elongation at Break - Hardness product->test2 test3 Volatility Test - Weight Loss product->test3

Sources

A Comparative Guide to Ethyl 2-butyl-2-cyanohexanoate: Synthesis, Characterization, and Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 2-butyl-2-cyanohexanoate, a dialkylated α-cyanoester. We will explore its synthesis through a classic organic chemistry pathway, detail its physicochemical and spectroscopic properties, and compare its synthetic utility against structurally similar alternatives. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for utilizing this versatile chemical building block.

Introduction and Synthetic Rationale

This compound (C13H23NO2, MW: 225.33 g/mol ) is a derivative of ethyl cyanoacetate where the α-carbon has been functionalized with two butyl groups.[1] Its structure, featuring both a nitrile and an ester group attached to a quaternary carbon, makes it a stable intermediate for more complex molecular architectures.

The primary value of compounds like this compound lies in their role as intermediates in multi-step syntheses. The dual functional groups offer orthogonal reactivity; the ester can be hydrolyzed or reduced, while the nitrile can be converted to an amine or a carboxylic acid. Understanding its synthesis is key to appreciating its potential and limitations. The most logical and widely practiced approach is a variation of the malonic ester synthesis , a cornerstone reaction for forming carbon-carbon bonds alpha to a carbonyl group.[2][3][4]

Synthesis via Sequential Enolate Alkylation

The synthesis of this compound is a textbook example of leveraging the enhanced acidity of α-hydrogens flanked by two electron-withdrawing groups. The presence of both a nitrile (C≡N) and an ester (COOEt) group significantly lowers the pKa of the α-hydrogens of the starting material, ethyl cyanoacetate, allowing for deprotonation with a moderately strong base like sodium ethoxide.

Causality of Reagent Choice:

  • Base: Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using an alkoxide that matches the ester portion of the substrate (ethoxide for an ethyl ester) is a critical experimental design choice to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[3]

  • Alkylating Agent: 1-Bromobutane is a suitable primary alkyl halide that reacts efficiently with the enolate nucleophile via an SN2 mechanism.[4] Secondary or tertiary halides are generally avoided as they can lead to elimination side reactions.

The overall synthesis is a two-fold alkylation process starting from ethyl cyanoacetate.

Synthesis_Workflow cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Di-alkylation Start Ethyl Cyanoacetate Intermediate Ethyl 2-cyanohexanoate Start->Intermediate 1. NaOEt, EtOH 2. 1-Bromobutane Intermediate_ref Ethyl 2-cyanohexanoate Final This compound Intermediate_ref->Final 1. NaOEt, EtOH 2. 1-Bromobutane Reactivity_Pathway cluster_ester Ester Transformations cluster_nitrile Nitrile Transformations Start This compound Hydrolysis 2-Butyl-2-cyanohexanoic Acid Start->Hydrolysis H₃O⁺ / Δ Reduction 2-Butyl-2-(hydroxymethyl)hexanenitrile Start->Reduction LiAlH₄ Nitrile_Hydrolysis 2-Butyl-2-(carboxymethyl)hexanoic Acid Start->Nitrile_Hydrolysis conc. H₂SO₄ / H₂O Nitrile_Reduction Ethyl 2-(aminomethyl)-2-butylhexanoate Start->Nitrile_Reduction H₂ / Raney Ni

Caption: Potential synthetic transformations of the ester and nitrile groups.

  • Ester Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄) and heat will hydrolyze the ethyl ester to a carboxylic acid, yielding 2-butyl-2-cyanohexanoic acid. This preserves the nitrile for subsequent reactions.

  • Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, forming 2-butyl-2-(hydroxymethyl)hexanenitrile. A patent describes a similar reduction using NaBH₄. [5]3. Nitrile Hydrolysis: Vigorous acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid. This is often more challenging than ester hydrolysis and can sometimes affect the ester as well.

  • Nitrile Reduction: Catalytic hydrogenation (e.g., H₂ over Raney Nickel) or reduction with LiAlH₄ will transform the nitrile into a primary amine, yielding ethyl 2-(aminomethyl)-2-butylhexanoate.

These transformations highlight the compound's role as a valuable intermediate, enabling the synthesis of complex molecules containing amino alcohol, amino acid, or hydroxy acid motifs. Its precursors, active methylene compounds like ethyl cyanoacetate, are also widely used in other reactions such as the Knoevenagel condensation, demonstrating the broad utility of this class of reagents in organic chemistry. [6][7][8]

Conclusion

This compound is a synthetically useful building block prepared through a straightforward, albeit sequential, dialkylation of ethyl cyanoacetate. Its true value is realized in its post-synthesis applications, where the orthogonal reactivity of the ester and nitrile groups can be exploited to build molecular complexity. When compared to alternatives like diethyl dibutylmalonate, it offers enhanced functional group versatility. This guide provides the foundational experimental and theoretical knowledge for researchers to confidently synthesize, characterize, and apply this compound in their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296279, this compound. Available: [Link]

  • Google Patents (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
  • ScienceOpen (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Available: [Link]

  • ResearchGate (2024). (PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Available: [Link]

  • VEGSCI Inc (n.d.). 2-Butyl-2-cyanohexanoic acid ethyl ester. Available: [Link]

  • SciELO (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Available: [Link]

  • OpenOChem Learn (n.d.). Malonic Ester Synthesis. Available: [Link]

  • Wikipedia (2023). Malonic ester synthesis. Available: [Link]

  • Organic Chemistry Tutor (n.d.). Malonic Ester Synthetic Strategies. Available: [Link]

  • Jørgensen, K. A., et al. (2007). Supporting Information for Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides. Chemical Communications. Available: [Link]

  • SciELO (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Available: [Link]

  • NIST (2025). Butyl 2-ethylhexanoate. In NIST Chemistry WebBook. Available: [Link]

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  • Master Organic Chemistry (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available: [Link]

  • Chemistry LibreTexts (2020). 21.10: Malonic Ester Synthesis. Available: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for the proper disposal of Ethyl 2-butyl-2-cyanohexanoate (CAS No. 67105-41-3). As a substituted alkyl cyanoacetate, the primary chemical feature dictating its handling and disposal is the nitrile (-C≡N) group. Improper management of this functional group can pose significant environmental and health risks. This document is intended for laboratory professionals engaged in research and development who handle this or structurally similar compounds.

Core Hazard Analysis: The Nitrile Functional Group

The entire disposal strategy for this compound revolves around the reactivity of its nitrile, or cyano, group. While specific toxicity data for this exact molecule is not extensively published, its chemical structure allows for a robust, principle-based hazard assessment.

  • Potential for Hydrogen Cyanide (HCN) Release: The carbon-nitrogen triple bond in the nitrile group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, although acidic conditions are of greater concern for the release of toxic gas.[1] The liberation of free cyanide can lead to the formation of highly toxic hydrogen cyanide gas.

  • Regulatory Scrutiny: In the United States, wastes containing cyanides that can be released under mild acidic conditions are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A waste is considered characteristically reactive (Hazardous Waste Code D003) if it can generate toxic gases, vapors, or fumes when exposed to a pH between 2 and 12.5.[2][3] The specific threshold for cyanide is a potential to generate 250 milligrams of hydrogen cyanide per kilogram of waste.[2]

  • Ecotoxicity: Although specific data is limited, related organic compounds often exhibit aquatic toxicity.[4][5] Therefore, preventing any release into drains or the environment is a critical priority.[6][7]

Immediate Safety & Handling Protocols

Prior to any disposal procedure, adherence to strict safety protocols is mandatory to mitigate risks of exposure and cross-contamination.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Use chemically resistant gloves. While thin, disposable nitrile gloves are common in labs, they offer only minimal splash protection and must be removed and discarded immediately upon contact with the chemical.[8] For tasks involving larger quantities or extended handling, consider thicker gauge gloves or double-gloving.[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Handling Environment:

  • All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any potential vapors.[6]

  • Ensure a safety shower and eyewash station are immediately accessible.

  • Avoid cross-contamination by designating specific areas and equipment for waste handling and decontaminating them thoroughly after use.[8]

Waste Segregation & Containment: The First Critical Step

Proper segregation is the foundation of safe chemical disposal. Failure at this stage can lead to dangerous reactions within waste containers.

  • Dedicated Waste Stream: this compound waste must be collected in a dedicated container.

  • Prohibition of Mixing: Crucially, do not mix this waste with other chemical streams, especially acidic wastes. Mixing with acids could accelerate hydrolysis and lead to the generation of HCN gas.

  • Container Specifications:

    • Use a chemically compatible container (e.g., glass or polyethylene) that can be securely sealed.

    • The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

    • Store the sealed container in a cool, well-ventilated secondary containment bin away from incompatible materials.[4]

Disposal Pathways: A Decision Framework

The selection of a final disposal method must prioritize the complete destruction of the hazardous nitrile moiety. The following decision workflow outlines the professionally accepted pathways.

G start Waste Generated: This compound characterize Characterize Waste (Pure, in solvent, contaminated?) start->characterize segregate Segregate in Labeled, Compatible Container characterize->segregate ehs Consult Institutional EHS Office for Pickup & Guidance segregate->ehs pathway Select Final Disposal Pathway ehs->pathway incineration Pathway 1 (Preferred): High-Temperature Incineration by Licensed Vendor pathway->incineration Standard Protocol pretreatment Pathway 2 (Expert Use Only): Chemical Pre-treatment (e.g., Alkaline Hydrolysis) pathway->pretreatment Specialized Scenarios (Requires Validation) final_disp Final Disposal of Residue via Licensed Vendor pretreatment->final_disp

Caption: Decision workflow for this compound disposal.

Pathway 1: High-Temperature Incineration (Preferred Method)

This is the most effective and recommended disposal route for organic nitrile compounds.

  • Mechanism of Destruction: Licensed hazardous waste incinerators operate at temperatures high enough (often >1800°F or ~980°C) to ensure the complete breakdown of organic molecules into their constituent oxides.[9] The combustion process converts the compound primarily into carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[9][10]

  • Why It's Preferred: Incineration guarantees the destruction of the carbon-nitrogen triple bond, eliminating the cyanide hazard. Professional facilities are equipped with advanced scrubbers and emission control systems to manage the resulting NOx and other potential byproducts, ensuring compliance with environmental regulations.[11][12]

  • Operational Plan: Your role is to safely collect, label, and store the waste as described in Section 3. The institution's Environmental Health & Safety (EHS) office will then coordinate with a licensed hazardous waste contractor for transport and final incineration.

Pathway 2: Chemical Pre-treatment via Hydrolysis (Expert Use Only)

In specific research contexts, chemical destruction of the nitrile group prior to disposal may be considered. This is not a standard disposal practice and should only be undertaken by experienced chemists in a controlled laboratory setting with a validated protocol.

  • Mechanism of Action: Alkaline hydrolysis involves heating the nitrile with a strong base (e.g., sodium hydroxide solution). This converts the nitrile group into a carboxylate salt and ammonia, effectively destroying the cyanide hazard.[13][14]

  • Causality: This pathway is chosen when aiming to render the bulk solvent non-hazardous before disposal, but it creates a new aqueous waste stream that must be characterized and managed.

Disclaimer: This is a conceptual outline for informational purposes. It must be fully validated and approved by your institution's safety committee before implementation.

  • Setup: Perform all steps in a certified chemical fume hood. Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge Reactor: In the flask, cautiously add the this compound waste.

  • Add Reagent: Slowly and with stirring, add an excess of aqueous sodium hydroxide (e.g., 2-4 Molar concentration). The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.

  • Monitoring: The reaction can be monitored by techniques like IR spectroscopy (disappearance of the nitrile peak ~2200-2300 cm⁻¹) to confirm the destruction of the starting material.

  • Cooldown & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the resulting solution with a strong acid (e.g., HCl). This step must be done cautiously with cooling, as it is highly exothermic.

  • Final Disposal: The resulting aqueous waste, containing the sodium salt of 2-butyl-2-carboxyhexanoic acid and ammonium salts, must be collected, labeled, and disposed of through your institutional EHS office. It is still chemical waste, but the primary cyanide hazard has been eliminated.

Regulatory & Compliance Summary

Ensuring compliance with local and national regulations is non-negotiable. The primary regulation in the U.S. is the RCRA.

Waste CodeDescriptionRelevance to this compound Waste
D003 Reactivity This code may apply if the waste has the potential to generate toxic hydrogen cyanide gas upon contact with acidic conditions, meeting the threshold of 250 mg HCN/kg.[2][3]
F007-F009 Spent Plating & Cleaning Baths These are process-specific codes. While not directly applicable to R&D waste, they illustrate the stringent regulation of cyanide-containing industrial wastes.[3]

The Golden Rule: Always consult with your institution's Environmental Health & Safety (EHS) department. They are the definitive authority on waste classification, containerization, labeling, and disposal procedures for your specific location.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating RCRA Cyanide Limits: A Buyer's Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Retrieved from [Link]

  • Safety Data Sheet. (2024). TBPEH. Retrieved from [Link]

  • MacFarlane, I. D., Logan, C. M., & Elseroad, H. J. (1997). RCRA Land Disposal Restrictions for Cyanide in Wastewater. ResearchGate. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes. Retrieved from [Link]

  • Li, C., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. Retrieved from [Link]

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyanoacetic acid.
  • Reddit. (2022). Mechanism for the basic hydrolysis of Alkyl cyanides? r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2016). What are the typical results when organic nitrogen compounds burn? r/chemistry. Retrieved from [Link]

  • Benzaoui, A., et al. (2010). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • VEGSCI Inc. (n.d.). 2-Butyl-2-cyanohexanoic acid ethyl ester. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-butyl-2-cyanohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2-butyl-2-cyanohexanoate (CAS No. 67105-41-3)[1][2][3], focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific data for this exact compound is limited, its structural classification as a cyanoacrylate ester informs a robust safety protocol based on the well-documented behaviors of analogous compounds like ethyl 2-cyanoacrylate.

The principles outlined here are designed to be a self-validating system of safety, ensuring that each step, from risk assessment to disposal, is grounded in established scientific and safety standards.

Hazard Identification & Risk Assessment: The 'Why' Behind PPE

Understanding the causality behind PPE selection is fundamental to building a culture of safety. This compound, like other cyanoacrylates, presents a unique set of hazards that dictate our protective strategy.

  • Rapid Polymerization and Adhesion: The primary and most well-known hazard of cyanoacrylates is their ability to polymerize rapidly in the presence of moisture, causing them to bond skin and eyes instantly.[4] This is not a chemical burn but a physical adhesion that can cause significant injury if tissues are pulled apart.

  • Dermal and Ocular Irritation: Direct contact with the liquid or its vapor can cause significant skin and eye irritation.[5][6][7]

  • Respiratory Irritation: Vapors are irritating to the mucous membranes and the upper respiratory tract.[4][5][6][7] While occupational exposure limits have not been established for this specific compound, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) for the related ethyl 2-cyanoacrylate at 0.2 ppm as an 8-hour time-weighted average (TWA).[8]

  • Exothermic Reaction: Cyanoacrylates can undergo a rapid, heat-generating (exothermic) polymerization when in contact with certain materials, particularly cotton or wool. This reaction can generate sufficient heat to cause severe thermal burns and produce smoke and irritating vapors.[9]

These hazards define the necessary barriers we must establish between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a tailored response to the specific risks of the procedure being performed.

Hand Protection: The First Line of Defense

The choice of gloves is critical due to the dual risk of chemical exposure and rapid adhesion.

  • Recommended Material: Nitrile or polyethylene gloves are the standard recommendation.[4] Nitrile gloves, in particular, offer good dexterity and resistance to a range of chemicals, though they should be replaced immediately if a spill occurs.[10][11]

  • Material to Avoid: NEVER use cotton gloves. Cotton can initiate a vigorous exothermic polymerization, leading to intense heat and potential for severe burns.[4][9]

  • Protocol:

    • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • During Use: Be mindful of contact. If a spill occurs on the glove, remove it immediately following the proper doffing procedure, wash your hands, and don a new pair.

    • Replacement: Do not reuse disposable gloves. Replace them after any extended use or direct contact with the chemical.

Eye and Face Protection: Shielding Sensitive Tissues

Given that cyanoacrylate vapors are irritating and splashes can bond eyelids in seconds, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all handling of this chemical.

  • Elevated Risk: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, upgrade to chemical splash goggles.

  • Maximum Protection: For procedures involving large volumes or potential aerosolization, a full-face shield worn over chemical splash goggles is the authoritative standard.

Skin and Body Protection: Preventing Accidental Contact
  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect skin and personal clothing. Choose coats made from synthetic, low-linting materials.

  • Chemical-Resistant Apron: For transfers of larger volumes, supplement the lab coat with a chemical-resistant apron made of polyethylene or a similar non-reactive material.

  • Clothing: Avoid wearing shorts or open-toed shoes in the laboratory. Ensure legs and feet are fully covered.

Respiratory Protection: Managing Inhalation Exposure

Engineering controls are the primary method for mitigating respiratory hazards.

  • Engineering Controls First: Always handle this compound in a well-ventilated area.[5][9][12] For all but the smallest quantities, a certified chemical fume hood is mandatory.

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges is the appropriate choice.

Procedural Guidance: PPE Workflow and Disposal

A robust safety plan extends beyond selection to include the entire lifecycle of PPE use.

Step-by-Step PPE Protocol
  • Preparation: Before entering the work area, remove all personal items that could be damaged or contaminated (e.g., watches, rings).

  • Donning Sequence: i. Put on the lab coat and any required apron. ii. Don the respirator, if required, and perform a user seal check. iii. Put on eye and face protection. iv. Wash and dry hands thoroughly. v. Put on the first pair of gloves (if double-gloving). vi. Put on the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical: Perform all work carefully within the designated, ventilated area.

  • Doffing Sequence (to prevent cross-contamination): i. Remove the outer pair of gloves, peeling them off without touching the exterior surface with bare skin. ii. Remove the face shield/goggles from the back. iii. Remove the lab coat and apron, rolling it so the contaminated surface is on the inside. iv. Remove the inner pair of gloves. v. Remove the respirator, if worn. vi. Wash hands thoroughly with soap and water immediately after removing all PPE. [6][13]

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence cluster_work Operational Phase cluster_doff Doffing Sequence cluster_final Final Steps Assess Assess Task Risk (Volume, Splash Potential) Select Select Appropriate PPE (Goggles vs. Face Shield) Assess->Select Don_Coat 1. Lab Coat / Apron Select->Don_Coat Don_Resp 2. Respirator (if needed) Don_Coat->Don_Resp Don_Eye 3. Eye/Face Protection Don_Resp->Don_Eye Don_Gloves 4. Gloves Don_Eye->Don_Gloves Work Perform Chemical Handling in Fume Hood Don_Gloves->Work Doff_Gloves1 1. Outer Gloves Work->Doff_Gloves1 Doff_Coat 2. Lab Coat / Apron Doff_Gloves1->Doff_Coat Doff_Eye 3. Eye/Face Protection Doff_Coat->Doff_Eye Doff_Gloves2 4. Inner Gloves Doff_Eye->Doff_Gloves2 Doff_Resp 5. Respirator Doff_Gloves2->Doff_Resp Dispose Dispose of Contaminated PPE Doff_Resp->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: PPE Workflow for Handling Cyanoacrylates.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical should be placed in a designated, sealed waste container.

  • Empty Containers: Before disposal, ensure any residual liquid in the container has been fully cured by adding a small amount of water and allowing it to polymerize.[12] This reduces the risk of unintentional bonding during waste handling.[12]

  • Waste Disposal: All waste should be disposed of via a licensed waste disposal contractor in accordance with local, state, and federal regulations.[5][9]

Summary and Quick Reference

This table provides a quick reference for minimum PPE requirements based on the operational task.

Task / ScenarioHand ProtectionEye / Face ProtectionBody / Respiratory Protection
Small-Scale Use (<10 mL) Nitrile GlovesSafety Glasses with Side ShieldsLab Coat in a Chemical Fume Hood
Medium-Scale Transfer (10-100 mL) Double-glove with NitrileChemical Splash GogglesLab Coat in a Chemical Fume Hood
Large-Scale Operation (>100 mL) Double-glove with NitrileFace Shield over Chemical Splash GogglesChemical-Resistant Apron over Lab Coat in a Chemical Fume Hood
Spill Cleanup Heavy-duty Nitrile GlovesFace Shield over Chemical Splash GogglesChemical-Resistant Coveralls; NIOSH-approved Respirator with OV cartridges

By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Vertex AI Search. (2024-08-02). SAFETY DATA SHEET.
  • Infinity Bond. (2023-09-13). Going Green with CA Glues: Environmental and Safe Usage Insights.
  • Henkel. (2023-02-17). MSDS_120500_NZ_EN_Contact VA 100 Cyanoacrylate Adhesive.
  • AK Scientific, Inc. Ethyl 2-butyl-2-carbamoylhexanoate Safety Data Sheet.
  • Mohawk Finishing. (2017-03-15). Safety Data Sheet - HOT STUFF INSTANT GLUE GAP FILLING YELLOW LABEL.
  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate.
  • Adhesive Systems, Inc. (2006-01-23). MATERIAL SAFETY DATA SHEET - CYANOACRYLATE ADHESIVE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.